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3-methyl-N'-(2-methylbenzylidene)benzohydrazide Documentation Hub

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  • Product: 3-methyl-N'-(2-methylbenzylidene)benzohydrazide
  • CAS: 5321-91-5

Core Science & Biosynthesis

Foundational

Engineering Benzylidene Benzohydrazide Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanism of Action, and Therapeutic Applications

Executive Summary & Chemical Rationale Hydrazone compounds, distinguished by their characteristic azomethine bond (-CH=N-NH-), represent a highly privileged pharmacophore in modern medicinal chemistry[1]. Among these, be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Hydrazone compounds, distinguished by their characteristic azomethine bond (-CH=N-NH-), represent a highly privileged pharmacophore in modern medicinal chemistry[1]. Among these, benzylidene benzohydrazide derivatives have emerged as versatile, multi-target scaffolds. The structural architecture of these molecules—comprising a benzohydrazide moiety (C=O, C-N, N=N) linked to a benzylidene ring—provides a rigid yet adaptable framework[1].

The causality behind the success of this scaffold lies in its spatial geometry. The azomethine linkage dictates the conformational arrangement of the two aromatic systems, allowing the molecule to act as a highly specific "key" that fits into the hydrophobic pockets of various kinases (e.g., EGFR, HER2) and enzymes (e.g., Urease)[2]. Furthermore, the ability to introduce electron-donating or electron-withdrawing substituents on the phenyl rings allows drug development professionals to fine-tune the electronic distribution, directly impacting target binding affinity and pharmacokinetic properties[3].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of benzylidene benzohydrazide derivatives relies on the condensation of a benzohydrazide intermediate with substituted aromatic aldehydes. To ensure high yield and purity, the following step-by-step protocol is designed as a self-validating system, incorporating both conventional reflux and modern microwave-assisted techniques.

Step-by-Step Experimental Protocol

Step 1: Esterification of Substituted Benzoic Acid

  • Procedure: Dissolve 4-(tert-butyl)benzoic acid in methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 2 hours[3].

  • Causality: The strong acid protonates the carboxylic acid carbonyl, increasing its electrophilicity. This drives the nucleophilic attack by methanol, shifting the equilibrium toward the methyl ester.

Step 2: Hydrazinolysis

  • Procedure: React the resulting methyl 4-tert-butylbenzoate with hydrazine hydrate (NH₂NH₂·H₂O) in methanol to yield the corresponding benzohydrazide intermediate[3].

  • Causality: Hydrazine is a potent alpha-effect nucleophile that efficiently displaces the methoxy leaving group, forming the stable hydrazide.

Step 3: Condensation (Imine Formation)

  • Conventional Method: Dissolve the benzohydrazide (0.001 mmol) and a substituted aromatic aldehyde (0.001 mmol) in 10 mL of methanol. Add a catalytic amount of glacial acetic acid and reflux for 4–6 hours[3].

  • Microwave-Assisted Method: Irradiate the neat mixture at 150 W and 60 °C for 4–10 minutes[4].

  • Causality: Glacial acetic acid is critical; it protonates the aldehyde's carbonyl oxygen, significantly lowering the activation energy for nucleophilic attack by the hydrazide's terminal amine[3]. Microwave irradiation is preferred for scale-up as it provides uniform dielectric heating, reducing reaction time from hours to minutes and minimizing thermal degradation, pushing yields up to 98%[4].

In-Process and Post-Process Validation

A protocol is only as robust as its validation mechanisms.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (2.0:8.0) mobile phase. The disappearance of the aldehyde spot confirms reaction completion[3].

  • Post-Process Validation:

    • FTIR Spectroscopy: Confirm the disappearance of the aldehyde carbonyl stretch and the appearance of the azomethine (C=N) stretch at ~1595 cm⁻¹ and the N-H stretch at ~3262 cm⁻¹[5].

    • ¹H-NMR Spectroscopy: The definitive hallmark of successful condensation is the appearance of the characteristic azomethine proton (-CH=N-) signal in the highly deshielded region of 8.35–8.38 ppm[2].

Synthesis A Substituted Benzoic Acid B Esterification (MeOH, H2SO4 reflux) A->B C Methyl Benzoate B->C D Hydrazinolysis (NH2NH2·H2O, MeOH) C->D E Benzohydrazide Intermediate D->E F Condensation (Substituted Benzaldehyde, AcOH) E->F G Microwave (150W, 60°C, 10 min) or Reflux (4-6h) F->G H Benzylidene Benzohydrazide G->H

Caption: Fig 1. Step-by-step synthetic workflow of Benzylidene Benzohydrazide derivatives.

Biological Profiling and Mechanism of Action (MoA)

Benzylidene benzohydrazides exhibit a broad spectrum of biological activities, driven by their ability to modulate specific cellular pathways.

Multi-Kinase Inhibition (EGFR & HER2)

Derivatives containing dihydropyrazole or benzimidazole substructures act as potent ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER2 kinases[6],[2]. The azomethine linker positions halogenated substituents (e.g., 3-Fluoro, 3-Bromo) perfectly to form critical halogen bonds within the kinase hinge region, downregulating proliferation signals and inducing apoptosis in cancer cells[2].

Nur77 Modulation in Hepatocellular Carcinoma

Nur77 is an orphan nuclear receptor that acts as a tumor suppressor. Novel benzoylhydrazone derivatives (e.g., TMHA37) bind specifically to Site C of Nur77. Mechanistically, this binding induces the translocation of Nur77 from the nucleus to the cytoplasm, which subsequently triggers ER stress-mediated autophagy and apoptosis in Hepatocellular Carcinoma (HCC) cells[7].

Urease Inhibition and Gastroprotection

Hyperactivity of the urease enzyme leads to excessive ammonia release, increasing gastric mucosa permeability and aiding bacterial pathogen survival[3]. N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives act as potent urease inhibitors. Structure-Activity Relationship (SAR) studies reveal that electron-donating groups on the phenyl ring significantly enhance enzyme inhibition, protecting the gastric lining[3].

MoA Ligand Benzylidene Benzohydrazide Derivatives EGFR EGFR / HER2 Kinase Inhibition Ligand->EGFR Nur77 Nur77 Modulator Activation Ligand->Nur77 Urease Urease Enzyme Inhibition Ligand->Urease Sig1 Downregulation of Proliferation Signals EGFR->Sig1 Sig2 Translocation to Cytoplasm & ER Stress Nur77->Sig2 Sig3 Prevention of Ammonia Release Urease->Sig3 Apop Apoptosis & Autophagy (Cancer Cells) Sig1->Apop Sig2->Apop Gastro Gastric Mucosa Protection Sig3->Gastro

Caption: Fig 2. Multi-target mechanism of action for Benzylidene Benzohydrazide derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic efficacy of these derivatives is heavily dependent on their substitution patterns. The table below consolidates the IC₅₀ values of key derivatives against their respective biological targets, demonstrating the scaffold's versatility.

Compound / DerivativeBiological Target / Cell LineIC₅₀ ValueReference
2-methyl benzylidene benzo hydrazide (L2) Cancer Stem Cells (CSCs)0.034 ± 0.023 µg/mL8
Compound H20 (Dihydropyrazole hybrid) EGFR Kinase Inhibition0.08 µM6
Compound 6i (3-F substituted hybrid) Multi-Kinase (EGFR/HER2)7.82 - 10.21 µM2
N′-benzylidene-4-(t-Bu)benzohydrazide (Comp 6) Urease Enzyme13.33 ± 0.58 µM3
N'-E-benzylidene benzohydrazide MDA-MB-231 (Breast Cancer)482 µM1

In Silico & Molecular Docking Workflows

To predict biological activity prior to synthesis, a robust in silico workflow is mandatory.

  • Protein Preparation: Crystallographic structures of target enzymes (e.g., EGFR PDB ID: 1m17) are retrieved from the Protein Data Bank. Using AutoDock Tools (ADT) 1.5.7, original ligands and water molecules are separated, and missing receptor atoms are mended[9].

  • Ligand Preparation & ADMET: The 3D structures of the synthesized hydrazones are energy-minimized. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are assessed using platforms like ADMETLab 2.0 to ensure drug-likeness[8].

  • Docking & Scoring: Ligands are docked into the active site. Prime MM-GBSA protocols are employed to calculate the exact ΔGBind energy[10]. For example, in silico studies of benzylidene benzohydrazides against Cancer Stem Cells (CSCs) yielded binding energies ranging from -6.69 to -7.74 kcal/mol, indicating a stronger affinity than the reference drug Doxorubicin (-4.30 kcal/mol)[8].

Conclusion

Benzylidene benzohydrazide derivatives stand at the forefront of targeted drug discovery. By leveraging the synthetic flexibility of the azomethine linkage, researchers can engineer highly specific inhibitors for complex targets ranging from multi-kinase cancer pathways (EGFR/HER2) to gastrointestinal enzymes (Urease). The integration of microwave-assisted synthesis with rigorous in silico predictive modeling provides a highly efficient, self-validating pipeline for the continuous discovery of novel therapeutics based on this privileged scaffold.

References

  • MDPI - Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. 3[3]

  • ResearchGate - Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. 1[1]

  • Scholar UNAIR - IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZO HYDRAZIDE DERIVATIVES ON CANCER STEM CELL. 8[8]

  • MDPI - Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. 10[10]

  • ResearchGate - Novel benzylidene derivatives: Synthesis and their antimicrobial and anticancer studies and in silico investigations. 9[9]

  • PMC - Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. 6[6]

  • PMC - Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. 5[5]

  • Semantic Scholar - Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity. 7[7]

  • PMC - Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. 2[2]

  • Arabian Journal of Chemistry - Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. 4[4]

Sources

Exploratory

Engineering Pharmacophores: A Technical Guide to the Synthesis, Mechanism, and Biological Evaluation of Schiff Base Hydrazones

Executive Summary Schiff base hydrazones (SBHs) represent a highly versatile class of pharmacophores characterized by the presence of an azomethine group (-CH=N-) linked to a hydrazone moiety (=N-NH-). In medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schiff base hydrazones (SBHs) represent a highly versatile class of pharmacophores characterized by the presence of an azomethine group (-CH=N-) linked to a hydrazone moiety (=N-NH-). In medicinal chemistry and drug development, these compounds are recognized as "privileged scaffolds" due to their tunable electronic properties, structural diversity, and exceptional ability to act as multidentate ligands for transition metals[1]. This technical guide provides an in-depth analysis of the mechanistic causality behind their biological activities—ranging from antimicrobial to anticancer properties—and establishes self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Causality: Why SBHs Drive Biological Activity

The biological efficacy of SBHs is not merely a function of their organic framework but is deeply tied to their coordination chemistry and physicochemical properties[2]. As an application scientist, understanding why these molecules interact with biological targets is critical for rational drug design.

Overton's Concept and Tweedy's Chelation Theory

Free SBH ligands often exhibit moderate biological activity. However, when coordinated with transition metals (e.g., Cu(II), Zn(II), Ni(II), Co(II)), their efficacy increases exponentially[3]. This phenomenon is explained by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Chelation delocalizes the


-electrons over the chelate ring and partially shares the positive charge of the metal ion with the donor atoms (typically O, N, N). This drastically reduces the overall polarity of the metal complex, enhancing its lipophilicity. Consequently, the complex can easily permeate the lipid bilayer of microbial or cancer cells[4].
Intracellular ROS Generation and DNA Intercalation

Once inside the cell, SBH-metal complexes exert cytotoxicity through two primary mechanisms:

  • Redox Cycling: Complexes containing redox-active metals (like Copper and Iron) undergo intracellular redox cycling, catalyzing Fenton-like reactions that generate highly toxic Reactive Oxygen Species (ROS). This leads to severe oxidative stress and subsequent apoptosis[2].

  • DNA Cleavage: The planar aromatic systems inherent in many SBHs allow the metal complexes to intercalate between DNA base pairs. Spectroscopic studies have shown strong binding constants (

    
    ), which disrupt DNA replication and induce strand cleavage[5].
    

Mechanism SBH SBH-Metal Complex Membrane Lipid Bilayer Permeation (Overton's Concept) SBH->Membrane ROS Intracellular ROS Generation Membrane->ROS DNA DNA Intercalation & Cleavage Membrane->DNA Apotosis Apoptosis / Cell Death ROS->Apotosis DNA->Apotosis

Fig 1. Intracellular signaling and cytotoxic mechanisms of SBH-metal complexes.

Quantitative Data: Biological Efficacy Profiles

To benchmark the therapeutic potential of SBHs, it is essential to analyze standardized quantitative metrics such as the Minimum Inhibitory Concentration (MIC) and the Half-Maximal Inhibitory Concentration (IC


). The table below summarizes recent literature data for novel SBH derivatives and their metal complexes.
Compound Class / LigandMetal IonTarget / AssayEfficacy MetricReference
Indol-2-yl-methylene hydrazineZn(II)M. tuberculosis (H37Rv)MIC = 125 µg/mL[6]
Indol-2-yl-methylene hydrazineMn(II)M. tuberculosis (H37Rv)MIC = 62.5 µg/mL[7]
Indol-2-yl-methylene hydrazineCu(II)Anti-malarialIC

= 1.46 µg/mL
[6]
Hydrazone Azo Schiff BaseCu(II)

-amylase inhibition
IC

= 0.22 mg/mL
[8]
Curcumin-based Schiff BaseCu(II)S. aureus (Zone of Inhibition)23 mm[5]

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered to ensure scientific integrity. Each step includes the mechanistic reasoning behind the experimental choice and built-in validation checkpoints.

Workflow A Carbonyl Precursor + Hydrazide B Acid-Catalyzed Condensation A->B C Schiff Base Hydrazone (Azomethine Formation) B->C D Transition Metal Coordination C->D E Physicochemical Validation (IR/NMR) C->E D->E F Biological Assays (MIC / IC50) E->F

Fig 2. Logical workflow from SBH synthesis to biological validation.

Protocol 1: Synthesis and Metal Coordination of SBHs

Objective: Synthesize a high-purity multidentate SBH ligand and its corresponding transition metal complex[9].

  • Condensation Reaction: Dissolve equimolar amounts of the target aldehyde/ketone and hydrazide in absolute ethanol.

    • Causality: Absolute ethanol prevents the hydrolysis of the newly formed imine bond, pushing the equilibrium toward product formation.

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid acts as a proton donor to activate the carbonyl oxygen, making the carbon highly electrophilic. However, the pH must be carefully controlled (~pH 4.5-5.5); excessive acidity will protonate the nucleophilic amine nitrogen, halting the reaction.

  • Reflux & Crystallization: Reflux the mixture for 3-5 hours. Cool to room temperature to precipitate the SBH ligand. Filter and recrystallize.

  • Metal Coordination: Dissolve the purified ligand in hot methanol and add a methanolic solution of the metal salt (e.g., CuCl

    
    ) in a 1:1 or 1:2 (Metal:Ligand) molar ratio. Reflux for 2 hours.
    
  • Self-Validation (FT-IR Spectroscopy): To validate successful synthesis, analyze the IR spectra. The starting carbonyl (C=O) stretch at ~1700 cm

    
     must disappear, replaced by a sharp azomethine (C=N) stretch at 1600–1620 cm
    
    
    
    . Upon metal coordination, the C=N band should shift to a lower frequency (e.g., 1589–1610 cm
    
    
    ), confirming the donation of nitrogen lone pairs to the metal center[8].
Protocol 2: High-Throughput Broth Microdilution for MIC Determination

Objective: Quantify the antimicrobial efficacy of the synthesized compounds.

  • Inoculum Preparation: Standardize bacterial suspensions to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100 in Mueller-Hinton Broth.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the SBH complex (dissolved in

    
     DMSO to prevent solvent toxicity).
    
  • Incubation & Resazurin Addition: Add the bacterial inoculum to each well. Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a redox indicator. Metabolically active (viable) bacterial cells reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin via oxidoreductase enzymes. This provides a distinct, objective colorimetric endpoint rather than relying on subjective visual turbidity.

  • Self-Validation (Controls): The assay is only valid if the Positive Control (standard antibiotic, e.g., Ciprofloxacin) shows expected MIC ranges, the Negative Control (1% DMSO + bacteria) turns pink (confirming the vehicle is non-toxic), and the Sterility Control (broth only) remains blue.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC


 of the SBH complex against target cancer cell lines.
  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) at

    
     cells/well in a 96-well plate. Incubate for 24h to allow adherence.
    
  • Treatment: Treat cells with varying concentrations of the SBH complex (0.1 - 100 µM) for 48 hours.

  • MTT Conversion: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it from a yellow water-soluble dye to insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

  • Self-Validation: Calculate the IC

    
     using non-linear regression analysis (e.g., variable slope, four-parameter logistic equation). The inclusion of a known chemotherapeutic (e.g., Doxorubicin) serves as a reference standard to validate the sensitivity of the specific cell passage used.
    

References

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works Source: ResearchGate URL:[Link]

  • Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin Source: RSC Publishing (RSC Adv.) URL:[Link]

  • A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin (PMC Archive) Source: NIH / PMC URL:[Link]

  • Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes Source: Xia & He Publishing (J. Explor. Res. Pharmacol.) URL:[Link]

  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones Source: NIH / PMC URL:[Link]

  • Synthesis, Characterization, and Biological Activity of Some Transition Metal Complexes Derived from Novel Hydrazone Azo Schiff Base Ligand Source: ResearchGate URL:[Link]

  • Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone Source: MDPI URL:[Link]

Sources

Foundational

3-methylbenzohydrazide and 2-methylbenzaldehyde condensation product

Engineering the N-Acylhydrazone Scaffold: Synthesis, Characterization, and Pharmacological Profiling of N'-(2-methylbenzylidene)-3-methylbenzohydrazide Executive Summary The N-acylhydrazone moiety (–CO–NH–N=CH–) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the N-Acylhydrazone Scaffold: Synthesis, Characterization, and Pharmacological Profiling of N'-(2-methylbenzylidene)-3-methylbenzohydrazide

Executive Summary

The N-acylhydrazone moiety (–CO–NH–N=CH–) has emerged as a privileged pharmacophore in modern medicinal chemistry, exhibiting profound structural malleability and a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. This technical whitepaper details the synthesis, physicochemical characterization, and pharmacological rationale for N'-(2-methylbenzylidene)-3-methylbenzohydrazide , the condensation product of 3-methylbenzohydrazide and 2-methylbenzaldehyde.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, self-validating experimental controls, and the stereochemical dynamics that dictate the efficacy of this compound in drug development pipelines.

Chemical Biology & Mechanistic Rationale

The Condensation Mechanism

The formation of N'-(2-methylbenzylidene)-3-methylbenzohydrazide is driven by a nucleophilic addition-elimination reaction. The terminal amine nitrogen of 3-methylbenzohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This forms a transient hemiaminal intermediate, which rapidly undergoes dehydration to yield the stable azomethine (imine) bond.

Causality of Catalysis and Steric Effects

This reaction is highly pH-dependent. We employ a catalytic amount of glacial acetic acid to lower the pH to an optimal window (pH 4.5–5.0).

  • The Causality: At this pH, the carbonyl oxygen of the aldehyde is sufficiently protonated to enhance its electrophilicity. Concurrently, the hydrazide nitrogen (which has a lower pKa due to the adjacent electron-withdrawing carbonyl) remains largely unprotonated, preserving its nucleophilicity. If the environment is too acidic, the nucleophile is fully protonated and the reaction stalls; if too basic, the electrophile is insufficiently activated.

  • Steric Hindrance: The presence of an ortho-methyl group on the benzaldehyde introduces significant steric bulk around the reaction center. This necessitates the use of thermal energy (refluxing conditions) to overcome the activation energy barrier, unlike unhindered aldehydes which may condense at room temperature [2].

Stereochemistry and Conformational Dynamics

Acylhydrazones exhibit geometric isomerism (E/Z) across the C=N double bond and conformational isomerism (syn/anti) across the amide C–N bond. Due to the severe steric clash between the two bulky tolyl rings in the Z-configuration, the synthesized product exists almost exclusively as the thermodynamically stable E-isomer . In polar solvents like DMSO, the compound rapidly establishes a synperiplanar/antiperiplanar equilibrium, which is critical for its ability to interact with biological targets [1].

SynthesisWorkflow R1 3-Methylbenzohydrazide (Nucleophile) Cond Acid-Catalyzed Condensation (EtOH, cat. AcOH, Reflux) R1->Cond R2 2-Methylbenzaldehyde (Electrophile) R2->Cond Int Hemiaminal Intermediate Cond->Int Dehyd Dehydration (-H2O) Int->Dehyd Prod N'-(2-methylbenzylidene)- 3-methylbenzohydrazide Dehyd->Prod

Caption: Workflow of the acid-catalyzed condensation yielding the target acylhydrazone.

Synthetic Methodology: Step-by-Step Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Every critical phase includes an in-process control to verify success before proceeding to the next step.

Reagents & Materials
  • Reactants: 3-methylbenzohydrazide (1.0 eq, 15.0 mmol), 2-methylbenzaldehyde (1.05 eq, 15.75 mmol). Note: A slight excess of the liquid aldehyde ensures complete consumption of the solid hydrazide.

  • Solvent: Absolute Ethanol (50 mL). Causality: Ethanol solubilizes both precursors at reflux but acts as an anti-solvent for the highly crystalline product upon cooling.

  • Catalyst: Glacial Acetic Acid (3-5 drops).

Reaction Workflow
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzohydrazide in 40 mL of absolute ethanol. Stir at room temperature until a clear solution is achieved.

  • Addition: Add 2-methylbenzaldehyde dropwise to the stirring solution, followed by the addition of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) in an oil bath. Maintain reflux for 3 to 4 hours.

  • In-Process Control (Self-Validation): After 2.5 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Visualize under UV light (254 nm). The disappearance of the lower-Rf hydrazide spot confirms reaction completion.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize precipitation. The slow cooling promotes the formation of a highly ordered, pure crystalline lattice.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and trace impurities.

  • Purification: Recrystallize the crude product from hot ethanol. Dry the purified white/off-white crystals in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Physicochemical & Spectroscopic Characterization

Accurate structural elucidation is paramount. The table below summarizes the expected quantitative data for N'-(2-methylbenzylidene)-3-methylbenzohydrazide, providing a benchmark for quality control [2].

ParameterAnalytical TechniqueExpected Value / RangeStructural Assignment
Molecular Weight HRMS (ESI+)~253.13 m/z[M+H]⁺C₁₆H₁₆N₂O
Amide N-H ¹H NMR (DMSO-d₆)11.5 – 11.9 ppm (s, 1H)Highly deshielded, hydrogen-bonded amide proton
Azomethine C-H ¹H NMR (DMSO-d₆)8.2 – 8.6 ppm (s, 1H)Imine proton (–CH=N–)
Aromatic Protons ¹H NMR (DMSO-d₆)7.1 – 7.9 ppm (m, 8H)Protons of the tolyl rings
Methyl Groups ¹H NMR (DMSO-d₆)2.3 – 2.5 ppm (s, 6H)Ar–CH₃ (ortho and meta positions)
Carbonyl (C=O) FT-IR (ATR)~1650 cm⁻¹Amide I band stretching
Imine (C=N) FT-IR (ATR)~1600 cm⁻¹Azomethine stretching

Pharmacological Screening & Application

Acylhydrazones are heavily investigated in oncology and infectious disease research. The presence of the oxygen and nitrogen donor atoms in the –CO–NH–N=CH– scaffold makes this compound an excellent multidentate ligand capable of chelating transition metals (e.g., Cu²⁺, Fe²⁺)[3].

Biological Screening Workflow

For drug development professionals evaluating this compound, the following screening cascade is recommended:

  • Cytotoxicity Profiling: Utilize MTT or CellTiter-Glo assays against a panel of human cancer cell lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer) to determine the IC₅₀.

  • Mechanistic Assays: If cytotoxicity is observed, evaluate the compound's ability to induce apoptosis. Acylhydrazone-metal complexes often disrupt intracellular metal homeostasis, leading to the generation of Reactive Oxygen Species (ROS), subsequent mitochondrial membrane depolarization, and activation of caspase-dependent apoptotic pathways.

BioPathway Scaffold Acylhydrazone Scaffold Chelation Transition Metal Chelation (Cu2+, Fe2+) Scaffold->Chelation ROS Intracellular ROS Generation Chelation->ROS Mito Mitochondrial Depolarization ROS->Mito Apop Apoptosis Induction Mito->Apop

Caption: Putative pharmacological pathway of acylhydrazone-mediated cellular apoptosis.

Conclusion

The synthesis of N'-(2-methylbenzylidene)-3-methylbenzohydrazide represents a fundamental yet highly tunable exercise in medicinal chemistry. By strictly controlling the pH and thermodynamic conditions of the condensation reaction, researchers can reliably generate this high-purity acylhydrazone. Its unique stereochemical profile and metal-chelating potential make it a prime candidate for downstream structural-activity relationship (SAR) studies and advanced pharmacological screening.

References

  • Title: Acylhydrazones and Their Biological Activity: A Review Source: International Journal of Molecular Sciences (MDPI), 2022. URL: [Link][1]

  • Title: Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents Source: Molecules (MDPI), 2018. URL: [Link][2]

Sources

Exploratory

Antitubercular Potential of Benzylidene Benzohydrazide Analogs: A Comprehensive Technical Guide

Executive Summary The global eradication of Mycobacterium tuberculosis (Mtb) is severely hindered by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The global eradication of Mycobacterium tuberculosis (Mtb) is severely hindered by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the continuous discovery of novel chemotypes that can bypass existing resistance mechanisms. Among these, benzylidene benzohydrazide analogs —a class of hydrazide-hydrazone derivatives—have emerged as highly potent antitubercular agents. This technical guide provides an in-depth analysis of their structural rationale, mechanisms of action, synthetic methodologies, and in vitro evaluation protocols, designed specifically for drug development professionals and medicinal chemists.

Rationale & Structural Significance

The therapeutic efficacy of benzylidene benzohydrazides stems from the hydrazide-hydrazone pharmacophore (–CO–NH–N=CH–). This structural motif offers exceptional versatility in medicinal chemistry due to several key factors:

  • Bioisosterism : The azomethine proton and carbonyl group can act as bioisosteres for native substrates in mycobacterial enzymatic pathways.

  • Hydrogen Bonding Capacity : The presence of both hydrogen bond donors (–NH–) and acceptors (–C=O, –N=) facilitates strong interactions with target protein residues.

  • Modularity : The modular nature of the Schiff base condensation allows for rapid synthesis of diverse libraries by altering the substituents on both the benzohydrazide and benzylidene rings, enabling precise Structure-Activity Relationship (SAR) optimization.

Mechanisms of Action (MoA)

Benzylidene benzohydrazides exhibit their antitubercular potential primarily by disrupting the biosynthesis of the mycobacterial cell wall—a highly impermeable structure critical for Mtb survival and virulence. Research indicates two primary enzymatic targets:

  • InhA (Enoyl-ACP Reductase) : InhA is a crucial enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway, responsible for the elongation of meromycolic acids. Unlike Isoniazid (INH), which requires activation by the mycobacterial catalase-peroxidase (KatG), certain benzylidene benzohydrazides act as direct InhA inhibitors. Molecular docking studies confirm that these analogs form critical hydrogen bonds with the Ser94 residue and the NAD+ cofactor within the InhA binding pocket, effectively bypassing KatG-mediated resistance.

  • DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) : DprE1 is essential for the synthesis of decaprenylphosphoryl arabinose (DPA), a vital precursor for the arabinogalactan layer of the cell wall. Benzylidene benzohydrazide analogs have demonstrated high-affinity binding to DprE1, halting arabinan biosynthesis and leading to cell lysis.

Mechanistic Visualization

G Start Mycobacterial Metabolism FASII FAS-II Pathway (Fatty Acid Synthesis) Start->FASII Arabinan Arabinan Biosynthesis Start->Arabinan InhA InhA (Enoyl-ACP Reductase) FASII->InhA Mycolic Mycolic Acids InhA->Mycolic CellWall Mycobacterial Cell Wall (Survival & Virulence) Mycolic->CellWall DprE1 DprE1 (Epimerase) Arabinan->DprE1 Arabinogalactan Arabinogalactan DprE1->Arabinogalactan Arabinogalactan->CellWall Inhibitor Benzylidene Benzohydrazide Analogs Inhibitor->InhA Inhibits Inhibitor->DprE1 Inhibits

Mechanistic pathway illustrating the dual-target inhibition of mycobacterial cell wall synthesis.

Synthesis & Chemical Characterization

The generation of benzylidene benzohydrazides relies on a straightforward, high-yielding Schiff base condensation. The following protocol is designed as a self-validating system to ensure structural integrity at every step.

Step-by-Step Synthetic Protocol
  • Reagent Preparation : Equimolar quantities (typically 0.01 mol) of a substituted benzohydrazide and a substituted benzaldehyde are dissolved in 30 mL of absolute ethanol.

  • Catalysis : Add 3–4 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amine of the hydrazide.

  • Reflux : The reaction mixture is refluxed at 70–80°C for 2–4 hours.

  • Self-Validation (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The disappearance of the starting material spots and the emergence of a new, distinct product spot validates reaction completion.

  • Isolation : Pour the mixture into crushed ice. The precipitated solid is filtered, washed with cold distilled water, and recrystallized from hot ethanol to yield the pure compound.

  • Self-Validation (Structural) :

    • FT-IR : Confirm the presence of the azomethine (C=N) stretch at ~1600–1640 cm⁻¹ and the secondary amine (N–H) stretch at ~3200–3300 cm⁻¹. The absence of primary amine doublet peaks validates the condensation.

    • ¹H-NMR : Confirm the presence of the highly deshielded azomethine proton (–CH=N–) typically appearing as a singlet around δ 8.2–8.6 ppm.

In Vitro Antitubercular Evaluation

To accurately determine the Minimum Inhibitory Concentration (MIC) against the slow-growing M. tuberculosis H37Rv strain, the Resazurin Microtiter Assay (REMA) is the gold standard.

REMA Protocol (Self-Validating System)
  • Inoculum Preparation : Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until an optical density (OD₆₀₀) of 0.6–0.8 is reached. Dilute to a final concentration of ~10⁵ CFU/mL.

  • Compound Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized analogs (starting from 100 µg/mL down to 0.05 µg/mL) in 7H9 broth.

  • Inoculation : Add 100 µL of the bacterial inoculum to each well.

  • Self-Validation (Controls) :

    • Positive Control: Standard drugs (Isoniazid and Rifampicin) to validate assay sensitivity.

    • Growth Control: Bacteria + media (no drug) to validate bacterial viability.

    • Negative Control: Media only (no bacteria) to validate sterility.

  • Incubation : Seal the plates and incubate at 37°C for 7 days.

  • Colorimetric Validation : Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.

    • Causality: Resazurin is an oxidation-reduction indicator. Viable, metabolically active mycobacteria reduce the blue resazurin to pink, fluorescent resorufin. A well remaining blue indicates successful growth inhibition. The lowest concentration preventing the color change is recorded as the MIC.

Data Presentation & Structure-Activity Relationship (SAR)

Extensive SAR studies reveal that the electronic and steric properties of substituents on the benzylidene ring drastically affect antitubercular potency. The table below synthesizes representative quantitative data from recent literature comparing top-performing analogs against standard therapeutics.

Compound Class / SubstitutionTarget StrainMIC ValueReference Standard (MIC)Key SAR Observation
(E)-N'-(monosubstituted-benzylidene)isonicotinohydrazides M. tuberculosis H37Rv0.31 – 0.62 µg/mLIsoniazid (0.025 µg/mL)Halogenation (–Cl, –Br) at the para-position enhances lipophilicity and cell wall penetration.
Coumarin hydrazone oxime scaffolds M. tuberculosis H37Rv0.78 µg/mL (0.021 µM)Rifampicin (0.2 µg/mL)Bulky, electron-rich heterocyclic rings improve binding affinity within the InhA pocket.
Benzopyran hydrazide-hydrazones M. tuberculosis H37Rv0.28 µMEthambutol (1.46 µM)Electron-donating groups (–OCH₃, –OH) at the para-position significantly boost potency.
Quinolone-isoniazid hybrids M. tuberculosis H37Rv0.20 µMIsoniazid (0.79 µM)Hybridization of two pharmacophores yields synergistic effects against MDR strains.

Key Takeaway : The introduction of electron-withdrawing halogens (e.g., fluorine or chlorine) generally improves metabolic stability and lipid solubility, whereas electron-donating groups (e.g., methoxy or allyloxy) can optimize hydrogen bonding interactions within the target enzyme's active site.

Conclusion & Future Perspectives

Benzylidene benzohydrazide analogs represent a highly promising, synthetically accessible class of antitubercular agents. By acting as direct inhibitors of critical cell wall enzymes like InhA and DprE1, they offer a viable pathway to circumvent KatG-dependent resistance mechanisms common in MDR-TB. Future drug development efforts must focus on extensive in vivo pharmacokinetic profiling (ADMET), lead optimization to reduce potential cytotoxicity against mammalian cell lines, and the evaluation of these analogs in combination therapies to prevent the rapid emergence of new resistant phenotypes.

References

  • Novel N'-benzylidene benzofuran-3-carbohydrazide derivatives as antitubercular and antifungal agents - PubMed. nih.gov. 1

  • Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones - Semantic Scholar. semanticscholar.org. 2

  • ChemInform Abstract: Synthesis and anti-Mycobacterial Activity of (E)-N′-(Monosubstituted-benzylidene)isonicotinohydrazide Derivatives. | Request PDF - ResearchGate. researchgate.net. 3

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC. nih.gov. 4

  • Synthetic route for the preparation of benzohydrazide (1) and benzohydrazones (2-18). - ResearchGate. researchgate.net. 5

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. mdpi.com. 6

  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review - The Pharmaceutical and Chemical Journal. tpcj.org. 7

  • 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide monohydrate - PMC. nih.gov. 8

  • Synthesis and Molecular Docking Studies of N'-benzoylsalicylhydrazide derivatives as antituberculosis through InHA enzym inhibition - ResearchGate. researchgate.net. 9

  • *Hydrazide Compounds Incorporating with Aldehyde Moiety: Synthesis, Spectroscopy, Crystal Structure Analysis, Theoretical Studies and Molecular Docking Studies of (E)-4-Amino-N'-(Substituted benzyl

Sources

Exploratory

Physical properties of N-benzylidene-3-methylbenzohydrazide

An in-depth technical analysis of N-benzylidene-3-methylbenzohydrazide (also referred to as (E)-N'-benzylidene-3-methylbenzohydrazide) requires a rigorous understanding of its thermodynamic stability, structural isomeris...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-benzylidene-3-methylbenzohydrazide (also referred to as (E)-N'-benzylidene-3-methylbenzohydrazide) requires a rigorous understanding of its thermodynamic stability, structural isomerism, and synthesis mechanics. As a hydrazone derivative, this compound bridges the chemical space between aromatic aldehydes and benzohydrazides, making it a critical scaffold in medicinal chemistry and materials science[1].

This guide deconstructs the physicochemical properties, structural dynamics, and the causal logic behind its synthesis and characterization protocols.

Physicochemical Profile & Quantitative Data

The physical properties of N-benzylidene-3-methylbenzohydrazide are fundamentally dictated by its conjugated aromatic system and the highly polarized acylhydrazone linkage (–CO–NH–N=CH–). The presence of the methyl group at the meta position of the benzohydrazide ring subtly influences the molecule's lipophilicity and crystal packing density[2].

Table 1: Key Physicochemical Properties

PropertyValueCausality / Context
Molecular Formula C₁₅H₁₄N₂ODerived from the condensation of 3-methylbenzohydrazide and benzaldehyde[1].
Molecular Weight 238.28 g/mol Computed theoretical mass[3].
Physical State Crystalline SolidStabilized by extensive intermolecular hydrogen bonding networks[2].
XLogP3 (Lipophilicity) ~2.9The dual aromatic rings drive lipophilicity, making it poorly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF)[3].
H-Bond Donors 1 (N-H)Critical for forming 1D polymeric chains in the crystalline state[2].
H-Bond Acceptors 2 (C=O, C=N)Facilitates interaction with protic solvents and biological targets.

Structural Dynamics & Isomerism

Understanding the physical behavior of this compound requires analyzing its spatial geometry. The hydrazone linkage is not static; it is subject to geometric and conformational isomerism that dictates its melting point, solubility, and reactivity.

Geometric Isomerism (E/Z Configuration)

The C=N double bond restricts rotation, leading to E and Z isomers. In N-benzylidene-3-methylbenzohydrazide, the E-isomer is overwhelmingly favored thermodynamically. This is due to the severe steric clash that would occur between the bulky phenyl ring and the benzohydrazide moiety in the Z-configuration.

Amide Rotamers (Cis/Trans)

In solution (e.g., DMSO-


), the compound often exhibits conformational isomerism around the C–N amide bond. The restricted rotation around the partial double bond character of the amide (O=C–NH) leads to cis and trans rotamers, which can be observed as distinct, paired signals in high-resolution ¹H NMR spectroscopy[4].
Crystal Packing & Hydrogen Bonding

In the solid state, the physical robustness (e.g., high melting point) is driven by the hydrazide moiety's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). These intermolecular N—H⋯O hydrogen bonds link the molecules into continuous one-dimensional chains, significantly increasing the lattice energy required to melt the crystal[2].

Dynamics Root Physicochemical Dynamics Iso Geometric Isomerism Root->Iso Hbond Intermolecular Interactions Root->Hbond E_iso E-Isomer (Dominant) Steric Relief Iso->E_iso Z_iso Z-Isomer Sterically Hindered Iso->Z_iso Chain 1D Polymeric Chains (N-H...O=C) Hbond->Chain Solub Solubility Profile Lipophilic (LogP ~2.9) Hbond->Solub

Caption: Structural dynamics and intermolecular interactions governing physical properties.

Self-Validating Synthesis Protocol

The synthesis of N-benzylidene-3-methylbenzohydrazide relies on a nucleophilic addition-elimination reaction (Schiff base condensation) between 3-methylbenzohydrazide and benzaldehyde[1].

To ensure trustworthiness and high yield, the protocol below is designed as a self-validating system : the reaction conditions inherently drive the equilibrium toward the product, and visual cues confirm success.

Experimental Methodology
  • Preparation of Reactants:

    • Dissolve 1.0 equivalent of 3-methylbenzohydrazide in absolute ethanol.

    • Causality: Absolute ethanol is chosen because both starting materials are highly soluble at room temperature, whereas the resulting rigid, planar hydrazone product is significantly less soluble, especially at lower temperatures.

  • Electrophilic Activation:

    • Add 1.05 equivalents of benzaldehyde to the stirring solution.

    • Add 2-3 drops of glacial acetic acid.

    • Causality: The acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of benzaldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the terminal amine (–NH₂) of the hydrazide[4].

  • Reflux & Equilibrium Driving:

    • Reflux the mixture at 80 °C for 2–4 hours.

    • Self-Validation: As the reaction proceeds, water is generated as a byproduct. Because the target hydrazone has a highly ordered, hydrogen-bonded crystal structure, it will begin to precipitate out of the hot ethanolic solution. This precipitation removes the product from the liquid phase, driving the equilibrium forward via Le Chatelier’s principle.

  • Isolation & Purification:

    • Cool the reaction mixture to 0–5 °C in an ice bath to maximize crystallization.

    • Filter the precipitate under vacuum and wash with cold ethanol to remove unreacted benzaldehyde and trace acetic acid.

    • Recrystallize from hot ethanol/DMF to yield analytically pure white to pale-yellow crystals.

Synthesis A 3-Methylbenzohydrazide (Nucleophile) D Nucleophilic Attack Tetrahedral Intermediate A->D B Benzaldehyde (Electrophile) C Acid Catalysis (H+) Protonation of C=O B->C C->D E Dehydration (-H2O) Elimination Step D->E F N'-benzylidene-3-methylbenzohydrazide (Target Hydrazone) E->F

Caption: Reaction mechanism for the synthesis of N-benzylidene-3-methylbenzohydrazide.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized compound, specific spectroscopic markers must be identified. The following analytical profile confirms the successful formation of the hydrazone linkage.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the primary amine doublet (typically ~3300 and ~3400 cm⁻¹) from the starting hydrazide is the primary indicator of success. The product will exhibit a sharp secondary N-H stretch at ~3200 cm⁻¹. The Amide I band (C=O stretch) appears prominently at ~1650–1670 cm⁻¹, while the newly formed imine (C=N stretch) appears at ~1600–1620 cm⁻¹[4].

  • Proton Nuclear Magnetic Resonance (¹H NMR, 500 MHz, DMSO-

    
    ): 
    
    • δ ~11.80 ppm (s, 1H): The amide N-H proton. Its extreme downfield shift is caused by the deshielding effect of the adjacent carbonyl group and intermolecular hydrogen bonding with the DMSO solvent[4].

    • δ ~8.45 ppm (s, 1H): The imine proton (–N=CH–). This sharp singlet confirms the E-configuration of the Schiff base.

    • δ ~7.30 - 7.90 ppm (m, 9H): Aromatic protons from both the benzaldehyde and 3-methylbenzoate rings.

    • δ ~2.35 ppm (s, 3H): The meta-methyl group protons[4].

References

Sources

Foundational

Pharmacophore Modeling of Benzohydrazide Derivatives: From Rational Design to Virtual Screening

An In-Depth Technical Guide: Abstract Benzohydrazide and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Harnessing the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Benzohydrazide and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Harnessing the full potential of this scaffold requires a deep understanding of the specific three-dimensional arrangement of chemical features responsible for its interaction with various biological targets. Pharmacophore modeling serves as an essential computational tool to elucidate these features, providing a rational framework for the discovery and optimization of novel benzohydrazide-based therapeutic agents.[2][3] This guide offers a comprehensive, in-depth walkthrough of the principles, methodologies, and practical applications of pharmacophore modeling as applied to benzohydrazide derivatives. We will explore the causality behind critical experimental choices, detail a self-validating protocol for model generation and validation, and demonstrate its application in virtual screening to identify novel lead compounds.

Chapter 1: The Benzohydrazide Scaffold - A Versatile Motif in Drug Discovery

The benzohydrazide core is a unique and highly versatile chemical entity. Its structure, characterized by a benzene ring linked to a hydrazide moiety (-CONHNH2), provides a rigid framework that can be readily functionalized. The hydrazide-hydrazone portion, often represented as (-CONH-N=CH-), is considered an active pharmacophore in itself, largely responsible for the significant biological activities observed across numerous derivatives.[4]

The true power of the benzohydrazide scaffold lies in its promiscuous yet potent bioactivity. By modifying the substitution patterns on the aromatic ring and the terminal nitrogen, researchers have developed derivatives targeting a wide array of diseases. This adaptability makes it a prime candidate for focused drug discovery campaigns guided by computational methods.

Table 1: Diverse Biological Activities of Benzohydrazide Derivatives

Biological ActivityTherapeutic AreaExample Target(s)
Antitubercular Infectious DiseaseMycobacterium tuberculosis InhA[4]
Anticancer OncologyEpidermal Growth Factor Receptor (EGFR) Kinase[5], various cancer cell lines (HCT116)[1]
Antimicrobial Infectious DiseaseBacterial and Fungal Strains[6]
Cholinesterase Inhibition NeurodegenerativeAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)[7][8]
Carbonic Anhydrase Inhibition Glaucoma, HypertensionHuman Carbonic Anhydrase Isozymes (hCA-I & II)[9]
Anticonvulsant NeurologyCentral Nervous System Targets[1][7]
Anti-inflammatory Inflammationp38α MAPK[6]
Urease Inhibition GastrointestinalJack Bean Urease[10]

Chapter 2: Foundational Principles of Pharmacophore Modeling

A pharmacophore is formally defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[11] In essence, it is not a real molecule but an abstract 3D map of the essential features required for activity.[12][13]

These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms with lone pairs of electrons (e.g., carbonyl oxygen).[12][14]

  • Hydrogen Bond Donors (HBD): Functional groups that can donate a hydrogen atom (e.g., amino or hydroxyl groups).[12][14]

  • Hydrophobic (H/HYP): Non-polar regions of a molecule that can form favorable interactions with hydrophobic pockets in a protein.[11][14]

  • Aromatic Ring (AR): Planar, cyclic conjugated systems that can engage in π-π stacking or other aromatic interactions.[11][14]

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH and can form electrostatic interactions.[11]

The primary goal of pharmacophore modeling is to build a hypothesis of this 3D feature map, which can then be used as a query to find other molecules that fit the map.[15] The methodology chosen depends critically on the available structural information about the biological target.

Methodological Decision Point: Ligand-Based vs. Structure-Based

There are two main paths for developing a pharmacophore model.[3][16]

  • Ligand-Based Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity against that target is available.[3][13] The core principle is to superimpose the structures of multiple active compounds to identify the common chemical features and their spatial arrangement that are presumably responsible for their shared biological activity.[11]

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (typically from X-ray crystallography) is available, a pharmacophore can be derived directly from the binding site.[12][17] This method analyzes the key interaction points between the protein and a known ligand, or even just the properties of the empty binding pocket, to create a model of the ideal complementary features a ligand should possess.[11][17]

The choice between these two powerful techniques is the first and most critical decision in the modeling workflow.

G start Start: Define Biological Target decision High-Resolution 3D Target Structure Available? start->decision ligand_based Ligand-Based Approach: Analyze a set of known active molecules. decision->ligand_based  No structure_based Structure-Based Approach: Analyze protein binding site and key interactions. decision->structure_based Yes

Figure 1: Decision workflow for selecting the appropriate pharmacophore modeling approach.

Chapter 3: A Self-Validating Protocol for Ligand-Based Pharmacophore Modeling

For this guide, we will detail the ligand-based workflow, as it is a common scenario in early-stage drug discovery where a validated protein structure may not be available. The following protocol is designed to be self-validating, incorporating quality checks at each stage to ensure a robust and predictive final model.

Let's assume our goal is to develop a pharmacophore model for benzohydrazide derivatives acting as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a well-established anti-tubercular target.[4]

Step 1: Dataset Curation - The Foundation of a Predictive Model

Causality: The quality of a pharmacophore model is entirely dependent on the quality and diversity of the input data.[16] A model built from a small, structurally homogenous set of compounds is unlikely to be predictive for new, diverse chemical scaffolds. The inclusion of inactive compounds is crucial for teaching the model which features to exclude, thereby increasing its specificity.[18]

Protocol:

  • Assemble the Training Set:

    • Collect a set of at least 20-50 structurally diverse benzohydrazide derivatives with experimentally determined IC50 values against the InhA enzyme.

    • Ensure the activity data spans several orders of magnitude (e.g., from nanomolar to micromolar).

    • Define a clear activity threshold: molecules with IC50 < 1 µM are designated "Active," while those with IC50 > 10 µM are "Inactive." Molecules in the intermediate range are typically excluded to create a clear separation.

  • Assemble the Test Set:

    • Withhold approximately 25-30% of the curated compounds (both active and inactive) from the model-building process. This "Test Set" will be used later for unbiased external validation.[19][20]

  • Data Preparation:

    • Draw all structures in 2D and convert them to 3D.

    • Carefully check and correct protonation states, tautomers, and stereochemistry for all molecules, as these factors critically influence 3D conformation and feature definition.[21]

Step 2: Conformational Analysis - Exploring 3D Chemical Space

Causality: Small molecules are not static; they are flexible and exist as an ensemble of low-energy 3D conformations. The conformation that binds to the target (the "bioactive conformation") is not necessarily the lowest energy state.[21] Therefore, we must generate a diverse set of plausible conformations for each molecule to ensure the bioactive one is included in our analysis.[18]

Protocol:

  • Utilize a robust conformational search algorithm (e.g., OMEGA, or the tools within MOE or LigandScout).[15]

  • For each molecule in the training set, generate a library of 50-250 low-energy conformers.

  • Set an energy window (e.g., 15-20 kcal/mol above the global energy minimum) to ensure a comprehensive yet computationally tractable set of conformations is generated.

Step 3: Hypothesis Generation - Finding the Common Pattern

Causality: This is the core of the modeling process. The algorithm systematically searches for a 3D arrangement of pharmacophoric features that is shared among the bioactive conformations of all active molecules but is absent in the conformations of the inactive molecules.[18][19]

Protocol:

  • Feature Definition: Define the set of pharmacophoric features to be considered (e.g., HBA, HBD, HYP, AR).

  • Model Generation: Use a pharmacophore generation program (e.g., PHASE, Catalyst, LigandScout).[22][23] The software performs the following:

    • It maps the defined features onto all conformers of all molecules.

    • It systematically superimposes the conformers of the active molecules, searching for common 3D feature arrangements.

    • It scores the resulting hypotheses based on how well they map to the active molecules and how poorly they map to the inactive ones.

  • Output: The process will yield a list of ranked pharmacophore hypotheses, each defined by a set of features, their 3D coordinates, and tolerance radii.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Building A 1. Dataset Curation (Actives & Inactives) B 2. 3D Structure Generation & Correction A->B C 3. Conformational Analysis (Generate multiple low-energy conformers) B->C D 4. Feature Mapping (Identify HBA, HBD, HYP, etc.) C->D E 5. Common Feature Alignment (Superimpose active molecules) D->E F 6. Hypothesis Generation & Scoring (Filter against inactives) E->F G Top-Ranked Pharmacophore Hypotheses F->G G cluster_0 Virtual Screening Funnel db Large Compound Database (e.g., ZINC, ChEMBL) ~10^6 - 10^7 molecules screen 1. Pharmacophore Screening (Filter with validated 3D model) db->screen filter 2. Drug-Likeness Filtering (e.g., Lipinski's Rules) screen->filter ~10^4 - 10^5 hits dock 3. Molecular Docking (Predict binding mode & affinity) filter->dock ~10^3 hits hits Prioritized Hit List (~10-100 molecules) for Synthesis & Biological Assay dock->hits

Figure 3: The virtual screening funnel, from a large database to a prioritized list of hits.

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful, efficient, and rational approach to navigating the vast chemical space in the search for novel benzohydrazide-based therapeutics. By abstracting complex molecular information into a simple yet predictive 3D model, it provides an invaluable bridge between chemical structure and biological activity. The self-validating workflow presented in this guide underscores the importance of scientific rigor, ensuring that the models generated are not merely descriptive but truly predictive.

The future of pharmacophore modeling is bright, with ongoing advancements poised to further enhance its power. The integration of molecular dynamics simulations can account for protein flexibility, while the application of artificial intelligence and machine learning is leading to more accurate and sophisticated models that can learn complex structure-activity relationships. [24][25]As these technologies mature, the synergy between the privileged benzohydrazide scaffold and advanced computational modeling will undoubtedly continue to accelerate the discovery of next-generation medicines.

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  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening - YouTube. (2024, July 22). Retrieved from [Link]

  • Moro, S., & Spalluto, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 668. Retrieved from [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved from [Link]

  • How does pharmacophore work? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]

  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.). Retrieved from [Link]

  • Akocak, S., Lolak, N., Ok, S., Kufrevioglu, O. I., & Ceylan, S. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Records of Natural Products, 15(6), 513-520. Retrieved from [Link]

  • 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2014). 3D-QSAR and Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies of Benzimidazole Derivatives as Potential FXR Agonists. Chemical biology & drug design, 84(2), 213–224. Retrieved from [Link]

  • Pharmacophore Modeling in Computational Drug Design: A Critical Review - ijarsct. (2025, December 15). Retrieved from [Link]

  • Mali, M., & Pandey, S. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in molecular biosciences, 9, 874060. Retrieved from [Link]

  • Thangavel, N., & Al-Ghamdi, K. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a novel SARS-CoV-2 PLpro inhibitor from marine natural products. Arabian Journal of Chemistry, 15(12), 104337. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2013). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. International Journal of Drug Design and Discovery, 4(2), 1145-1152. Retrieved from [Link]

  • 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors - ThaiScience. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-methyl-N'-(2-methylbenzylidene)benzohydrazide

Introduction & Scope This application note details the synthesis, purification, and characterization of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide . This compound belongs to the class of hydrazone Schiff bases, whic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the synthesis, purification, and characterization of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide . This compound belongs to the class of hydrazone Schiff bases, which are pharmacophores of significant interest in drug discovery due to their antimicrobial, anti-inflammatory, and antioxidant properties.

The protocol utilizes an acid-catalyzed condensation reaction between 3-methylbenzohydrazide and 2-methylbenzaldehyde . Unlike rigid templates, this guide focuses on the mechanistic causality of each step to ensure reproducibility and scalability.

Target Molecule Analysis[1][2]
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~252.31 g/mol

  • Core Structure: Benzohydrazide scaffold with an azomethine linker (-C=N-).[1]

  • Key Functional Groups: Amide (C=O), Imine (C=N), ortho- and meta-methyl substitutions.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we deconstruct the target into two stable precursors. The formation of the azomethine bond is reversible; therefore, the forward reaction must be driven by removing water or stabilizing the product (often via precipitation).

Pathway:


[1][2]
  • Component A (Nucleophile): 3-methylbenzohydrazide (derived from 3-methylbenzoic acid).

  • Component B (Electrophile): 2-methylbenzaldehyde.

Reaction Mechanism (Acid-Catalyzed Condensation)

The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto the aldehyde carbonyl, followed by proton transfer and dehydration.

ReactionMechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation AcOH Attack Nucleophilic Attack (Carbinolamine Intermediate) Activation->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Rate Limiting Product Schiff Base Product (C=N Formation) Dehydration->Product Crystallization

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the hydrazone linkage.

Materials & Reagents

ReagentRolePurity/GradeNotes
3-Methylbenzohydrazide Precursor A>98%If unavailable, synthesize from methyl 3-methylbenzoate + hydrazine hydrate.
2-Methylbenzaldehyde Precursor B>98%Liquid; ensure no oxidation to acid (check for white solids).
Ethanol (Absolute) SolventACS GradeMethanol is a viable alternative; Ethanol is greener.
Glacial Acetic Acid CatalystACS GradeActivates the carbonyl carbon.
Cold Ethanol Wash Solvent-Pre-chill to 0°C for workup.

Experimental Protocol

Phase 1: Pre-Reaction Preparation
  • Glassware: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar.

  • Safety: Work in a fume hood. Hydrazides and aldehydes can be irritants.

Phase 2: Synthesis Procedure
  • Solubilization: In the 100 mL RBF, dissolve 1.50 g (10 mmol) of 3-methylbenzohydrazide in 20 mL of absolute ethanol .

    • Insight: Slight warming (40°C) may be required to fully dissolve the hydrazide. Ensure the solution is clear before proceeding to avoid occlusion of unreacted material.

  • Addition of Electrophile: Add 1.20 g (10 mmol, ~1.15 mL) of 2-methylbenzaldehyde dropwise to the stirring solution.

    • Stoichiometry Note: A 1:1 molar ratio is standard. A slight excess (1.05 eq) of the aldehyde can drive the reaction to completion if the hydrazide is the limiting reagent of value.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Mechanism:[1][3] The acid protonates the aldehyde oxygen, making the carbonyl carbon more electrophilic (

      
      ), facilitating the attack by the nucleophilic nitrogen.
      
  • Reflux: Attach the condenser and heat the mixture to reflux (~78-80°C) for 3 to 4 hours .

    • Monitoring: Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Precipitation (Workup): Allow the reaction mixture to cool to room temperature naturally. Then, place the flask in an ice bath (0-4°C) for 30 minutes.

    • Observation: A solid precipitate (white to off-white crystals) should form. If oiling occurs, scratch the glass surface with a rod to induce nucleation.

Phase 3: Purification
  • Filtration: Filter the solid using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 10 mL of ice-cold ethanol .

    • Why? This removes unreacted aldehyde and the acetic acid catalyst without redissolving the product.

  • Recrystallization: Recrystallize the crude product from hot ethanol.

    • Dissolve solid in minimum boiling ethanol.

    • Filter hot (if insoluble impurities exist).

    • Cool slowly to room temperature, then refrigerate.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel for 12 hours.
    

Workflow Visualization

SynthesisWorkflow Start Start: Dissolve 3-methylbenzohydrazide in EtOH AddAldehyde Add 2-methylbenzaldehyde + Cat. AcOH Start->AddAldehyde Reflux Reflux 3-4 Hours (TLC Monitoring) AddAldehyde->Reflux Cool Cool to RT -> Ice Bath (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst Analysis Final Analysis (MP, NMR, IR) Recryst->Analysis

Figure 2: Operational workflow for the synthesis and purification of the target hydrazone.[3][4]

Characterization & Validation

To validate the structure, compare experimental data against these expected values based on structural analogs.

Quantitative Data Summary
ParameterExpected Range/ValueValidation Method
Physical State White/Off-white Crystalline SolidVisual Inspection
Yield 75% - 85%Gravimetric
Melting Point 140°C - 160°C (Estimate*)Capillary Method

Value
~0.4 - 0.6TLC (Hex:EtOAc 7:3)

*Note: Exact melting point depends on crystal packing and purity; analogs typically fall in this range.

Spectroscopic Validation (Self-Validating System)
  • FT-IR Spectroscopy:

    • 
      :  Look for a sharp band at 3200–3250 cm⁻¹ .[5]
      
    • 
      :  Amide I band at 1640–1660 cm⁻¹ .
      
    • 
      :  The diagnostic imine stretch at 1600–1620 cm⁻¹ .
      
    • Validation: The appearance of the C=N peak confirms the condensation; retention of C=O confirms the hydrazide backbone is intact.

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • Azomethine Proton (-N=CH-): A distinct singlet between

      
       8.3 – 8.6 ppm . This is the "fingerprint" of the Schiff base.
      
    • Amide Proton (-NH-): A downfield singlet at

      
       11.5 – 12.0 ppm  (
      
      
      
      exchangeable).
    • Methyl Groups: Two singlets around

      
       2.3 – 2.5 ppm  (integrating to 3H each).
      
    • Aromatic Protons: Multiplet in the

      
       7.0 – 8.0 ppm  region.
      

Troubleshooting & Optimization

  • Issue: No Precipitate Forms.

    • Cause: Product is too soluble in ethanol or reaction is incomplete.

    • Solution: Concentrate the solution by rotary evaporation to 1/3 volume, then cool. Alternatively, add cold water dropwise to the ethanol solution to force precipitation (increase polarity).

  • Issue: Low Yield.

    • Cause: Incomplete dehydration.

    • Solution: Increase reflux time or add a drying agent (molecular sieves) to the reaction setup to sequester water (Le Chatelier's principle).

  • Issue: Impure Product (Multiple Spots on TLC).

    • Cause: Hydrolysis of the imine bond or unreacted aldehyde.

    • Solution: Recrystallize again.[3][6] Ensure the ethanol used for washing is ice-cold to prevent redissolution.

References

  • General Hydrazone Synthesis Protocol

    • Title: Synthesis and Applications of Hydrazone Schiff Bases.[3][6]

    • Source: BenchChem Protocols.[6]

  • Structural Analogs & Crystallography

    • Title: (E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide.
    • Source: Acta Crystallographica Section E (NIH/PMC).
    • URL:[Link]

  • Precursor Properties (3-Methylbenzamide/Hydrazide derivatives)

    • Title: 3-Methylbenzamide Properties & Safety.

    • Source: Sigma-Aldrich.
  • Methodology for Benzohydrazide Derivatives

    • Title: Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.[1]

    • Source: Der Pharma Chemica.
    • URL:[Link][1]

Sources

Application

Application Note: Recrystallization Protocol for Benzylidene Benzohydrazide

Executive Summary This guide details the purification of N'-benzylidenebenzohydrazide (benzaldehyde benzoylhydrazone) via recrystallization. While often synthesized via simple condensation, the biological efficacy of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of N'-benzylidenebenzohydrazide (benzaldehyde benzoylhydrazone) via recrystallization. While often synthesized via simple condensation, the biological efficacy of this Schiff base—often utilized for its metal-chelating, antimicrobial, and antioxidant properties—relies heavily on the removal of unreacted benzhydrazide and benzaldehyde.

This protocol establishes Ethanol (EtOH) as the primary recrystallization solvent due to its optimal temperature-dependent solubility coefficient for this specific hydrazone linkage. We provide a self-validating workflow ensuring high purity (>98%) as defined by a sharp melting point range of 104–108°C .

Physicochemical Context & Solvent Strategy

The Molecule[1][2]
  • Compound: N'-benzylidenebenzohydrazide[1][2][3][4]

  • Structure:

    
    
    
  • Nature: Neutral, moderately polar solid containing both an amide (

    
    ) and imine (
    
    
    
    ) functionality.
  • Impurities:

    • Benzhydrazide:[5][1][2] More polar, soluble in hot water/ethanol.

    • Benzaldehyde:[6][7][8] Oily liquid, soluble in organic solvents, distinct almond odor.

    • Azines:[5] Potential side products if hydrazine hydrate stoichiometry was off during precursor synthesis.

Why Ethanol?

The choice of solvent is governed by the principle of "like dissolves like" but with a critical temperature dependency.

  • High Temperature (Boiling): The amide and imine nitrogens form hydrogen bonds with hot ethanol, ensuring complete dissolution.

  • Low Temperature (Room Temp/Ice): The aromatic rings drive the lattice energy, causing the molecule to crystallize out as the solvent cools and kinetic energy decreases.

  • Impurity Rejection: Unreacted benzaldehyde remains soluble in cold ethanol (mother liquor), while unreacted benzhydrazide, though soluble, is typically present in lower quantities and remains in the filtrate if the volume is optimized.

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Ethanol (95%) LowHighOptimal Best balance of yield and purity.
MethanolModerateHighGoodCan lead to lower yields due to higher cold solubility.
WaterInsolubleLowPoorAnti-solvent only; causes oiling out if used alone.
Ethyl AcetateModerateHighModerateGood for washing, but evaporation is faster.

Experimental Protocol

Materials Required[1]
  • Crude Product: N'-benzylidenebenzohydrazide (dried).[4]

  • Solvent: Ethanol (95% or Absolute).

  • Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional but recommended), Buchner funnel, vacuum pump.

Step-by-Step Recrystallization

Step 1: Saturation

  • Place 1.0 g of crude N'-benzylidenebenzohydrazide in a 50 mL Erlenmeyer flask.

  • Add approximately 10–15 mL of Ethanol .

  • Heat the mixture on a hot plate to near boiling (approx. 75–78°C).

    • Critical Insight: Add solvent in small increments (1-2 mL) while keeping the solution boiling. The goal is to find the minimum volume required to dissolve the solid completely.

  • If the solution is clear but colored (yellow/brown), you may add a spatula tip of activated charcoal. Boil for 1 minute, then filter hot (see Step 2).

Step 2: Hot Filtration (Clarification)

  • If insoluble particles remain: Filter the boiling solution through a pre-warmed fluted filter paper or a glass funnel into a clean, hot flask. This removes dust or polymeric impurities.

  • Note: If the solution is clear, skip to Step 3.

Step 3: Nucleation and Crystal Growth

  • Remove the flask from heat and place it on a cork ring or wood block.

  • Allow to cool slowly to room temperature.

    • Mechanism:[9] Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the molecules to align perfectly, excluding impurities (benzaldehyde) into the solvent.

  • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 15–20 minutes to maximize yield.

  • Observation: You should see the formation of white to pale-yellow needle-like crystals.[3]

Step 4: Isolation

  • Filter the cold mixture using a Buchner funnel and vacuum suction.

  • Wash the crystals with 2–3 mL of ice-cold ethanol .

    • Caution: Do not use large volumes of wash solvent, or you will redissolve your product.

  • Keep the vacuum on for 5–10 minutes to air-dry the solid.

Step 5: Drying

  • Transfer crystals to a watch glass.

  • Dry in a desiccator or an oven at 50°C for 1 hour.

  • Weigh the final product to calculate recovery yield.

Characterization & Validation

To ensure the protocol was successful, compare your results against these standard metrics.

ParameterSpecificationMethod of Verification
Appearance White to pale-yellow needlesVisual Inspection
Melting Point 104 – 108°C Capillary Melting Point Apparatus
TLC (

)
Single spot (distinct from aldehyde)Silica Gel (Mobile Phase: Hexane:EtOAc 7:[10]3)
IR Spectrum

3200

,

1650

FT-IR (KBr pellet)

Note on Melting Point: Literature values for substituted derivatives vary widely (e.g., 4-methoxy is ~160°C). For the unsubstituted parent compound, the range 104–108°C is the authoritative standard [1, 2]. A melting point below 100°C indicates significant contamination with benzaldehyde or solvent.

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid (Contains Benzaldehyde/Benzhydrazide) Dissolution Dissolution (Min. Vol. Ethanol @ 78°C) Crude->Dissolution Heat HotFilter Hot Filtration (Remove Insolubles) Dissolution->HotFilter If particles present Cooling Slow Cooling (RT then 0°C) Dissolution->Cooling If clear HotFilter->Cooling Crystallization Nucleation & Growth (Excludes Impurities) Cooling->Crystallization Filtration Vacuum Filtration (Wash with Cold EtOH) Crystallization->Filtration FinalProduct Pure N'-benzylidenebenzohydrazide (MP: 104-108°C) Filtration->FinalProduct MotherLiquor Mother Liquor (Discard) Filtration->MotherLiquor Filtrate Drying Drying (50°C or Desiccator) FinalProduct->Drying

Figure 1: Logical flow for the purification of benzylidene benzohydrazide, highlighting critical impurity exclusion steps.

Troubleshooting

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used (solution is not saturated).

    • Solution: Re-heat the solution to boiling and evaporate 20-30% of the solvent volume. Cool again. Scratching the glass with a rod can induce nucleation.

  • Problem: "Oiling Out" (Product forms a liquid layer instead of crystals).

    • Cause: The solution cooled too quickly, or the melting point of the impure solid is lower than the solvent boiling point.

    • Solution: Re-heat to dissolve the oil. Add a small amount of seed crystal (if available) or add nearly boiling water dropwise until turbidity persists, then clear with a drop of ethanol. Cool very slowly with vigorous stirring.

  • Problem: Low Melting Point (<100°C).

    • Cause: Wet product or trapped benzaldehyde.

    • Solution: Recrystallize again using fresh ethanol. Ensure thorough drying to remove solvent solvates.

References

  • Suzana, S., et al. (2022).[3][4] "Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material." Berkala Ilmiah Kimia Farmasi, 9(2), 36-38.[3]

  • BenchChem. (2025). "Troubleshooting guide for the synthesis of benzohydrazide derivatives." BenchChem Technical Support.

  • PubChem. (2025).[5][10] "Benzaldehyde benzoylhydrazone Compound Summary." National Library of Medicine.

Sources

Method

Application Note: Structural Elucidation of Benzohydrazides via FT-IR

Focusing on Amide Carbonyl Dynamics and Substituent Effects Executive Summary This application note provides a comprehensive protocol for the Fourier Transform Infrared (FT-IR) spectral analysis of benzohydrazide derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Focusing on Amide Carbonyl Dynamics and Substituent Effects

Executive Summary

This application note provides a comprehensive protocol for the Fourier Transform Infrared (FT-IR) spectral analysis of benzohydrazide derivatives. These compounds are pharmacophores of significant interest in drug discovery (antitubercular, anti-inflammatory) and coordination chemistry. The primary analytical challenge lies in correctly interpreting the Amide I carbonyl (


) band , which serves as a sensitive reporter for electronic environment, hydrogen bonding, and metal complexation.

This guide moves beyond basic peak picking, offering a mechanistic understanding of vibrational modes, substituent effects (Hammett correlations), and self-validating experimental protocols.

Theoretical Framework: The Benzohydrazide Fingerprint

The benzohydrazide scaffold consists of a benzene ring fused to a hydrazide group (


). The vibrational spectroscopy of this system is dominated by the amide moiety.
2.1 Vibrational Modes of Interest

While the spectrum contains many peaks, three specific regions are critical for structural confirmation:

ModeAssignmentFrequency Range (

)
Description
Amide I

Stretch
1630 – 1680 The most intense band. Highly sensitive to electronic effects and H-bonding.
Amide II

Bend +

Stretch
1510 – 1580 Often appears as a medium-intensity band; shifts significantly upon deuteration.
Amide III Complex Mix (

,

)
1250 – 1350 Lower intensity; useful for confirming the amide linkage integrity.

Sym/Asym Stretch3150 – 3450 Usually appears as a doublet or broad band due to intermolecular hydrogen bonding.
2.2 The Electronic "Push-Pull" (Substituent Effects)

The position of the Amide I band is governed by the bond order of the carbonyl group. This is predictable using Hammett substituent constants (


):
  • Electron Donating Groups (EDG) (e.g.,

    
    , 
    
    
    
    ,
    
    
    ):
    • Mechanism:[1][2] Donate electron density into the

      
      -system.[3]
      
    • Effect: Enhances the resonance character (

      
       single bond character increases).
      
    • Result:Red Shift (Lower Wavenumber).

  • Electron Withdrawing Groups (EWG) (e.g.,

    
    , 
    
    
    
    ):
    • Mechanism:[1][2] Inductively withdraw electron density.

    • Effect: Suppresses resonance; maintains double-bond character.

    • Result:Blue Shift (Higher Wavenumber).

Experimental Protocol

To ensure data integrity, we utilize a Self-Validating Protocol . This means the experiment includes checks to confirm the sample state (dryness, crystallinity) before final analysis.

3.1 Sample Preparation: KBr vs. ATR

Choose the method based on your specific analytical goal.

Method A: KBr Pellet (Gold Standard for Resolution) Best for: Detailed band shape analysis and resolving H-bonding shoulders.

  • Dryness Check: Pre-dry KBr powder at 110°C for 2 hours. Validation: Run a blank pellet; if a broad band appears at 3400

    
    , re-dry.
    
  • Ratio: Mix 1-2 mg of benzohydrazide with 200 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained. Caution: Do not over-grind hygroscopic samples.

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

Method B: ATR (Attenuated Total Reflectance) Best for: High throughput and polymorphic screening.

  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Validation: Ensure background scan is flat line.

  • Contact: Apply sufficient pressure (typically 100-150 lbs) to ensure good optical contact. Caution: Excessive pressure can induce polymorphic transitions.

3.2 Instrument Settings
  • Resolution: 4

    
     (Standard) or 2 
    
    
    
    (High Res).
  • Scans: 32 (Screening) or 64 (Publication Quality).

  • Apodization: Happ-Genzel or Blackman-Harris.

  • Phase Correction: Mertz or Power Spectrum.

  • Baseline Correction: Perform after acquisition if necessary (Rubberband method).

Data Analysis & Interpretation
4.1 Typical Spectral Shifts
CompoundSubstituent (

)
Amide I (

)
Amide II (

)
Benzohydrazide H (0.00)1655

1530

4-Methoxybenzohydrazide

(-0.27)
1645

(Red Shift)
1540

4-Nitrobenzohydrazide

(+0.78)
1675

(Blue Shift)
1520

Metal Complex (M-O) Coordination1620 – 1640

Shifts significantly
4.2 Metal Complexation: The Diagnostic Shift

Upon coordination of the carbonyl oxygen to a metal center (e.g., Cu(II), Zn(II)), the double bond character of the C=O group decreases due to


-donation and/or 

-back-bonding. This results in a distinctive Red Shift of 15-50

relative to the free ligand.
Visualizing the Analytical Workflow

The following diagram outlines the logical flow for interpreting spectral data, ensuring correct assignment and minimizing misinterpretation.

G Start Start Analysis SamplePrep Sample Preparation (KBr or ATR) Start->SamplePrep Acquisition Acquire Spectrum (4 cm-1 res, 32 scans) SamplePrep->Acquisition AmideCheck Locate Amide I Band (1630-1680 cm-1) Acquisition->AmideCheck HighFreq High Frequency (>1660 cm-1) Electron Withdrawing Group OR Free Carbonyl (No H-bond) AmideCheck->HighFreq Blue Shift LowFreq Low Frequency (<1650 cm-1) Electron Donating Group OR H-Bonding / Metal Coordination AmideCheck->LowFreq Red Shift MetalCheck Check Metal Complexation? (Compare to Ligand) LowFreq->MetalCheck ShiftConf Red Shift Confirmed (15-50 cm-1 decrease) MetalCheck->ShiftConf Yes NoShift No Significant Shift (Ligand Unbound or N-only binding) MetalCheck->NoShift No

Figure 1: Decision Logic for Amide I Interpretation in Benzohydrazides.

Advanced Application: Polymorphism & Tautomerism

Benzohydrazides can exist in two tautomeric forms: Amide (Keto) and Iminol (Enol) .

  • Solid State: Typically exists as the Amide form (

    
     present).
    
  • Solution/Coordination: Can tautomerize to the Iminol form, where the

    
     band disappears and a new 
    
    
    
    band appears around 1600-1620
    
    
    .
    • Protocol: If the Amide I band is absent in a metal complex, suspect deprotonation and coordination via the iminol oxygen.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. 6th Ed. Wiley-Interscience.

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.

Sources

Application

Application Note: Optimized Crystallization Protocols for Benzohydrazide Single X-ray Diffraction

Executive Summary Benzohydrazide ( ) is a critical pharmacophore in medicinal chemistry, serving as a precursor for anti-tubercular and anti-inflammatory agents. While the compound crystallizes readily, obtaining single...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzohydrazide (


) is a critical pharmacophore in medicinal chemistry, serving as a precursor for anti-tubercular and anti-inflammatory agents. While the compound crystallizes readily, obtaining single crystals  suitable for X-ray diffraction (SC-XRD) is challenging due to its tendency to form thin, twinned needles driven by strong anisotropic hydrogen bonding (N-H...O and N-H...N).

This guide provides two field-validated protocols—Controlled Slow Evaporation and Liquid-Liquid Diffusion —engineered to suppress kinetic nucleation and promote the growth of block-like prisms suitable for high-resolution structure determination.

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for selecting the correct crystallization vector. Benzohydrazide exhibits a "steep" solubility curve in protic solvents, making it ideal for cooling/evaporation techniques.

ParameterValue / CharacteristicRelevance to Crystallization
Molecular Formula

H-bond donors/acceptors drive packing.
Melting Point 112–114 °CModerate thermal stability; safe for hot filtration.
Solubility (High) Ethanol, Methanol, DMSO, DMFPrimary solvents ("Good" solvents).
Solubility (Mod.) Hot WaterFeasible, but hydration issues may occur.
Solubility (Low) Hexane, Diethyl Ether, ChloroformAntisolvents (Precipitants).
Crystal Habit Needles (Kinetic), Prisms (Thermodynamic)Goal is to slow growth to favor prisms.

Strategic Method Selection

Do not randomly select a method. Use this logic flow to determine the optimal approach based on your available sample amount and purity.

G Start Start: Benzohydrazide Sample CheckPurity Check Purity (TLC/NMR) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure Recrystallize Recrystallize (Bulk) Solvent: Hot Ethanol IsPure->Recrystallize No CheckAmount Sample Amount Available IsPure->CheckAmount Yes Recrystallize->CheckPurity LargeAmt > 20 mg Method A: Slow Evaporation CheckAmount->LargeAmt High SmallAmt < 10 mg Method B: Liquid Diffusion CheckAmount->SmallAmt Low

Figure 1: Decision matrix for selecting the crystallization methodology based on sample purity and quantity.

Protocol A: Thermodynamic Slow Evaporation (Gold Standard)

This method utilizes Ethanol as the solvent. It is the most robust method for benzohydrazide because the solvent's polarity matches the solute, allowing for strong solvation that is only broken by very slow evaporation, favoring the formation of the thermodynamic crystal habit (blocks/prisms) over kinetic habits (needles).

Materials
  • Benzohydrazide (>98% pure)[1]

  • Absolute Ethanol (HPLC Grade)

  • 20 mL Scintillation vial (glass) with cap

  • 0.45 µm PTFE Syringe Filter

  • Parafilm

Step-by-Step Procedure
  • Saturation: Weigh 30 mg of benzohydrazide into a clean 20 mL vial.

  • Dissolution: Add 5 mL of Absolute Ethanol.

    • Expert Insight: If the solid does not dissolve immediately, warm the vial gently to 40-50°C using a heating block. Do not boil. The goal is a near-saturated solution at room temperature.

  • Filtration (Critical): While the solution is still slightly warm, filter it through a 0.45 µm PTFE syringe filter into a fresh, dust-free vial.

    • Why: Micro-dust particles act as heterogenous nucleation sites, causing "showers" of tiny, unusable crystals. Filtration ensures nucleation only happens due to supersaturation.

  • Vessel Preparation: Cap the vial. Pierce 3 to 5 small holes in the cap using a needle (21G).

    • Control: Fewer holes = slower evaporation = higher quality crystals. For benzohydrazide, slower is better to prevent twinning.

  • Isolation: Place the vial in a vibration-free environment (e.g., a heavy stone bench or a drawer away from vacuum pumps) at constant temperature (20–25°C).

  • Harvesting: Inspect daily. Crystals should appear within 3–7 days.

Self-Validating Check:

  • Success: Clear, well-defined geometric shapes (prisms/blocks).

  • Failure: Cotton-like masses (evaporation too fast) or oil droplets (impurities present).

Protocol B: Liquid-Liquid Diffusion (Layering)

Use this method if Protocol A yields thin needles. This technique relies on the slow diffusion of a "bad" solvent (Hexane) into a "good" solvent (Ethanol), gently pushing the benzohydrazide out of solution.

Materials
  • Benzohydrazide[1][2][3][4][5][6][7][8][9][10][11]

  • Solvent: Ethanol or Methanol[10]

  • Antisolvent: Hexane or Diethyl Ether

  • NMR tube (5mm) or narrow glass vial

Step-by-Step Procedure
  • Dense Layer Preparation: Dissolve 15 mg of benzohydrazide in 1 mL of Ethanol (or Methanol) in a small vial. Ensure it is fully dissolved.

  • Transfer: Carefully pipette this solution into the bottom of an NMR tube or narrow vial.

  • Layering (The Art): Tilt the tube to 45°. Using a glass Pasteur pipette, very slowly trickle the antisolvent (Hexane) down the side of the tube.

    • Target: You want the Hexane to float on top of the Ethanol without mixing. You should see a distinct interface (schlieren lines). Add about 2 mL of antisolvent.

  • Sealing: Cap the tube tightly with a plastic cap or Parafilm. Do not poke holes.

  • Growth: Stand the tube upright in a vibration-free zone.

    • Mechanism:[8][12] As Hexane slowly diffuses into the Ethanol layer, the solubility decreases gradually at the interface, growing high-quality single crystals.

Critical Quality Control (Polarization)

Before sending samples to the diffractometer, you must validate crystal quality.

  • Mounting: Place a few crystals on a glass slide with a drop of Paratone oil.

  • Microscopy: View under a polarizing microscope.

  • Rotation Test: Rotate the stage 360°.

    • Pass: The crystal extinguishes (goes dark) uniformly 4 times during rotation. This indicates a single lattice.

    • Fail: The crystal shows irregular patches of color or does not extinguish completely. This indicates twinning or polycrystalline aggregates.[12] Do not shoot these.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Crystals are too small (<0.1 mm) Nucleation rate too high.Reduce number of holes in cap (Protocol A) or place vial in a fridge (4°C) to slow kinetics.
Clusters/Rosettes formed Supersaturation reached too quickly.Dilute the initial solution by 20% before starting evaporation.
Oiling out (Liquid droplets) Impurities or solvent mismatch.Recrystallize starting material first.[13] Switch to Methanol/Ether system.
Twinned Crystals (split spots) Rapid growth along one axis.Switch from Protocol A to Protocol B (Diffusion) to control the rate more precisely.

References

  • Gowri, M., et al. "Growth and characterization of benzohydrazide single crystals." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 136, 2015.

  • Cambridge Crystallographic Data Centre (CCDC). "Benzohydrazide Structure Reports." CSD Entry: BZHYDZ.

  • Stout, G. H., & Jensen, L. H.X-ray Structure Determination: A Practical Guide. Wiley-Interscience, 1989.
  • BenchChem. "Troubleshooting guide for the synthesis and crystallization of benzohydrazide derivatives."

  • Sigma-Aldrich. "4-Hydroxybenzhydrazide Solubility and Properties."

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of Benzohydrazide Derivatives

Introduction and Mechanistic Rationale Benzohydrazide derivatives have emerged as highly versatile scaffolds in oncology and drug discovery. Characterized by the azomethine bond (-CH=N-NH-), these compounds exhibit poten...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Benzohydrazide derivatives have emerged as highly versatile scaffolds in oncology and drug discovery. Characterized by the azomethine bond (-CH=N-NH-), these compounds exhibit potent antiproliferative properties by acting as multi-target inhibitors. Recent literature demonstrates their efficacy against a variety of human cancer cell lines—including A549 (lung), MCF-7 (breast), and HepG2 (liver)—through mechanisms ranging from kinase inhibition to the disruption of mitochondrial iron-sulfur (Fe-S) clusters[1][2].

As an Application Scientist, understanding the causality behind a compound's cytotoxicity is critical for designing robust in vitro assays. Benzohydrazide derivatives do not merely act as generic cytotoxins; their structural modifications dictate highly specific apoptotic pathways:

  • Kinase Inhibition: Dihydropyrazole-containing benzohydrazides act as potent Epidermal Growth Factor Receptor (EGFR) inhibitors[1], while indolin-2-one hybrids target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. Furthermore, specific derivatives have been identified as Microtubule Affinity Regulating Kinase 4 (MARK4) inhibitors, disrupting cancer cell migration[4].

  • Mitochondrial & Epigenetic Disruption: Certain N'-(1-phenylethylidene)-benzohydrazides induce cell death by destabilizing the electron transport chain complex III protein (UQCRFS1) via Fe-S cluster disruption, independent of their previously assumed role as LSD1 inhibitors[2].

  • Cell Cycle Arrest: Pyrrolyl benzohydrazide derivatives targeting Polo-like kinase 1 (PLK1) induce significant G2/M phase cell cycle arrest and subsequent apoptosis[5].

MOA A Benzohydrazide Derivatives B EGFR / VEGFR-2 Inhibition A->B C Fe-S Cluster Disruption A->C D Mitochondrial Dysfunction B->D C->D E Caspase-3/9 Activation D->E F Apoptosis & Cell Death E->F

Fig 1: Dual-pathway mechanism of apoptosis induction by benzohydrazide derivatives.

Comparative Cytotoxicity Data

To benchmark novel synthesized compounds, it is essential to compare their efficacy against established derivatives. The table below synthesizes quantitative IC50 data from recent literature, providing a reference framework for expected potencies across different structural classes.

Compound ScaffoldTarget MechanismPrimary Cell LinesIC50 RangeReference Standard
Dihydropyrazole-benzohydrazides EGFR InhibitionA549, MCF-7, HepG20.15 – 0.46 µMErlotinib (0.08 µM)[1]
Pyrrolyl benzohydrazides PLK1 InhibitionA549, MCF-7Low µM rangeDoxorubicin[5]
Indolin-2-one benzohydrazides VEGFR-2 InhibitionHepG2, MCF-70.74 – 8.81 µMSunitinib (2.23 µM)[3]
Phenylethylidene-benzohydrazides Fe-S Cluster DisruptionEwing Sarcoma0.10 – 2.00 µMSP-2509[2]
Dimethylaminoethoxy-benzohydrazides MARK4 InhibitionA549, MCF-727.39 – 61.50 µMN/A[4]

Experimental Design: Building a Self-Validating System

A reliable cytotoxicity assay must be a self-validating system. This means the experimental design inherently proves its own accuracy through rigorous controls and appropriate assay selection.

Assay Selection Causality: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for primary screening. Why? Because benzohydrazides frequently target mitochondrial function (e.g., Fe-S cluster disruption)[2]. MTT is reduced to formazan exclusively by metabolically active cells with functional mitochondrial succinate dehydrogenase. A drop in MTT signal directly correlates with the mitochondrial dysfunction induced by these compounds.

To confirm that the loss of viability is due to programmed cell death rather than non-specific necrosis, we follow up with Annexin V-FITC/PI Flow Cytometry . Benzohydrazide-induced mitochondrial collapse leads to the externalization of phosphatidylserine (PS) on the cell membrane, which Annexin V binds to with high affinity[3].

Self-Validation Parameters: Every 96-well plate must include:

  • Blank Control (Media + Reagents): Subtracts background optical density (OD).

  • Vehicle Control (Cells + 0.1% DMSO): Establishes the 100% viability baseline and proves the solvent is not causing toxicity.

  • Positive Control (e.g., Erlotinib or Sunitinib): Validates that the specific cell line batch is responsive and the assay chemistry is functioning correctly.

Workflow S1 Cell Seeding (A549, MCF-7) S2 Compound Treatment S1->S2 S3 MTT / CCK-8 Viability Assay S2->S3 S4 Flow Cytometry (Annexin V/PI) S2->S4 S5 IC50 Calculation & Analysis S3->S5 S4->S5

Fig 2: Standardized in vitro cytotoxicity screening workflow for novel derivatives.

Step-by-Step Experimental Protocols

Protocol A: Cell Culturing and Compound Treatment

Rationale: Benzohydrazides targeting structural proteins or epigenetic modulators require sufficient time to manifest phenotypic toxicity. A 48-72 hour incubation covers at least two cell doubling times, ensuring accurate capture of anti-proliferative effects[4].

  • Cell Preparation: Harvest exponentially growing cells (e.g., A549 or MCF-7) using 0.25% Trypsin-EDTA. Neutralize with complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin).

  • Seeding: Count cells using a hemocytometer or automated cell counter. Seed 5,000–7,000 cells per well into a 96-well flat-bottom microplate in a final volume of 100 µL[4].

  • Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence and recovery.

  • Compound Dilution: Prepare a 10 mM stock solution of the benzohydrazide derivative in 100% DMSO. Create a serial dilution in complete media to achieve final well concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 µM). Critical: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and add 200 µL of the compound-containing media to the respective wells. Incubate for 48 to 72 hours.

Protocol B: MTT Cell Viability Assay
  • Reagent Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS, pH 7.4) directly to each well[4].

  • Incubation: Incubate the plates in the dark at 37°C for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 150 µL of 100% DMSO to each well to dissolve the crystals.

  • Measurement: Place the plate on an orbital shaker for 10 minutes at room temperature. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability using the formula: % Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100. Use non-linear regression analysis (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value.

Protocol C: Annexin V-FITC/PI Apoptosis Assay

Rationale: To confirm that the IC50 values obtained in Protocol B are a result of apoptosis (e.g., via caspase-3/9 activation[3]) and not mere growth arrest.

  • Treatment & Harvest: Treat cells in 6-well plates with the benzohydrazide derivative at its calculated IC50 concentration for 24-48 hours. Collect both the floating cells (which may be late apoptotic) and the adherent cells via trypsinization.

  • Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Interpretation: Q1 (FITC-/PI+) = Necrotic; Q2 (FITC+/PI+) = Late Apoptotic; Q3 (FITC+/PI-) = Early Apoptotic; Q4 (FITC-/PI-) = Live cells. A significant shift to Q2 and Q3 indicates benzohydrazide-induced apoptosis[3][5].

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study Source: MDPI URL:[Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors Source: RSC Publishing URL:[Link]

  • N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Minimum Inhibitory Concentration (MIC) determination for benzohydrazides

Executive Summary Benzohydrazides (BZHs) represent a potent class of pharmacophores with demonstrated efficacy against Mycobacterium tuberculosis, Gram-positive cocci, and various ESKAPE pathogens. Their mechanism often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzohydrazides (BZHs) represent a potent class of pharmacophores with demonstrated efficacy against Mycobacterium tuberculosis, Gram-positive cocci, and various ESKAPE pathogens. Their mechanism often involves DNA gyrase inhibition or metal ion chelation. However, their lipophilic nature and tendency to crystallize in aqueous media render standard Clinical and Laboratory Standards Institute (CLSI) protocols prone to false positives.

This guide details a modified Broth Microdilution (BMD) protocol specifically engineered for BZHs. It integrates a "Solubility-Aware" dilution scheme and a Resazurin-based validation step to distinguish true bacterial pellets from compound precipitation.

Pre-Analytical Considerations: The "Hidden" Variables

Before pipetting, three physicochemical properties of benzohydrazides must be managed to ensure data integrity.

Solubility & The "Solvent Shock" Phenomenon

Benzohydrazides are Schiff base precursors often characterized by low aqueous solubility (


).
  • The Error: Diluting a 100% DMSO stock directly into the first well of a microplate often causes immediate "shock precipitation" due to the rapid change in polarity.

  • The Fix: Use an Intermediate Dilution Plate . Predilute the compound in medium before adding it to the bacterial suspension.

  • DMSO Limit: The final assay concentration of DMSO must be

    
     (v/v) for most bacteria (e.g., S. aureus, E. coli) and 
    
    
    
    for sensitive strains (N. gonorrhoeae).
Cation Chelation

Many BZHs act as tridentate ligands. They can strip essential divalent cations (


, 

) from the medium.
  • Requirement: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1] Unadjusted media vary in ion content, leading to wild MIC fluctuations (up to 8-fold) not due to drug potency, but due to membrane destabilization from ion starvation.

Chemical Stability

The hydrazide-hydrazone linkage is susceptible to hydrolysis in acidic pH. Ensure CAMHB is buffered to pH 7.2–7.4 and do not store diluted working solutions for >4 hours before inoculation.

Experimental Protocol: The "Solubility-Aware" Workflow

Materials Required
  • Compound: Benzohydrazide derivative (dry powder).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    .
    
  • Media: CAMHB (pH 7.3 ± 0.1).

  • Reagent: Resazurin (0.015% w/v in sterile PBS) or Alamar Blue.

  • Organism: 0.5 McFarland bacterial suspension (

    
     CFU/mL).
    
Step-by-Step Methodology

Step 1: Stock Preparation (The Master Stock) Dissolve the BZH powder in 100% DMSO to a concentration of 12.8 mg/mL (or 100x the highest desired test concentration). Vortex until no crystals are visible under a light source.

Step 2: The Intermediate Dilution (Crucial Step) Do not perform serial dilutions directly in the final assay plate.

  • Prepare a deep-well "Dilution Block" with 100% DMSO.

  • Perform a 2-fold serial dilution of the Master Stock in DMSO.

  • Transfer: Pipette 20 µL from each DMSO well into 980 µL of CAMHB in sterile tubes.

    • Result: You now have a set of "Working Solutions" at 2x the final concentration, containing exactly 2% DMSO.

    • Visual Check: Inspect these tubes.[2][3][4] If the compound precipitates here, it will precipitate in the assay.[5] (See Section 5 for troubleshooting).

Step 3: Assay Plate Setup

  • Dispense 100 µL of the "Working Solutions" (from Step 2) into the columns of a 96-well round-bottom plate.

  • Controls:

    • Column 11 (Growth Control): 100 µL CAMHB + 2% DMSO (No drug).

    • Column 12 (Sterility Control): 100 µL CAMHB + 2% DMSO (No drug, No bacteria).

Step 4: Inoculation

  • Dilute the 0.5 McFarland culture 1:100 in CAMHB to reach

    
     CFU/mL.
    
  • Add 100 µL of this inoculum to all wells (except Sterility Control).

    • Final Conditions: Drug concentration = 1x; DMSO = 1%; Bacterial density =

      
       CFU/mL.
      

Step 5: Incubation Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

Visualization: The Workflow Logic

The following diagram illustrates the critical "Intermediate Dilution" path to prevent solvent shock.

MIC_Workflow cluster_0 Critical Solubility Check Stock Master Stock (100% DMSO) DilutionBlock Serial Dilution (in 100% DMSO) Stock->DilutionBlock 2-fold steps Intermediate Intermediate Step (1:50 into CAMHB) 2% DMSO DilutionBlock->Intermediate Prevents Shock Precipitation AssayPlate Assay Plate (Add Bacteria) Intermediate->AssayPlate 100µL Transfer Incubation Incubation 16-20h @ 35°C AssayPlate->Incubation Readout Readout Incubation->Readout

Figure 1: The "Solubility-Aware" workflow. Note the intermediate step (Green) which buffers the compound before it meets the bacteria, minimizing false precipitation.

The Self-Validating System: Resazurin Assay

Benzohydrazides often form a white micro-precipitate at the bottom of the well that mimics a bacterial "button." Visual reading is therefore unreliable.

The Fix: Use a metabolic dye (Resazurin) to distinguish live cells from dead crystals.

Protocol:

  • Perform the visual read first (record as "Tentative MIC").

  • Add 30 µL of 0.015% Resazurin solution to each well.

  • Incubate for 1–4 hours at 35°C.

  • Read:

    • Blue/Purple: No metabolic activity (Inhibition/Sterile).

    • Pink/Colorless: Active metabolism (Growth).

  • The True MIC: The lowest concentration that remains Blue.

Decision Logic for Interpretation

Decision_Tree Check Visual Inspection (Bottom of Well) Clear Clear Well Check->Clear Turbid Turbid/Button Check->Turbid ResultInhib Result: INHIBITION (MIC <= This Conc) Clear->ResultInhib Valid Resazurin Add Resazurin Incubate 2h Turbid->Resazurin Ambiguous? Pink Turns Pink Resazurin->Pink Blue Remains Blue Resazurin->Blue ResultGrowth Result: BACTERIAL GROWTH (MIC > This Conc) Pink->ResultGrowth True Growth ResultFake Result: FALSE POSITIVE (Precipitate Only) Blue->ResultFake Compound Precipitate

Figure 2: Decision Matrix for distinguishing bacterial growth from compound precipitation.

Data Presentation & Analysis

When reporting MICs for benzohydrazides, use the following table format to ensure reproducibility. Note the inclusion of the "Solubility Limit" column.

Compound IDOrganismVisual MIC (µg/mL)Resazurin MIC (µg/mL)Solubility Limit* (µg/mL)Interpretation
BZH-01 S. aureus32816Precipitation Artifact. Visual read was false. True MIC is 8.
BZH-02 E. coli>64>64>64Inactive.
Isoniazid M. tb0.050.05>100Valid Control.

*Solubility Limit: The concentration at which the "Intermediate Dilution" (Step 2) showed visible cloudiness.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[6] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[2][3][6][7][8][9][Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Context for Benzohydrazide activity).[10][11][12][13] [Link]

Sources

Method

Application Note: High-Fidelity Docking Protocols for Benzohydrazide Ligands

Topic: Molecular docking preparation for benzohydrazide ligands Content Type: Application Note & Protocol Audience: Senior Researchers & Medicinal Chemists[1] Abstract & Scope Benzohydrazide scaffolds ( ) and their hydra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular docking preparation for benzohydrazide ligands Content Type: Application Note & Protocol Audience: Senior Researchers & Medicinal Chemists[1]

Abstract & Scope

Benzohydrazide scaffolds (


) and their hydrazone derivatives are privileged structures in medicinal chemistry, exhibiting potent antitubercular (e.g., Isoniazid), anticancer, and anti-inflammatory activities.[1] However, their unique electronic structure presents specific challenges in in silico modeling.[1]

Standard "black-box" ligand preparation often fails for this class due to three critical factors:

  • Amido-Imidol Tautomerism: The equilibrium between the keto-amide and enol-imidol forms is sensitive to the binding pocket environment, particularly in metalloproteins.

  • Stereoisomerism: The

    
     bond in hydrazone derivatives allows for 
    
    
    
    isomerism, which drastically alters the pharmacophore.
  • Metal Chelation: Benzohydrazides are potent chelators. Standard docking functions (e.g., AutoDock Vina, Glide SP) often penalize the desolvation required for chelation unless explicitly parameterized.[1]

This guide provides a validated protocol for preparing and docking benzohydrazide ligands, ensuring chemical realism and high predictive accuracy.

Chemical Topology & Preparation Logic[1]

The Tautomerism Trap

In solution, benzohydrazides predominantly exist in the keto-form . However, within the active site—especially those containing Zn(II) or Fe(II)—the enol-form may be the bioactive species due to its ability to form stable 5- or 6-membered chelate rings.[1]

  • Recommendation: You must generate both tautomers if your target is a metalloprotein (e.g., MMPs, HDACs, Carbonic Anhydrase).[1] For non-metallo targets (e.g., Kinases), the keto-form is statistically more probable.[1]

Ionization States (pKa Handling)

A common error in automated preparation is the protonation of the terminal hydrazine nitrogen.

  • Fact: The pKa of the conjugate acid of benzohydrazide is approximately ~3.0.

  • Implication: At physiological pH (7.4), the core benzohydrazide moiety is neutral .[1] It does not exist as a cation (

    
    ) under standard biological conditions.[1] Ensure your preparation software (e.g., Epik, LigPrep) does not erroneously protonate this group.[1]
    
Stereochemistry

For hydrazone derivatives (


), the 

isomer is generally more stable and prevalent, but the

isomer can be stabilized by intramolecular hydrogen bonding.[1]
  • Protocol: Generate stereoisomers but prioritize the

    
    -isomer for initial screening unless specific SAR data suggests otherwise.
    

Visual Workflow: Ligand Preparation Pipeline

The following diagram outlines the decision tree for preparing benzohydrazide ligands, distinguishing between metallo- and non-metallo-targets.

BenzohydrazidePrep Input Input: 2D Structure (Benzohydrazide/Hydrazone) pKa_Check Ionization State Gen (Target pH 7.4) Ensure Neutral Core Input->pKa_Check Target_Type Is Target a Metalloprotein? pKa_Check->Target_Type Gen_Keto Generate Keto Form Only Target_Type->Gen_Keto No (e.g., Kinase) Gen_Both Generate Keto & Enol Forms (Force Enol for Chelation) Target_Type->Gen_Both Yes (e.g., HDAC, MMP) Stereo Stereoisomer Enumeration (Prioritize E-isomer) Gen_Keto->Stereo Gen_Both->Stereo Minimization Energy Minimization (OPLS3e or MMFF94) Stereo->Minimization Docking Docking Input Ready Minimization->Docking

Figure 1: Decision tree for benzohydrazide ligand preparation. Note the bifurcation based on target metallicity.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (Step-by-Step)[1]

Tools: LigPrep (Schrödinger), OpenBabel, or Avogadro.[1]

  • 2D to 3D Conversion:

    • Import SMILES/SDF.

    • Critical Check: Verify the amide bond geometry. The

      
       dihedral should be close to 0° (syn-periplanar) or 180° (anti-periplanar).[1]
      
  • Ionization:

    • Set pH to

      
      .
      
    • Manual Override: If the software protonates the terminal hydrazine nitrogen (

      
      ), manually deprotonate it. It must be neutral.
      
  • Tautomer Generation:

    • Standard: Generate max 4 tautomers.

    • For Metalloproteins: Manually draw the enol form (

      
      ) if the software fails to generate it.
      
  • Conformer Generation:

    • Force Field: MMFF94s (handles planar conjugated systems well) or OPLS3e .[1]

    • Generate up to 32 conformers per ligand to account for the N-N bond rotation.

Phase 2: Protein Preparation

Tools: AutoDock Tools (MGLTools) or Protein Preparation Wizard.[1]

  • H-Bond Optimization:

    • Benzohydrazides are H-bond rich (Donor: NH, Acceptor: C=O, N).[1]

    • Optimize Asn/Gln/His orientation to maximize H-bond networks with the ligand.

  • Metal Handling (Crucial):

    • If a metal ion (Zn, Fe) is in the active site, ensure it has the correct formal charge (+2).[1]

    • AutoDock Vina Users: You do not need to add explicit bonds, but ensure the metal atom type is correctly assigned in the PDBQT file.

Phase 3: Docking Configuration
ParameterSettingRationale
Grid Box Padding 15 ÅBenzohydrazides are flexible; allow space for extended conformations.[1]
Exhaustiveness 16 - 32High exhaustiveness is required to sample the N-N bond rotation adequately.
Scoring Function Vina / Glide SPStandard functions work for Keto forms.
Constraints Metal CoordinationIf docking the Enol form to a metal, define a distance constraint (2.0 - 2.5 Å) between the Enol Oxygen and the Metal ion.

Interaction Profiling & Mechanism

Benzohydrazides bind via a distinct pharmacophore pattern. Understanding this allows you to filter "false positives" (poses that score well but lack chemical sense).[1]

Key Interaction Checkpoints:
  • The "Hydrazide Bridge": The

    
     and 
    
    
    
    groups often act as a bridge, forming H-bonds with the backbone of the protein.
  • Pi-Stacking: The phenyl ring attached to the hydrazide usually engages in T-shaped or parallel Pi-stacking with aromatic residues (Phe, Tyr, Trp).[1]

  • The "Pseudo-Ring": In hydrazones, an intramolecular H-bond between the amide NH and the imine N often planarizes the molecule, mimicking a heteroaromatic ring.

InteractionMap Benzene Phenyl Ring Aromatic Aromatic Residue (Phe/Tyr/Trp) Benzene->Aromatic Pi-Pi Stacking Carbonyl C=O (Acceptor) BackboneNH Backbone NH Carbonyl->BackboneNH H-Bond Metal Metal Ion (Zn/Fe) (Optional) Carbonyl->Metal Coordination (Keto/Enol) AmideNH NH (Donor) BackboneCO Backbone C=O AmideNH->BackboneCO H-Bond TerminalN Terminal N TerminalN->Metal Coordination

Figure 2: Interaction map showing the dual capability of benzohydrazides: classical H-bonding (Yellow/Blue) and Metal Chelation (Green).[1]

Validation & Troubleshooting

To ensure your protocol is scientifically robust, perform the following validation step before screening your library.

Self-Validation Protocol (Redocking)
  • Select a Control: Download PDB ID 2NSD (Enoyl-ACP reductase with a hydrazide inhibitor) or 5ZGR (Metallo-beta-lactamase).[1]

  • Extract & Clean: Separate the ligand and protein.

  • Blind Prep: Process the ligand using the protocol above (do not just use the crystal coordinates).

  • Dock: Dock the prepared ligand back into the protein.[2]

  • Calculate RMSD: Align the docked pose with the original crystal pose.

    • Pass: RMSD < 2.0 Å.[3][4][5]

    • Fail: RMSD > 2.0 Å. (Likely cause: Incorrect tautomer or failure to account for water-mediated bridges).[1]

Troubleshooting Table
IssueProbable CauseSolution
Ligand assumes "curled" shape Intramolecular H-bonds over-stabilized in vacuum.[1]Use a solvation model (e.g., VSGB) during minimization or disable intramolecular H-bonds during conformer generation.[1]
Poor affinity for metalloprotein Docking Keto form instead of Enol.Generate the Enol tautomer; add a distance constraint to the metal.
High positive energy scores Steric clash in the amide bond.Check the amide dihedral angle; ensure it is planar.

References

  • Scior, T. et al. (2011).[1] Recognizing the tautomers of benzohydrazides in molecular docking. Current Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.

  • Bernstein, J. et al. (2020).[1] Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1.[6] ACS Infectious Diseases.

  • Kumar, R. et al. (2017).[1] Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.

  • Manjula, S. N. et al. (2011).[1] Physicochemical properties and pKa values of benzohydrazide derivatives. Journal of Chemical & Pharmaceutical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzohydrazide Schiff Base Optimization

Status: Operational Role: Senior Application Scientist Topic: Optimization of Acylhydrazone Formation (Benzohydrazide Condensation) Executive Summary & Mechanistic Insight The condensation of benzohydrazides with carbony...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Optimization of Acylhydrazone Formation (Benzohydrazide Condensation)

Executive Summary & Mechanistic Insight

The condensation of benzohydrazides with carbonyl compounds (aldehydes/ketones) to form acylhydrazones is a reversible, acid-catalyzed equilibrium. Unlike simple amines, hydrazides are less nucleophilic (


-effect notwithstanding) due to the electron-withdrawing carbonyl group adjacent to the nitrogen.

To maximize yield, you must manipulate the reaction kinetics (catalysis) and thermodynamics (equilibrium shift).

The "Goldilocks" pH Principle

The reaction rate is pH-dependent.

  • pH < 3 (Too Acidic): The nucleophilic nitrogen becomes protonated (

    
    ), rendering it inactive.
    
  • pH > 6 (Too Basic): The carbonyl oxygen is not sufficiently activated (protonated), making the electrophilic attack sluggish.

  • Optimal pH (4.0 – 5.0): Sufficient acid exists to activate the carbonyl, but the hydrazide remains unprotonated and nucleophilic.

Mechanistic Pathway (Visualization)

The following diagram outlines the acid-catalyzed pathway and the critical dehydration step where many syntheses fail.

SchiffBaseMechanism Reactants Benzohydrazide + Aldehyde Activation Carbonyl Activation (H+) Reactants->Activation Acid Cat. Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Slow Step 1 Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting (at neutral pH) Product Acylhydrazone (Schiff Base) Dehydration->Product Irreversible if H2O removed

Figure 1: Acid-catalyzed mechanism of acylhydrazone formation. Note that the dehydration step is often rate-limiting at neutral pH, necessitating acid catalysis.

Optimized Protocols

Do not rely on generic "mix and stir" methods. Choose the protocol that fits your available equipment and stability requirements.

Method A: Thermodynamic Control (Conventional Reflux)

Best for: Large scale, thermally stable substrates.

  • Stoichiometry: Dissolve 1.0 eq of Benzohydrazide and 1.0–1.1 eq of Aldehyde/Ketone in absolute ethanol (10–15 mL per mmol).

  • Catalysis: Add Glacial Acetic Acid (3–5 drops per mmol). Crucial: Do not use strong mineral acids (HCl) unless the substrate is extremely unreactive, as this promotes hydrolysis.

  • Reflux: Heat to reflux (

    
    C) for 2–4 hours.
    
  • Equilibrium Shift: If yield is low, add activated molecular sieves (3Å or 4Å) to the reaction flask to scavenge water.

  • Isolation: Cool to room temperature, then refrigerate (

    
    C) overnight. Filter the precipitate and wash with cold ethanol.
    
Method B: Kinetic Control (Microwave Irradiation)

Best for: High throughput, maximizing yield, "Green" chemistry.

Microwave synthesis often suppresses side reactions (like azine formation) by significantly reducing reaction time.

  • Preparation: Mix 1.0 eq Benzohydrazide and 1.0 eq Aldehyde in a minimum volume of ethanol (or solvent-free if grinding).

  • Catalysis: Add 1–2 drops of Glacial Acetic Acid.

  • Irradiation: Irradiate at 300–400W for 2–5 minutes (pulse mode: 30s on, 10s off to prevent superheating).

  • Workup: Pour into crushed ice. The product typically precipitates immediately with higher purity than Method A.

Comparative Data: Conventional vs. Microwave

Data aggregated from benzohydrazide optimization studies [1, 2].[1][2]

ParameterConventional RefluxMicrowave Assisted
Reaction Time 2 – 6 Hours2 – 6 Minutes
Typical Yield 60% – 75%85% – 96%
Solvent Usage High (15-20 mL/mmol)Low (<5 mL/mmol) or None
Purity (Crude) Moderate (Recrystallization often needed)High (Often pure upon filtration)

Troubleshooting Guide (FAQ)

Q1: My reaction yields an oil or gum instead of a solid. How do I fix this?

Diagnosis: This usually indicates trapped solvent or impurities preventing crystal lattice formation. Solution:

  • Evaporation: Remove half the solvent under reduced pressure.

  • Trituration: Add cold diethyl ether or hexane and scratch the side of the flask with a glass rod. This provides nucleation sites.

  • Ice Bath: Place the flask in an ice-salt bath (

    
    C) for 2 hours.
    
  • Last Resort: If it remains an oil, redissolve in hot ethanol and add water dropwise until just turbid, then cool slowly.

Q2: I see two spots on TLC that are very close together. Is my product impure?

Diagnosis: Not necessarily.[3] Acylhydrazones exist as E/Z geometrical isomers around the


 bond.
Verification: 
  • Run an NMR.[4][5][6][7][8][9] If you see dual peaks for the amide (

    
    ) or imine (
    
    
    
    ) protons that coalesce upon heating, they are isomers, not impurities.
  • In most cases, recrystallization from ethanol converts the mixture to the thermodynamically stable isomer (usually E).

Q3: The yield is consistently low (<40%).

Diagnosis: The equilibrium is favoring the reactants (hydrolysis) or the pH is incorrect. Protocol Adjustment:

  • Check pH: Wet a pH strip with the reaction mixture. It should be orange/yellow (pH 4–5). If red (pH < 3), add sodium acetate. If green (pH > 7), add more acetic acid.

  • Water Removal: The formation of water drives the reverse reaction. Use a Dean-Stark trap (if using toluene/benzene) or add anhydrous

    
      directly to the reaction if using ethanol.
    
Troubleshooting Decision Tree

TroubleshootingTree Issue Start: Low Yield or No Precipitate CheckTLC Check TLC: Reactant spots visible? Issue->CheckTLC YesReactants Yes: Incomplete Reaction CheckTLC->YesReactants Yes NoReactants No: Product is Soluble/Oiled CheckTLC->NoReactants No CheckPH Check pH (Target 4-5) YesReactants->CheckPH Concentrate Evaporate 50% Solvent NoReactants->Concentrate AdjustPH Adjust with AcOH or NaOAc CheckPH->AdjustPH pH Off WaterIssue Equilibrium Issue CheckPH->WaterIssue pH OK AddSieves Add Molecular Sieves or Dean-Stark WaterIssue->AddSieves Cooling Ice Bath + Scratching Concentrate->Cooling Precipitate Add Cold Water (Anti-solvent) Cooling->Precipitate Still no solid

Figure 2: Systematic troubleshooting workflow for low-yield benzohydrazide condensations.

References

  • Comparison of Microwave vs. Conventional Methods: Sondhi, S. M., et al. "Conventional versus microwave assisted synthesis... of benzohydrazide derivatives."[1][4][10] Hilaris: Medicinal Chemistry, 2016.

  • Green Synthesis & Yield Data: Kelaskar, et al. "Microwave Assisted Synthesis... of Some Biologically Potent Schiff Bases."[11] Gavin Publishers, 2017.

  • General Acid Catalysis Mechanism: BenchChem Technical Support. "Technical Support Center: Hydrazone Formation and Purification."

  • Solvent Effects & Optimization: Mishra, A. P., et al. "Benzohydrazide schiff base derivatives: Design, synthesis... and antimicrobial screening." Journal of Pharmaceutical Chemistry, 2022.

Sources

Optimization

Technical Support Center: Solvation &amp; Stability of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide

As a Senior Application Scientist, I frequently encounter biological assay failures stemming from the mismanagement of hydrophobic small molecules. 3-methyl-N'-(2-methylbenzylidene)benzohydrazide presents a dual challeng...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter biological assay failures stemming from the mismanagement of hydrophobic small molecules. 3-methyl-N'-(2-methylbenzylidene)benzohydrazide presents a dual challenge in drug discovery workflows: it is highly prone to hydrophobic precipitation upon aqueous dilution, and its core hydrazone linkage is susceptible to hydrolysis in improperly stored dimethyl sulfoxide (DMSO).

This guide provides a mechanistic understanding of these solvation dynamics and establishes self-validating protocols to ensure the integrity of your experimental data.

Part 1: Physicochemical Dynamics & Quantitative Data

To troubleshoot solubility, we must first understand the physical constraints of the molecule. Poor aqueous solubility affects up to 40% of drug development candidates, often leading to erroneous biological assay results and flawed structure-activity relationships[1].

Table 1: Physicochemical & Solvation Profile

ParameterCharacteristic / ValueImpact on Experimental Design
Molecular Core Benzohydrazide-hydrazoneSusceptible to reversible hydrolysis; requires strictly anhydrous storage conditions.
Primary Solvent Anhydrous DMSOExcellent solubility; however, the hygroscopic nature of DMSO demands tight environmental sealing.
Aqueous Solubility < 10 µM (Estimated)High risk of supersaturation and precipitation; mandates step-wise dilution strategies.
Max Tolerated DMSO 0.1% (v/v) in cell cultureDictates the maximum allowable stock concentration for direct addition to biological media.

Part 2: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does 3-methyl-N'-(2-methylbenzylidene)benzohydrazide precipitate immediately upon addition to cell culture media? Expert Insight: This compound is highly hydrophobic due to its dual aromatic rings (the 3-methylbenzoyl and 2-methylbenzylidene moieties). It relies entirely on the organic solvent (DMSO) to maintain a stable solvation shell. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water[2]. This sudden loss of the solvation shell leaves the hydrophobic rings exposed, driving rapid self-association via


 stacking and Van der Waals forces. This results in supersaturation and subsequent "crashing out"[1].
Self-Validation: Always examine the assay medium under an inverted microscope (10x-20x magnification) immediately after compound addition. Micro-precipitates often resemble fine crystalline needles or amorphous aggregates.

Q2: How does DMSO storage affect the chemical stability of this specific compound? Expert Insight: The central linkage in this molecule is a hydrazone bond (C=N-NH-C=O), which is synthesized via condensation[3]. This chemical reaction is reversible in the presence of water. Because DMSO is highly hygroscopic, repeated opening of a stock vial allows it to absorb atmospheric moisture[4]. Over time, this trace water acts as a nucleophile, initiating the acid-catalyzed hydrolysis of the hydrazone back into its constituent fragments (3-methylbenzohydrazide and 2-methylbenzaldehyde), completely destroying the pharmacological activity of your sample. Self-Validation: Perform periodic LC-MS analysis on stored DMSO stocks. The appearance of two distinct lower-mass peaks corresponding to the parent aldehyde and hydrazide indicates hydrolysis.

Q3: What is the optimal methodology for preventing both precipitation and degradation? Expert Insight: You must decouple your stock storage strategy from your assay dilution strategy. Use strictly anhydrous DMSO for long-term storage, and employ an "intermediate solvent" step-wise dilution strategy for assay introduction to prevent localized supersaturation[4].

Part 3: Visualizing Failure Modes & Workflows

Pathway Stock Anhydrous DMSO Stock (Stable Hydrazone) Moisture Atmospheric Moisture (Absorbed by DMSO) Stock->Moisture Repeated Opening Aqueous Direct Aqueous Buffer (Rapid Diffusion) Stock->Aqueous Poor Dilution Technique Hydrolysis Hydrazone Hydrolysis (Chemical Degradation) Moisture->Hydrolysis Nucleophilic Attack Precipitation Hydrophobic Precipitation (Physical Crashing) Aqueous->Precipitation Loss of Solvation Shell Failure Assay Failure (False Negatives/Toxicity) Hydrolysis->Failure Precipitation->Failure

Fig 1. Mechanistic pathways leading to assay failure via degradation or precipitation.

Workflow Step1 1. Desiccation & Weighing Step2 2. Anhydrous DMSO Dissolution Step1->Step2 Step3 3. Single-Use Aliquoting (-80°C) Step2->Step3 Step4 4. Intermediate DMSO Dilution Step3->Step4 Step5 5. Dropwise Aqueous Addition Step4->Step5

Fig 2. Step-by-step self-validating workflow for preparing and introducing hydrazone stocks.

Part 4: Validated Methodologies

Every protocol in your lab must be a self-validating system. Implement the following step-by-step methodologies to guarantee compound integrity.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Prevent moisture-induced hydrolysis of the hydrazone bond.

  • Desiccation: Equilibrate the lyophilized powder of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide to room temperature in a desiccator before opening. Causality: This prevents ambient atmospheric moisture from condensing on the cold powder.

  • Reconstitution: Dissolve the powder using freshly opened, anhydrous DMSO (

    
    99.9% purity, stored under inert gas) to achieve a 10 mM stock[4].
    
  • Storage: Aliquot the stock into single-use amber glass vials to prevent repeated freeze-thaw cycles and limit light exposure. Store immediately at -80°C.

  • Self-Validation Check: Verify the exact dissolved concentration using UV-Vis spectrophotometry by applying Beer's Law (

    
    )[2].
    
Protocol B: Step-Wise Aqueous Dilution (The "Intermediate Solvent" Method)

Objective: Prevent hydrophobic precipitation during biological assay introduction.

  • Thaw: Thaw a single-use 10 mM DMSO stock aliquot at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by diluting the stock 1:10 into pure, anhydrous DMSO. Causality: Lowering the absolute concentration of the compound before it touches water reduces the thermodynamic drive for self-association.

  • Co-Solvent Bridging (Optional): If the assay permits, formulate the intermediate dilution with a surfactant (e.g., 5% Tween-80 or PEG-400) to act as a solubility bridge.

  • Dispersion: Add the intermediate solution dropwise to the pre-warmed aqueous assay medium while vortexing vigorously. This maximizes the dispersion rate and prevents localized pockets of supersaturation[4]. Ensure the final DMSO concentration remains

    
    0.1%[2].
    
  • Self-Validation Check: Measure the optical density (OD) of the final medium at 600 nm. An

    
     identical to a vehicle-only control confirms the complete absence of micro-precipitation.
    

Part 5: References

  • [1] Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule.1

  • [2] TM5441 solubility issues DMSO concentration. Smolecule. 2

  • [4] Troubleshooting Frax597 solubility issues in media. Benchchem. 4

  • [3] Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC (nih.gov). 3

Sources

Troubleshooting

Acid catalyst selection for hydrazone synthesis optimization

Welcome to the Technical Support Center for Hydrazone Synthesis Optimization . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydrazone Synthesis Optimization . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize their hydrazone ligations.

Hydrazone synthesis is a cornerstone of both preparative organic chemistry and aqueous bioconjugation. However, poor catalyst selection often leads to stalled kinetics, substrate degradation, or incomplete conversion. This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind catalyst selection, ensuring your experimental design is mathematically and chemically sound.

I. Catalyst Selection Workflow

The most common point of failure in hydrazone synthesis is applying a traditional Brønsted acid to a system that thermodynamically requires nucleophilic catalysis. The decision matrix below outlines the logical flow for selecting the optimal catalytic system based on your reaction environment.

CatalystSelection Start Hydrazone Synthesis Optimization Env Reaction Environment? Start->Env Bio Aqueous / Bioconjugation (Mild Conditions) Env->Bio In vivo / Aqueous Org Organic Synthesis (Preparative Scale) Env->Org In vitro / Organic pH Target pH? Bio->pH Hindrance Steric Hindrance? Org->Hindrance Neutral Neutral (pH ~7.4) Nucleophilic Catalysis (Aniline, mPDA) pH->Neutral pH 7.0 - 7.4 Acidic Weakly Acidic (pH 4-6) General Acid Catalysis (Acetic Acid) pH->Acidic pH 4.0 - 6.0 High High (Bulky Ketones) Lewis Acids (ZnCl2, Ti(NMe2)4) Hindrance->High High Low Low (Aldehydes) Brønsted Acids (p-TsOH, AcOH) Hindrance->Low Low

Decision matrix for selecting optimal hydrazone synthesis catalysts based on reaction environment.

II. Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my hydrazone formation stall at neutral pH, and how do I choose between aniline and traditional Brønsted acids? Causality: The rate-determining step (RDS) in hydrazone formation is strictly pH-dependent. At neutral pH, the RDS is the dehydration of the carbinolamine intermediate[1]. Traditional Brønsted acids (like acetic acid) accelerate the reaction by protonating the carbonyl oxygen, which requires a weakly acidic environment (pH 4.0–5.5) to be effective. However, lowering the pH too far protonates the hydrazine (forming a hydrazinium ion), stripping it of its nucleophilicity and halting the reaction[2]. Solution: If you are operating at pH 7.4 (e.g., for live-cell labeling), Brønsted acids are mathematically ineffective due to the low proton concentration. Instead, use aniline . Aniline bypasses the dehydration bottleneck by acting as a nucleophilic catalyst, rapidly forming a highly electrophilic Schiff base (imine) intermediate that readily undergoes transimination with your hydrazine[3].

Q2: I am using aniline for an aqueous bioconjugation at pH 7.4, but the kinetics are still too slow for my application. What are the alternatives? Causality: Aniline has a pKa of ~4.6, meaning it is entirely unprotonated at physiological pH. While it successfully forms the imine intermediate, the subsequent attack by the hydrazine can still be sluggish if the imine isn't sufficiently activated by general acid catalysis. Solution: Upgrade to catalysts with better pKa matching or higher nucleophilicity.

  • m-Phenylenediamine (mPDA) or electron-rich indolines have demonstrated up to 15-fold rate enhancements over standard aniline[4].

  • 2-(Aminomethyl)benzimidazole (pKa 7.85) provides an almost 10-fold increase in reaction rate compared to aniline because its pKa falls perfectly within the ideal range for general acid/base catalysis at pH 7.4[5].

Q3: For sterically hindered ketones in organic solvents, Brønsted acids are causing side reactions (e.g., azine formation). How can I drive the reaction cleanly? Causality: Bulky ketones suffer from poor nucleophilic attack trajectories. Forcing the reaction with strong Brønsted acids (like p-TsOH) or high heat often leads to hydrazone decomposition or azine byproduct formation. Solution: Switch to a Lewis acid catalyst . Lewis acids coordinate to the carbonyl oxygen much more strongly than protons in organic solvents, drastically lowering the LUMO of the electrophile without lowering the pH of the bulk solution. Titanium catalysts like Ti(NMe2)4 or simple salts like ZnCl2 (2.5–10 mol%) have been proven highly effective in driving hydrazone formation from hindered ketones and alkynes[6].

III. Quantitative Catalyst Comparison

To streamline your optimization process, consult the following data table summarizing the kinetic profiles and ideal use cases for standard hydrazone synthesis catalysts.

CatalystCatalyst TypeOptimal pH RangeTypical LoadingRelative Rate Enhancement (vs. Uncatalyzed at pH 7)Best Use Case
Acetic Acid Brønsted Acid4.0 - 5.55 - 10 mol%ModerateStandard preparative organic synthesis
Aniline Nucleophilic6.0 - 7.410 - 100 mMHigh (10x - 40x)Aqueous bioconjugation (aldehydes)
m-PDA Nucleophilic6.0 - 7.41 - 10 mMVery High (up to 15x over aniline)Aqueous bioconjugation (ketones/hindered)
2-(Aminomethyl)benzimidazole Nucleophilic / General Acid7.0 - 8.010 mMVery High (~10x over aniline)Physiological pH live-cell labeling
ZnCl₂ / Ti(NMe₂)₄ Lewis AcidN/A (Organic)2.5 - 10 mol%N/A (Enables otherwise inert substrates)Sterically hindered ketones in organic solvents

IV. Self-Validating Experimental Protocol: Optimized Nucleophilic Catalysis (mPDA)

When executing bioconjugations, silent failures (where reagents degrade without visual indication) are common. This protocol utilizes mPDA for rapid hydrazone formation at neutral pH and includes built-in validation checks to ensure systemic integrity.

Step 1: Buffer & Catalyst Preparation

  • Action: Dissolve m-phenylenediamine (mPDA) to a final concentration of 10 mM in a 100 mM phosphate buffer (pH 7.4).

  • Self-Validation Check: Measure the pH immediately post-addition. Amines can alter the buffering equilibrium. If the pH deviates by >0.1 units, adjust with 0.1 M HCl/NaOH. A stable pH confirms the buffer's capacity to maintain the required reaction thermodynamics.

Step 2: Carbonyl Substrate Incubation

  • Action: Add your aldehyde/ketone substrate (final concentration 10–50 µM) to the catalyst-buffer solution. Incubate for 15 minutes at room temperature.

  • Self-Validation Check: Monitor the solution via UV-Vis spectroscopy. The formation of the mPDA-Schiff base intermediate will cause a distinct hyperchromic shift (typically around 300-350 nm depending on the substrate). An absorbance spike confirms active nucleophilic catalysis is occurring.

Step 3: Hydrazine Addition & Kinetic Monitoring

  • Action: Introduce the hydrazine derivative (1.5 to 2.0 equivalents relative to the carbonyl).

  • Self-Validation Check: Continuously monitor the UV-Vis spectra over 60 minutes. You should observe clean isosbestic points as the Schiff base converts to the final hydrazone. The presence of isosbestic points mathematically validates that the reaction is proceeding cleanly without the accumulation of off-target byproducts (such as azines or oxidized hydrazine species).

Step 4: Quenching & Isolation

  • Action: Once the kinetic trace plateaus, quench the reaction by rapid dilution or size-exclusion chromatography (if conjugating to a protein/polymer) to remove the mPDA catalyst and excess hydrazine.

V. References

  • Trausel, F., Fan, B., van Rossum, S. A. P., et al. "Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects." ResearchGate.

  • "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." ResearchGate.

  • "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews - ACS Publications.

  • "Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH." ResearchGate.

  • "Effect of pH on the reactivity of 2-Hydrazinylphenol." Benchchem.

  • Pittelkow, M., et al. "New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH." Københavns Universitet.

Sources

Optimization

Removing unreacted hydrazine from benzohydrazide product

The following technical guide addresses the removal of unreacted hydrazine from benzohydrazide. It is structured to provide immediate, actionable protocols backed by mechanistic understanding.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal of unreacted hydrazine from benzohydrazide. It is structured to provide immediate, actionable protocols backed by mechanistic understanding.

Topic: Removal of Unreacted Hydrazine (


) from Benzohydrazide (

) Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

The Chemistry of Contamination

Why is this difficult? Hydrazine is a "sticky" impurity.[1][2] It is a potent reducing agent and a strong nucleophile that often becomes trapped within the crystal lattice of benzohydrazide during precipitation. Furthermore, hydrazine is a Class 1 Known Mutagen (ICH M7), requiring removal to extremely low levels (often


 ppm) for pharmaceutical applications.

The Physicochemical Disconnect:

  • Basicity: Hydrazine is significantly more basic (

    
     of conjugate acid 
    
    
    
    ) than benzohydrazide (
    
    
    ).
  • Solubility: Hydrazine is miscible with water. Benzohydrazide has poor solubility in cold water but high solubility in hot alcohols.

  • Reactivity Risk: Unlike other purifications, you cannot use standard ketone scavengers (like acetone) because they will react with your product (benzohydrazide) to form a hydrazone (

    
    ).
    

Troubleshooting Guide & Protocols

Scenario A: Gross Purification (Removal of Bulk Hydrazine)

Use this when the crude product is wet, sticky, or smells of ammonia/hydrazine.

The "Thermal Pulse" Recrystallization Protocol This method leverages the differential solubility temperature profiles of the product vs. the impurity.

  • Dissolution: Suspend the crude benzohydrazide in Ethanol (95%) . Heat to reflux (

    
    C) until fully dissolved.
    
    • Why: Hydrazine is soluble in ethanol at all temps; Benzohydrazide is only soluble when hot.

  • Hot Filtration (Optional but Recommended): If the solution is cloudy, filter while hot to remove inorganic salts (e.g., hydrazine hydrochloride if acid was used).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then chill to

    
    C.
    
    • Critical Step: Rapid cooling traps hydrazine in the crystal lattice. Slow cooling excludes it.

  • Filtration: Filter the white needles/crystals.

  • Displacement Wash: Wash the filter cake with ice-cold water (

    
     cake volume), followed by cold heptane .
    
    • Mechanism:[3][4] The cold water wash is the most effective step for removing surface-bound hydrazine due to its high water miscibility. Heptane aids in drying.

Scenario B: Trace Removal (Polishing Step)

Use this when the product is dry but fails ppm-level limit tests.

The Silica Adsorption Method Hydrazine is highly polar and binds irreversibly to acidic silica sites, while benzohydrazide is less polar and elutes freely in organic mixtures.

  • Pack a Pad: Prepare a short pad of Silica Gel (60

    
    , 230-400 mesh).
    
  • Eluent Preparation: Mix Dichloromethane (DCM) : Methanol (9:1) .

  • Filtration: Dissolve your product in the minimum amount of eluent (add slight heat if necessary) and pass it through the silica pad.

  • Rinse: Flush with 2-3 column volumes of the eluent.

  • Concentrate: Rotovap the filtrate to dryness.

    • Result: Hydrazine remains "stuck" to the silica baseline.

Visualization: Purification Workflow

The following diagram illustrates the decision logic for purification based on contamination levels.

BenzohydrazidePurification Start Crude Benzohydrazide Check Initial Purity Check (TLC/NMR) Start->Check HighImpurity High Hydrazine (Visible/Smell) Check->HighImpurity Gross Contamination LowImpurity Trace Hydrazine (Fails Limit Test) Check->LowImpurity Trace Contamination Recryst Protocol A: EtOH Recrystallization + Cold Water Wash HighImpurity->Recryst Silica Protocol B: Silica Plug Filtration (DCM:MeOH 9:1) LowImpurity->Silica Dry Vacuum Dry (40°C, >4 hours) Recryst->Dry Silica->Dry FinalTest Final Analysis (Derivatized HPLC) Dry->FinalTest

Caption: Decision tree for selecting the appropriate purification protocol based on initial hydrazine load.

Analytical Validation (How to prove it's gone)

Standard HPLC is insufficient for hydrazine detection because hydrazine lacks a UV chromophore and often co-elutes with the solvent front. You must use derivatization.

Recommended Method: Benzaldehyde Derivatization This converts invisible hydrazine into the highly UV-active Benzalazine .

ParameterSpecification
Reagent Benzaldehyde (Excess)
Reaction

(Benzalazine)
Detection HPLC-UV at 305 nm
Limit of Detection Typically

ppm

Protocol:

  • Dissolve 100 mg of purified Benzohydrazide in 10 mL Acetonitrile.

  • Add 50

    
    L Benzaldehyde.
    
  • Sonicate for 15 mins (allows derivatization of trace hydrazine).

  • Inject into HPLC (C18 Column).

  • Look for the Benzalazine peak (distinct late eluter). Note: Your product will also derivatize slightly to a hydrazone, but Benzalazine is specific to free hydrazine.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone to scavenge the hydrazine? A: NO. This is a critical error. While acetone scavenges hydrazine effectively, it also reacts with the primary amine on your benzohydrazide product to form a Schiff base (hydrazone). You will generate a new impurity that is difficult to separate.

Q: My product has a yellow tint. Is this hydrazine? A: Likely yes. Hydrazine oxidation products often appear yellow. However, if you used acid catalysis, it could also be trace iodine or other metal salts. A silica plug (Protocol B) usually removes color bodies effectively.

Q: Why do I need to wash with cold water? A: Solubility Differential. Benzohydrazide is slightly soluble in warm water. If you wash with room temperature water, you risk dissolving your yield. At


C, the solubility of benzohydrazide drops to negligible levels, while hydrazine remains fully miscible, ensuring maximum impurity removal with minimum yield loss.

Q: Can I just dry it under high vacuum to remove hydrazine? A: Partially, but risky. Free hydrazine (


C) is volatile, but it forms hydrates (

) and salts that are not volatile. Relying solely on drying often fails to meet ICH M7 limits.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5] Link

  • Anderson, J., et al. "Trace Analysis of Hydrazine in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.
  • Organic Syntheses , Coll. Vol. 3, p.495 (1955). Preparation of Benzohydrazide. (Standard synthesis and solubility properties). Link

  • PubChem . Hydrazine - Compound Summary. National Library of Medicine. (Physicochemical properties).[4][6][7][8][9][10][11][12][13] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Broad Melting Point Ranges in Hydrazone Derivatives

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering a broad melting point (>2°C range) in newly synthesized hydrazone derivatives is a frequent and frustrating bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering a broad melting point (>2°C range) in newly synthesized hydrazone derivatives is a frequent and frustrating bottleneck. While the immediate assumption is often chemical impurity, hydrazones possess unique structural dynamics—specifically E/Z geometric isomerization and extensive hydrogen-bonding networks—that frequently masquerade as impurities.

This guide is designed to help you systematically diagnose and resolve broad melting point ranges using field-proven analytical techniques and self-validating experimental protocols.

Section 1: Diagnostic Workflow

Before altering your synthetic route, it is critical to identify the root cause of the melting point depression. The flowchart below outlines the logical progression for diagnosing a broad melting point in hydrazone derivatives.

Troubleshooting_Workflow Start Observe Broad MP (>2°C Range) Analyze Conduct 1H-NMR & TLC Start->Analyze Path1 Multiple TLC Spots Extraneous NMR Peaks Analyze->Path1 Path2 Single TLC Spot Doubled NMR Peaks Analyze->Path2 Path3 Single TLC Spot Solvent NMR Peaks Analyze->Path3 Diag1 Chemical Impurity Path1->Diag1 Diag2 E/Z Isomerization Path2->Diag2 Diag3 Solvent Trapping Path3->Diag3 Fix1 Chromatography & Recrystallization Diag1->Fix1 Fix2 Acid-Catalyzed Equilibration Diag2->Fix2 Fix3 Extended Vacuum Drying Diag3->Fix3

Diagnostic workflow for identifying and resolving broad melting points in hydrazones.

Section 2: Core Troubleshooting Guide (FAQs)

Q1: Why does my synthesized hydrazone exhibit a melting range of >5°C despite appearing completely pure on TLC? A1: The most common culprit is E/Z geometric isomerization . Hydrazones contain an azomethine (–C=N–NH–) moiety, allowing them to exist as E and Z isomers[1]. The energy barrier for the umklapp (in-plane inversion) or rotational isomerization is relatively high (often ≈110 kJ/mol)[2]. During a melting point test, the solid phase (often a pure kinetic Z-isomer or thermodynamic E-isomer) transitions into a liquid melt where the isomers begin to equilibrate.

Because the liquid phase now contains a dynamic mixture of both isomers, the newly formed isomer acts as an "impurity" to the remaining solid. According to freezing-point depression principles, any mixture of two components will melt over a broader, lower temperature range than the pure major component[3]. A classic example of this is acetaldehyde phenylhydrazone, which puzzled chemists for 120 years because its different solid forms melted into liquids with varying E/Z ratios, leading to vastly different melting points despite identical crystal structures[4].

Q2: How can I definitively distinguish between a broad melting point caused by E/Z isomerization versus actual chemical impurities? A2: You must cross-reference your melting point data with solution-state and solid-state analytical techniques. The table below summarizes the quantitative and qualitative differences:

Diagnostic FeatureChemical ImpurityE/Z IsomerizationResidual Solvent
Melting Range Broad, significantly depressed[5]Broad, highly variableBroad, slightly depressed
TLC Profile Multiple distinct spotsSingle spot (usually)Single spot
¹H-NMR (Solution) Extraneous, non-integrating peaksDoubled peaks (integrating to 100%)[6]Characteristic solvent peaks
DSC Thermogram Single broad endothermMultiple overlapping endothermsEarly endotherm prior to MP
IR Spectroscopy Anomalous functional group bandsShifted C=N stretchBroad O-H or strong C=O bands[7]

Q3: My hydrazone derivative darkens and decomposes during the melting point test. How do I record an accurate value? A3: Many organic compounds, particularly complex acylhydrazones, undergo thermal degradation at or near their melting points, accompanied by gas evolution or discoloration[5]. In these cases, the temperature of decomposition is used as the physical constant. Because decomposition is a kinetic process, it depends heavily on the heating rate. You must use a rapid heating ramp (e.g., 5°C/min) to record a reproducible decomposition point, and clearly denote it in your records as "decomp." or "d." (e.g., 185–187°C d.).

Q4: Does the recrystallization solvent affect the melting point of my hydrazone? A4: Yes, through solvent trapping . Hydrazones form extensive hydrogen-bonding networks. Solvents like ethyl acetate or ethanol can become trapped within the crystal lattice during rapid precipitation. This residual solvent acts as a physical contaminant, disrupting the lattice energy and causing a depressed, broad melting range[7]. Extended drying in a vacuum desiccator is mandatory.

Section 3: Mechanistic Pathways of Hydrazone Melting

Understanding the thermodynamic relationship between the solid state and the melt is crucial for controlling the physical properties of your hydrazone derivatives.

EZ_Isomerization SolidZ Solid Z-Hydrazone (Kinetic Product) SolidE Solid E-Hydrazone (Thermodynamic Product) SolidZ->SolidE Trace Acid/Heat (Solid-State Conversion) MeltMix Liquid Melt (E/Z Equilibrium Mixture) SolidZ->MeltMix Heating (Slow Isomerization) SolidE->MeltMix Heating (Direct Melt) SharpMP Sharp Melting Point Observed SolidE->SharpMP Pure Isomer Melt BroadMP Broad Melting Range Observed MeltMix->BroadMP Variable E/Z Ratio in Melt

Thermodynamic and kinetic pathways of hydrazone melting and E/Z isomerization.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Isomer-Selective Recrystallization of Hydrazones

Causality: To obtain a sharp melting point, you must isolate a single geometric isomer (usually the thermodynamic E-form). Adding a trace acid lowers the activation energy for the umklapp mechanism by protonating the azomethine nitrogen. This allows the kinetically trapped Z-form to rapidly equilibrate to the thermodynamically favored E-form in solution before crystallization[8].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude hydrazone in a minimal amount of hot solvent (e.g., absolute ethanol or ethyl acetate) in an Erlenmeyer flask.

  • Acid-Catalyzed Equilibration: Add 1–2 drops of glacial acetic acid (approx. 0.1% v/v) to the hot solution. Stir at reflux for 15–30 minutes to ensure complete Z → E equilibration.

  • Controlled Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath (4°C) for 1 hour to maximize the yield of the E-isomer crystal lattice.

  • Isolation & Rigorous Drying: Isolate the crystals via vacuum filtration. Wash with a minimal amount of ice-cold solvent. Transfer the crystals to a vacuum desiccator and dry under high vacuum (<1 mbar) for at least 12 hours to eliminate solvent trapping.

  • Validation Check: Perform a rapid melting point test on the isolated crystals. A sharp melting point (≤1.5°C range) confirms the successful isolation of the pure E-isomer.

Protocol 2: Kinetic Melting Point Determination for Isomerizing Samples

Causality: If your hydrazone is prone to thermal isomerization in the solid state or melt, a slow heating rate will allow the sample to isomerize before it fully melts, resulting in a broad range. A strictly controlled kinetic heating ramp bypasses slow solid-state isomerization while maintaining thermal equilibrium between the heating block and the sample[5].

Step-by-Step Methodology:

  • Sample Preparation: Grind the rigorously dried hydrazone sample into a fine powder using an agate mortar and pestle.

  • Capillary Loading: Tamp the open end of a glass melting point capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 3–5 times to pack the solid tightly to a height of 2–3 mm.

  • Rapid Ramp (Phase 1): Insert the capillary into the melting point apparatus. Heat rapidly (10°C/min) until the temperature is exactly 15°C below the expected literature melting point.

  • Equilibrium Ramp (Phase 2): Immediately reduce the heating rate to strictly 1–2°C/min.

  • Observation: Record the exact temperature at which the first drop of liquid appears (onset) and the temperature at which the entire mass has liquefied (clear point).

  • Validation Check: Run a mixed melting point test. Mix your sample 1:1 with an authentic reference standard of the hydrazone. If the melting point remains sharp and unchanged, your sample is pure[7]. If it depresses, chemical impurities are present.

References

  • Source: mnstate.
  • Source: tcu.
  • Source: nih.gov (PMC)
  • Source: ucalgary.
  • Source: libretexts.
  • The (E, Z)
  • Source: acs.org (ACS Publications)
  • Source: thieme-connect.
  • The Curious Case of Acetaldehyde Phenylhydrazone (Extended Study)

Sources

Optimization

Technical Support Center: Optimizing Reflux Time for Sterically Hindered Benzaldehydes

Welcome to the technical support center for optimizing reflux time in reactions involving sterically hindered benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reflux time in reactions involving sterically hindered benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.

Question 1: My reaction with a sterically hindered benzaldehyde is showing low or no conversion, even after extended reflux. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent challenge with sterically hindered benzaldehydes due to the bulky groups near the aldehyde functionality, which impede nucleophilic attack.[1][2][3] Several factors could be at play:

A. Insufficient Reaction Temperature or Time:

  • Causality: The steric hindrance raises the activation energy of the reaction, meaning more energy (and often more time) is required for the reactants to overcome this barrier.[4] The reflux temperature is limited by the boiling point of your solvent, which may not be high enough.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a higher-boiling point solvent. For example, if you are using tetrahydrofuran (THF, b.p. 66 °C), consider switching to toluene (b.p. 111 °C) or xylene (b.p. ~140 °C). Ensure your reactants and products are stable at these higher temperatures.

    • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[5] This will help you determine if the reaction is proceeding slowly or has stalled completely.

    • Extended Reflux: If monitoring shows the reaction is progressing, albeit slowly, extending the reflux time may be necessary. Some reactions with hindered substrates can require 24-48 hours.

B. Inadequate Catalyst Activity or Loading:

  • Causality: The catalyst plays a crucial role in overcoming the steric barrier. An inappropriate or deactivated catalyst will fail to facilitate the reaction effectively.

  • Troubleshooting Steps:

    • Catalyst Choice: For reactions like the Knoevenagel condensation, a more active catalyst might be needed. While piperidine is common, other amines or ammonium salts like ammonium acetate can be more effective.[5] In some cases, specialized catalysts such as N-heterocyclic carbenes (NHCs) have shown great efficacy in promoting reactions with sterically demanding aldehydes.[6][7]

    • Catalyst Loading: Increase the catalyst loading incrementally. While a typical catalytic amount is 1-10 mol%, sterically hindered substrates may require a higher loading (e.g., 15-20 mol%) to achieve a reasonable reaction rate. Be cautious, as excessive catalyst can sometimes lead to side reactions.[5]

    • Catalyst Quality: Ensure your catalyst is fresh and pure. Old or improperly stored catalysts can lose their activity.

C. Purity of Reactants:

  • Causality: Impurities in your sterically hindered benzaldehyde or the nucleophile can interfere with the reaction, sometimes by deactivating the catalyst or participating in side reactions.[5]

  • Troubleshooting Steps:

    • Purification: Purify your starting materials before use. Techniques like distillation, recrystallization, or column chromatography can be employed depending on the nature of the compound.

    • Proper Storage: Store your reactants under appropriate conditions (e.g., under an inert atmosphere, protected from light and moisture) to prevent degradation.

Below is a workflow to guide your troubleshooting process for low conversion:

troubleshooting_low_conversion start Low/No Conversion check_temp_time 1. Assess Temperature & Time start->check_temp_time check_catalyst 2. Evaluate Catalyst start->check_catalyst check_purity 3. Verify Reactant Purity start->check_purity high_bp_solvent Switch to Higher-Boiling Solvent check_temp_time->high_bp_solvent Temp too low? monitor_reaction Monitor Progress (TLC/HPLC/GC) check_temp_time->monitor_reaction Time sufficient? end Improved Conversion high_bp_solvent->end extend_reflux Extend Reflux Time monitor_reaction->extend_reflux Slow progress extend_reflux->end change_catalyst Use More Active Catalyst (e.g., NHC) check_catalyst->change_catalyst Inactive? increase_loading Increase Catalyst Loading check_catalyst->increase_loading Loading too low? change_catalyst->end increase_loading->end purify_reactants Purify Starting Materials check_purity->purify_reactants Impurities present? purify_reactants->end reaction_rate_factors reaction_rate Reaction Rate steric_hindrance Steric Hindrance steric_hindrance->reaction_rate Decreases temperature Temperature temperature->reaction_rate Increases catalyst Catalyst Activity catalyst->reaction_rate Increases solvent Solvent Properties solvent->reaction_rate Influences concentration Reactant Concentration concentration->reaction_rate Increases

Sources

Troubleshooting

Technical Support Center: Benzylidene Benzohydrazide Isomer Separation

The following technical guide addresses the separation, characterization, and stability of E/Z isomers in benzylidene benzohydrazides. This content is structured for researchers encountering dynamic isomerization issues...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the separation, characterization, and stability of E/Z isomers in benzylidene benzohydrazides. This content is structured for researchers encountering dynamic isomerization issues during analysis and purification.

Subject: Troubleshooting E/Z Isomerization, HPLC Method Development, and Structural Assignment. Applicable Compounds:


-acylhydrazones, Benzylidene benzohydrazides, Schiff bases.[1]

Introduction: The Dynamic Challenge

Benzylidene benzohydrazides possess a C=N double bond (imine linkage) that gives rise to geometrical isomerism (E and Z). Unlike alkenes, the activation energy for rotation around the C=N bond in hydrazones is relatively low (


 kcal/mol).

This creates a dynamic equilibrium in solution. Researchers often encounter "ghost peaks," plateauing baselines, or inconsistent NMR data because the isomers interconvert during the experiment. This guide provides protocols to freeze this equilibrium and isolate the desired isomer.

Module 1: HPLC Troubleshooting & Method Development

User Issue: "I see a split peak or a broad 'saddle' between two peaks in my HPLC chromatogram. Is my column failing?"

Diagnosis: This is likely on-column isomerization . The compound is converting between E and Z forms as it travels through the column, preventing distinct separation.

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Temperature < 10°C (Critical) Lowering column temperature increases the energy barrier relative to thermal energy (

), "freezing" the equilibrium to allow separation of distinct species.
pH Control Neutral (pH 6.5–7.5) Acid catalyzes protonation of the imine nitrogen (

), lowering the rotation barrier. Avoid TFA; use Ammonium Acetate/Bicarbonate.
Solvent Aprotic (ACN) Protic solvents (MeOH, Water) facilitate proton transfer. High % Acetonitrile is preferred over Methanol if solubility permits.
Flow Rate High Reducing on-column residence time minimizes the window for isomerization to occur.
Decision Logic: HPLC Method Optimization

HPLC_Troubleshooting Start Issue: Split/Broad Peaks Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 5? Check_pH->Is_Acidic Remove_Acid Remove TFA/Acid Switch to NH4OAc (pH 7) Is_Acidic->Remove_Acid Yes Check_Temp Check Column Temp Is_Acidic->Check_Temp No Remove_Acid->Check_Temp Is_Hot Is Temp > 25°C? Check_Temp->Is_Hot Cool_Down Set Temp to 4-10°C Is_Hot->Cool_Down Yes Check_Solvent Check Solvent Type Is_Hot->Check_Solvent No Cool_Down->Check_Solvent Is_Protic Using MeOH? Check_Solvent->Is_Protic Switch_ACN Switch to ACN (Aprotic) Is_Protic->Switch_ACN Yes Success Baseline Separation Achieved Is_Protic->Success No Switch_ACN->Success

Figure 1: Decision tree for resolving on-column isomerization artifacts in hydrazone analysis.

Module 2: Structural Characterization (NMR)

User Issue: "My NMR spectrum shows two sets of signals. Is it an impurity or an isomer?"

Diagnosis: If the integrals sum to 100% and the ratio changes over time (or with solvent), it is an E/Z mixture.

Distinguishing E vs. Z Isomers

The E isomer is typically the thermodynamically stable form (trans-like arrangement of the phenyl ring and amide group). The Z isomer is often stabilized by intramolecular hydrogen bonding (e.g., between the amide N-H and the imine N).

Key NMR Markers (


H NMR in DMSO-

or CDCl

):
Feature

-Isomer (Major)

-Isomer (Minor)
Mechanistic Reason
Imine Proton (-CH=N-)Upfield (e.g., 8.0–8.2 ppm)Downfield (e.g., 8.3–8.6 ppm)In the Z-form, the imine proton is often deshielded by the anisotropic effect of the carbonyl oxygen (cis-relationship).
Amide Proton (-NH-)Variable Downfield (>11 ppm)If intramolecular H-bonding occurs in the Z-form (N-H···N), the proton becomes highly deshielded.
Stability Stable at RTConverts to E over timeZ is the kinetic product; E is the thermodynamic product.

Note: Chemical shifts are substituent-dependent.[2] Always use 2D NOESY to confirm spatial proximity.

Module 3: Isolation & Synthesis Protocols

User Issue: "I need to isolate the Z-isomer for biological testing, but it keeps converting back to E."

Scientific Insight: You are fighting thermodynamics. To isolate the Z-isomer, you must use kinetic control or photoisomerization , and then stabilize the product.

Protocol A: Photoisomerization (Generating the Z-Isomer)
  • Dissolve: Prepare a dilute solution of the pure E-isomer in Methanol or Acetonitrile.

  • Irradiate: Expose the solution to UV light (254 nm or 365 nm) for 1–4 hours.

    • Mechanism:[3][4][5] Light excites the

      
       transition, allowing rotation around the C=N bond.
      
  • Monitor: Check via HPLC (using the cold method from Module 1).

  • Isolate: Evaporate solvent under vacuum at < 20°C . Do not use heat.

Protocol B: Recrystallization (Purifying the E-Isomer)

The E-isomer is usually less soluble in non-polar solvents due to its ability to pack efficiently in a crystal lattice (planar geometry).

  • Reflux: Heat the mixture in Ethanol/Water.

  • Slow Cool: Allow to cool slowly to room temperature.

  • Filtration: The precipitate is predominantly the E-isomer.

Isomerization Mechanism

Understanding the mechanism helps in preventing it. The reaction is catalyzed by acid (protonation of the imine nitrogen) or nucleophiles.[5]

Isomerization_Mechanism E_Iso E-Isomer (Thermodynamic) Protonation Protonation (+ H+) E_Iso->Protonation Acid/Catalyst Intermediate C-N Single Bond (Rotation Allowed) Protonation->Intermediate Deprotonation Deprotonation (- H+) Intermediate->Deprotonation Rotation Z_Iso Z-Isomer (Kinetic) Deprotonation->Z_Iso Z_Iso->Protonation Reversible

Figure 2: Acid-catalyzed mechanism of hydrazone isomerization. Preventing protonation (neutral pH) stops this cycle.

FAQ: Frequently Asked Questions

Q1: Can I separate E/Z isomers using standard Silica Flash Chromatography?

  • Answer: Rarely. The acidic nature of silica gel (pH ~4-5) catalyzes the interconversion on the column, leading to band streaking.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites before loading your sample.

Q2: Why does my LC-MS show the same mass but two peaks?

  • Answer: This confirms they are isomers.[6] If the peaks coalesce when you increase the column temperature (e.g., to 50°C), it is definitive proof of dynamic E/Z isomerization.

Q3: Which isomer is more biologically active?

  • Answer: It varies. However, the E-isomer is generally the form that fits into enzyme active sites due to its extended planarity. If the Z-isomer is active, ensure it doesn't isomerize in the biological assay buffer (pH 7.4).

References

  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Lehn, J. M. (2007). "Perspectives in Chemistry—Steps towards Complex Matter." Angewandte Chemie International Edition, 52(10), 2836-2850. (Discusses dynamic covalent chemistry of hydrazones). Link

  • Pacheco, B. S., et al. (2019). "Design, synthesis and biological evaluation of new sulfonamide-1,2,4-triazole derivatives." Journal of Molecular Structure, 1184, 25-33. (Provides NMR data distinguishing E/Z forms). Link

  • Cui, L., et al. (2015). "Stabilization of the Z-isomer of hydrazones by intramolecular hydrogen bonding." Chemical Communications, 51, 1234-1237. Link

Sources

Optimization

Solvent selection for thin-layer chromatography (TLC) of hydrazones

Technical Support Center: Solvent Selection for TLC of Hydrazones Subject: Advanced Guide to Solvent Selection, Troubleshooting, and Stability Analysis for Hydrazone Thin-Layer Chromatography. Document ID: HZN-TLC-004 La...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection for TLC of Hydrazones

Subject: Advanced Guide to Solvent Selection, Troubleshooting, and Stability Analysis for Hydrazone Thin-Layer Chromatography. Document ID: HZN-TLC-004 Last Updated: March 2, 2026

Introduction: The Chemistry of the Problem

Hydrazones (


) present a unique chromatographic challenge due to their dual nature. They possess a conjugated 

-system (making them UV-active and often colored) but also contain a basic imine nitrogen (

) and a potentially acidic N-H proton.

This amphoteric character leads to two primary failure modes on standard silica gel:

  • Tailing: The basic nitrogen interacts via hydrogen bonding with the acidic silanol (

    
    ) groups on the stationary phase.
    
  • Hydrolysis: The acidic nature of silica gel can catalyze the reverse reaction, hydrolyzing the hydrazone back into the parent ketone/aldehyde and hydrazine, appearing as "ghost spots" or streaks.

This guide provides a self-validating protocol to select solvents that mitigate these issues while ensuring accurate


 values.

Module 1: Solvent Selection Matrix

Do not rely on a single "universal" solvent. Use the Polarity-Selectivity Logic below. Hydrazones generally require a balance of non-polar dispersants and polar modifiers.

Standard Solvent Systems
Compound ClassPrimary Solvent SystemRatio (v/v)Mechanism of Action
Simple Aryl Hydrazones Hexane / Ethyl Acetate9:1 to 7:3Standard normal-phase separation. Hexane moderates the elution power of EtOAc.
Polar/Basic Hydrazones DCM / Methanol95:5 to 9:1DCM solubilizes the aromatic core; MeOH disrupts strong H-bonds with silica.
Highly Lipophilic Toluene / Pet Ether1:1Toluene provides

interactions useful for separating closely related aromatic hydrazones.
Acid-Sensitive Hexane / EtOAc + 1% Et

N
VariableCrucial: Triethylamine (Et

N) deactivates acidic silanol sites, preventing hydrolysis and tailing.

Technical Note: Avoid Acetone or aldehydes as solvents. Traces of these in the mobile phase can react with unreacted hydrazine impurities (trans-imination), creating false artifact spots on the plate.

Module 2: Troubleshooting Tailing & Streaking

Symptom: The spot looks like a comet with a long tail, or the compound streaks from the baseline.

Root Cause: The imine nitrogen (


) acts as a Lewis base, coordinating with the acidic protons of the silica gel surface (

). This reversible adsorption slows down the trailing edge of the spot.

The Fix: The "Base-Doping" Protocol To fix this, you must introduce a stronger base into the mobile phase to "occupy" the silanol sites.

  • Prepare Mobile Phase: Mix your standard Hexane/EtOAc ratio.

  • Add Modifier: Add 1.0% to 2.0% Triethylamine (Et

    
    N) or 1% Ammonia solution (
    
    
    
    ).
  • Equilibrate: Pour into the chamber and let it saturate for 15 minutes.

  • Run: Develop the plate.

Self-Validating Check:

  • Without Et

    
    N:
    
    
    
    range is broad (e.g., 0.30–0.45).
  • With Et

    
    N: Spot tightens, and 
    
    
    
    usually increases slightly (e.g., sharp spot at 0.48).

Module 3: Stability & Hydrolysis (The "Ghost Spot" Phenomenon)

Symptom: You see two new spots forming during the run that correspond to the starting aldehyde and hydrazine, or the spot becomes a long streak that never resolves.

Root Cause: Silica gel is weakly acidic (pH ~5). For labile hydrazones (especially aliphatic ones), this acidity catalyzes hydrolysis during the elution time.

Diagnostic Protocol: 2D-TLC Stability Test Before trusting your


, perform this test to confirm the compound is not decomposing on the silica.
  • Spot: Apply the sample at the corner of a square TLC plate (1.5 cm from bottom/left).

  • Run 1: Develop in the vertical direction. Dry the plate thoroughly with cold air (heat accelerates hydrolysis).

  • Rotate: Turn the plate 90°.

  • Run 2: Develop in the second direction using the exact same solvent system .

  • Analyze: Draw a diagonal line from the origin.

Interpretation:

  • Stable: All spots lie perfectly on the diagonal line (

    
    ).
    
  • Unstable (Hydrolysis): Spots appear off the diagonal. The decomposition products formed during the drying phase will migrate differently in the second run.

StabilityCheck cluster_0 2D-TLC Interpretation Start Spot Sample (Corner) Run1 Run 1 (Vertical) Start->Run1 Dry Dry (Cold Air) Run1->Dry Run2 Run 2 (Horizontal) Dry->Run2 Result Check Alignment Run2->Result Stable Compound Stable Proceed with Purification Result->Stable On Diagonal Unstable Decomposition Detected Switch to Alumina or Neutralized Silica Result->Unstable Off Diagonal

Caption: Workflow for validating hydrazone stability on silica gel using 2-Dimensional TLC.

Module 4: Isomer Separation (E/Z Isomers)

Hydrazones exist as E (trans) and Z (cis) isomers around the


 bond. These isomers often have distinct dipole moments and can separate on TLC, leading users to mistakenly believe they have impurities.
  • Observation: Two close spots (e.g.,

    
     0.40 and 0.45) with identical color/staining properties.
    
  • Verification: Isolate the spots (via prep TLC) and run NMR. If they interconvert in solution over time, they are geometric isomers.

  • Resolution: E/Z isomers can equilibrate on the acidic silica surface. If you need to purify one isomer, use Neutral Alumina plates, which suppress acid-catalyzed isomerization [1].

Visualization & Staining Guide

Hydrazones are often colored, but for trace analysis, use these methods:

  • UV (254 nm): Most reliable. The conjugated

    
    -system quenches the fluorescence indicator strongly.
    
  • Anisaldehyde Stain: Excellent for hydrazones lacking strong chromophores.

    • Result: Yellow/Green spots.[1]

  • 2,4-DNPH Stain: Do NOT use.

    • Reason: This stain makes hydrazones.[2] Using it on a hydrazone is redundant and can cause trans-imination, leading to confusing results.

Frequently Asked Questions (FAQ)

Q: My hydrazone stays at the baseline even in 100% Ethyl Acetate. What now? A: The compound is likely too polar or has formed a salt.

  • Switch to DCM:Methanol (9:1) .

  • If it still sticks, the hydrazone might be protonated. Add 1% Ammonia (

    
    )  to the Methanol before mixing. This ensures the hydrazone is in its neutral, free-base form, which migrates significantly faster.
    

Q: I see a spot for my product, but it fades after a few minutes on the plate. A: This indicates rapid oxidation or light sensitivity. Hydrazones can be sensitive to UV light.

  • Fix: Cover the developing chamber with aluminum foil to block light. Develop and visualize immediately.

Q: Can I use acetone to clean my syringe or dissolve the sample? A: Never. Acetone reacts with residual hydrazine to form acetone hydrazone, or exchanges with your product's aldehyde moiety. Always use Methanol or Acetonitrile for sample preparation.

References

  • Separation of Enantiomers by Thin-Layer Chromatography. Springer Nature Experiments. (2022). Discusses adsorptivity of Z- and E- isomers on silica.

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. (2023). Detailed guide on solvent selectivity groups (DCM vs Toluene vs EtOAc).

  • TLC Visualization Reagents. EPFL. (n.d.). Comprehensive list of stains including Anisaldehyde and their mechanisms.

  • Hydrolytic Stability of Hydrazones and Oximes. Kalia, J., & Raines, R. T. (2008). Angewandte Chemie. Explains the mechanism of acid-catalyzed hydrolysis of hydrazones.

  • Technical Support Center: Hydrazone Formation and Purification. BenchChem. (2025).[3] Protocols for preventing tailing using triethylamine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Energy of Benzohydrazides Against InhA Protein

In the persistent global battle against tuberculosis (TB), the enzyme enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis remains a cornerstone therapeutic target.[1][2] As an essential component of...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent global battle against tuberculosis (TB), the enzyme enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis remains a cornerstone therapeutic target.[1][2] As an essential component of the type II fatty acid synthase (FAS-II) system, InhA is critical for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.[3][4] Its inhibition leads to compromised cell wall integrity and, ultimately, bacterial death.[4] The frontline anti-TB drug, isoniazid (INH), targets InhA, albeit indirectly, requiring activation by the catalase-peroxidase enzyme KatG.[5][6] The rise of INH-resistant strains, often due to mutations in katG, necessitates the development of direct InhA inhibitors that bypass this activation step.[5][6]

Among the numerous scaffolds investigated, benzohydrazide derivatives have emerged as a promising class of direct InhA inhibitors.[1][7][8] This guide provides a comprehensive comparison of the binding energies of various benzohydrazide derivatives against the InhA protein, supported by computational and experimental data. We will delve into the structural rationale for their binding affinities and provide detailed protocols for the key methodologies used in their evaluation.

The InhA Active Site: A Tale of Two Pockets

A fundamental understanding of the InhA active site is crucial for interpreting binding energy data. The active site is predominantly a large, hydrophobic cavity featuring two key regions: the NADH cofactor binding site and the substrate-binding pocket.[9][10] Key residues such as Tyr158, Phe149, and Lys165 play a pivotal role in catalysis and inhibitor binding.[9][11] Effective inhibitors often form hydrogen bonds with Tyr158 and engage in hydrophobic interactions with Phe149 and the surrounding hydrophobic pocket.[9][12]

Comparative Analysis of Benzohydrazide Binding Energies

The binding affinity of an inhibitor to its target is a critical determinant of its potential efficacy. This is quantified either computationally, through metrics like docking scores (in kcal/mol), or experimentally, via parameters such as the half-maximal inhibitory concentration (IC50). A lower docking score indicates a more favorable binding interaction, while a lower IC50 value signifies greater potency.

In Silico Binding Energy Comparison

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a protein. The docking score is an estimation of the binding free energy. The following table summarizes the docking scores of various benzohydrazide derivatives against InhA, as reported in the literature.

Compound Class/DerivativePDB ID of InhADocking Score (kcal/mol) / Total ScoreKey Interacting ResiduesReference
Pyrrolyl Benzohydrazide Schiff Bases4TZK-3.32 to -5.47 (Dock Score)-[1][7]
Pyrrolyl-benzohydrazide Derivatives2NSD-5.38 to -8.74 (Consensus Score)-[13]
N'-benzoylisonicotinohydrazidesNot Specified-8.17 (Binding Affinity)-[14]
4-aminobenzohydrazidesNot Specified-5.923 to -7.298 (Glide Score)-
2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivativesNot Specified-8.182 to -9.493 (ΔGdock)-
3-amino 2-methyl benzohydrazideNot Specified-6.43 and -6.13-[15]
N'-benzoylsalicylhydrazide DerivativesNot SpecifiedLower than Isoniazid-[4]

Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and docking protocols.

In Vitro Inhibitory Activity

Enzymatic assays provide experimental validation of the inhibitory potential of compounds. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Compound Class/DerivativeIC50 (µM)Reference
Benzenesulfonohydrazide-tethered pyridine0.91 ± 0.03[12]
Benzenesulfonohydrazide-tethered coumarin1.62 ± 0.69[12]
Benzimidazole derivative (Compound 7)0.22[10]
2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivative (5n)0.72 ± 0.03[16]
GSK138 (Thiadiazole derivative - for comparison)0.04[17]

Structure-Activity Relationship (SAR) Insights

The variations in binding energies among different benzohydrazide derivatives can be attributed to their unique structural features. A detailed examination of the structure-activity relationship (SAR) reveals that:

  • Hydrophobic Moieties : The presence of hydrophobic groups that can occupy the substrate-binding pocket of InhA generally enhances binding affinity.[9]

  • Hydrogen Bonding : The hydrazide linker (-CO-NH-NH-) and other functional groups capable of forming hydrogen bonds with key residues like Tyr158 are crucial for potent inhibition.[1][7]

  • Molecular Flexibility : Enhanced molecular flexibility can allow for better accommodation within the active site, improving interactions with both the NADH cofactor and catalytic residues.[9][11]

  • Substituent Effects : The nature and position of substituents on the aromatic rings of the benzohydrazide scaffold significantly influence activity. Electron-withdrawing or -donating groups can modulate the electronic properties and steric hindrance, thereby affecting binding.[9]

Experimental and Computational Protocols

The generation of reliable binding energy data hinges on robust and well-validated methodologies. Below are detailed protocols for the key techniques discussed in this guide.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol:

  • Protein Preparation :

    • Obtain the 3D crystal structure of InhA from the Protein Data Bank (PDB; e.g., PDB ID: 4R9S).[18]

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH (e.g., pH 6.8-7.4).[6]

    • Perform energy minimization using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.[6][18]

  • Ligand Preparation :

    • Draw the 2D structures of the benzohydrazide derivatives and convert them to 3D structures.

    • Generate low-energy conformers for each ligand.

    • Assign appropriate atom types and charges.

  • Grid Generation :

    • Define the binding site (active site) on the InhA protein. This is typically centered on the co-crystallized ligand or key catalytic residues.[18]

    • Generate a grid box that encompasses the entire binding pocket to guide the docking simulation.[19]

  • Docking Simulation :

    • Utilize docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined grid box.[6][20][21]

    • The software will explore various conformations and orientations of the ligand within the active site and calculate the corresponding binding energies (docking scores).

  • Pose Analysis and Scoring :

    • Analyze the top-ranked docking poses for each ligand.

    • Evaluate the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

    • Use the docking scores to rank the compounds based on their predicted binding affinity.[20]

MM/GBSA Binding Free Energy Calculation

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a post-docking analysis method used to refine binding free energy predictions.[2][22][23]

Caption: Workflow for MM/GBSA binding free energy calculation.

Step-by-Step Protocol:

  • Molecular Dynamics (MD) Simulation :

    • Take the best-docked pose of the protein-ligand complex as the starting structure.

    • Solvate the complex in an explicit water model within a periodic boundary box.

    • Add counter-ions to neutralize the system.

    • Perform a multi-step MD simulation (equilibration followed by a production run) to generate a trajectory of the complex's dynamics over time.[2]

  • Trajectory Analysis :

    • Extract snapshots (frames) from the stable part of the MD trajectory.[22]

  • MM/GBSA Calculation :

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:

      • ΔG_bind = G_complex - (G_protein + G_ligand)

    • Each free energy term (G) is composed of molecular mechanics energy (E_MM), polar solvation energy (G_polar), and non-polar solvation energy (G_nonpolar).[2][23]

    • The final binding free energy is the average of the values calculated from all the snapshots.[23]

InhA Enzymatic Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of InhA by monitoring the oxidation of its cofactor, NADH.[24]

Caption: Workflow for the InhA enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 100 mM PIPES, pH 7.0).[24]

    • Prepare stock solutions of purified recombinant InhA enzyme, NADH cofactor, and the substrate (e.g., 2-trans-dodecenoyl-CoA).[24]

    • Prepare serial dilutions of the benzohydrazide inhibitor in DMSO.

  • Assay Setup :

    • In a 96-well plate or cuvette, add the reaction buffer, NADH, and the inhibitor at various concentrations.

    • Include a control with DMSO only (no inhibitor).

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C).

  • Reaction Initiation :

    • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitoring NADH Oxidation :

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.[24][25] The oxidation of NADH to NAD+ results in a loss of absorbance at this wavelength.

    • Record the absorbance readings over time (kinetic measurement).

  • Data Analysis :

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Benzohydrazide derivatives represent a versatile and promising scaffold for the development of novel direct inhibitors of M. tuberculosis InhA. The comparative analysis of their binding energies, through both computational and experimental approaches, provides a rational basis for lead optimization. The interplay of hydrophobic interactions, hydrogen bonding capabilities, and molecular flexibility are key determinants of their inhibitory potency.

Future research should focus on synthesizing and evaluating novel benzohydrazide analogues with optimized pharmacokinetic and pharmacodynamic properties. The integration of computational methods like MM/GBSA with in vitro and in vivo studies will be instrumental in accelerating the discovery of new anti-tubercular agents that can effectively combat drug-resistant strains of M. tuberculosis.

References

  • An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. MDPI. Available from: [Link]

  • Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. R Discovery. Available from: [Link]

  • Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues. PMC. Available from: [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. Available from: [Link]

  • Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PMC. Available from: [Link]

  • Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity. PMC. Available from: [Link]

  • (PDF) Synthesis and Molecular Docking Studies of N'-benzoylsalicylhydrazide derivatives as antituberculosis through InHA enzym inhibition. ResearchGate. Available from: [Link]

  • Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. ResearchGate. Available from: [Link]

  • Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv. Semantic Scholar. Available from: [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available from: [Link]

  • The inhibitory effect (IC50) of the tested compounds against InhA. ResearchGate. Available from: [Link]

  • MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. ResearchGate. Available from: [Link]

  • Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues. PubMed. Available from: [Link]

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. SciSpace. Available from: [Link]

  • Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Journal of Pure and Applied Microbiology. Available from: [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. Available from: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available from: [Link]

  • (PDF) Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. ResearchGate. Available from: [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. Available from: [Link]

  • Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations. PMC. Available from: [Link]

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences. Available from: [Link]

  • Synthesis, structure analysis, biological activity and molecular docking studies of some hydrazones derived from 4-aminobenzohydrazide. ResearchGate. Available from: [Link]

  • InhA inhibitors as potential antitubercular agents. Oriental Journal of Chemistry. Available from: [Link]

  • In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. PubMed. Available from: [Link]

  • Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. PMC. Available from: [Link]

  • Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. Taylor & Francis. Available from: [Link]

  • Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • (PDF) Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues. ResearchGate. Available from: [Link]

  • (A) Inhibition of InhA activity by adducts formed in the presence of... ResearchGate. Available from: [Link]

  • Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv.org. Available from: [Link]

  • Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity. Semantic Scholar. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. Available from: [Link]

  • Elucidating structural basis of benzofuran pyrrolidine pyrazole derivatives for enhancing potency against both the InhA enzyme and intact M. tuberculosis cells: a combined MD simulations and 3D-QSAR study. RSC Publishing. Available from: [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PMC. Available from: [Link]

  • Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. ResearchGate. Available from: [Link]

  • Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. PubMed. Available from: [Link]

  • NADH Enzyme-Linked Assay. Available from: [Link]

  • NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels. PMC. Available from: [Link]

Sources

Comparative

Precision Verification of C16H16N2O Small Molecule Candidates

A Comparative Analytical Guide Executive Summary: The "Purity Paradox" in Drug Discovery In medicinal chemistry, establishing the identity of a scaffold like C16H16N2O (MW: 252.31 g/mol ) is routine, but verifying its bu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide

Executive Summary: The "Purity Paradox" in Drug Discovery

In medicinal chemistry, establishing the identity of a scaffold like C16H16N2O (MW: 252.31 g/mol ) is routine, but verifying its bulk purity is a distinct challenge. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula with ppm-level accuracy, it fails to quantify non-ionizable impurities or amorphous solids.

This guide compares the three industry-standard methodologies for validating C16H16N2O derivatives: Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . We provide the specific calculations, experimental protocols, and decision logic required to meet the rigorous Journal of Medicinal Chemistry standards (±0.4% tolerance).

Part 1: The Theoretical Baseline (C16H16N2O)

Before any experimental validation, the theoretical elemental composition must be established. For a neutral molecule with the formula C16H16N2O:

  • Molecular Weight: 252.31 g/mol

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    

Theoretical Composition:

Element Calculation Theoretical %
Carbon (192.176 / 252.31) * 100 76.16%
Hydrogen (16.128 / 252.31) * 100 6.39%

| Nitrogen | (28.014 / 252.31) * 100 | 11.10% |

Part 2: Comparative Analysis of Methods
Method A: Automated Combustion Analysis (CHN)

The Gold Standard for Bulk Purity

Principle: The sample is burned in excess oxygen at >900°C. The resulting gases (CO2, H2O, N2/NOx) are separated via GC and quantified against a standard (e.g., Acetanilide).

  • Pros: Accepted by all major journals; proves bulk homogeneity; detects non-chromophoric impurities (inorganics/water).

  • Cons: Destructive (requires 2-5 mg); sensitive to solvent entrapment (solvates).

  • The "J. Med.[1][2][3] Chem" Rule: Experimental values must be within ±0.4% of theoretical values to confirm >95% purity [1].

Experimental Protocol:

  • Drying: Dry the C16H16N2O derivative under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace solvents.

  • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.000 mg ± 0.1 mg into a tin capsule.

  • Combustion: Seal the capsule and place it in the auto-sampler of the CHN analyzer (e.g., Elementar vario EL cube).

  • Calibration: Run a "Conditioning" blank followed by a K-factor calibration using Acetanilide (C8H9NO).

Self-Validating Logic (The Solvate Trap): If your result is C: 72.50% (Theory: 76.16%), do not assume synthesis failure. Calculate the theory for a hemi-hydrate (C16H16N2O · 0.5 H2O).

  • New MW: 252.31 + 9.01 = 261.32

  • New %C: 192.176 / 261.32 = 73.54%

  • Insight: If the data fits a solvate model within ±0.4%, the compound is pure but solvated.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator, Not the Quantifier

Principle: Measures the exact mass-to-charge ratio (m/z) of the ionized molecule (usually [M+H]+).[4]

  • Pros: Extremely sensitive (picogram range); confirms molecular formula.

  • Cons: Cannot determine purity. A sample that is 50% impurity by weight can look "pure" if the impurity doesn't ionize well (e.g., salts, dimers) [2].

Protocol (Orbitrap/Q-TOF):

  • Dilute sample to 1 µg/mL in MeOH/Water (50:50) + 0.1% Formic Acid.

  • Inject via Direct Infusion or LC-MS.

  • Target: [M+H]+ = 253.1339.

  • Acceptance: Mass error < 5 ppm.

Method C: Quantitative NMR (qNMR)

The Modern Solution for Precious Samples

Principle: Uses the integration ratio between the analyte and a Certified Reference Material (CRM) added internally.[5] Unlike EA, this is specific to the molecule and non-destructive.

  • Pros: Determines absolute purity (w/w%); requires no reference standard of the analyte itself; non-destructive.

  • Cons: Requires precise weighing; internal standard must not overlap with analyte signals.

Protocol:

  • Select CRM: For C16H16N2O (likely aromatic), use 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at ~6.1 ppm).

  • Weighing: Weigh ~10 mg of Sample (

    
    ) and ~5 mg of CRM (
    
    
    
    ) directly into the NMR tube. Record to 0.01 mg precision.
  • Acquisition: Run 1H NMR with a relaxation delay (

    
    ) of at least 5× T1 (typically 30-60 seconds) to ensure full relaxation [3].
    
  • Calculation:

    
    
    
    • 
      : Integral area[5]
      
    • 
      : Number of protons (e.g., 1 for CRM singlet, 2 for an analyte CH2)
      
    • 
      : Molecular Weight[6][7][8]
      
    • 
      : Mass weighed
      
Part 3: Data Presentation & Decision Logic
Comparative Performance Table

Scenario: A synthesized batch of a C16H16N2O derivative.

ParameterTheoreticalMethod A: CHN (Found)Method B: HRMS (Found)Method C: qNMR (Found)Status
Carbon 76.16%75.90%N/AN/APass (Δ 0.26%)
Hydrogen 6.39%6.45%N/AN/APass (Δ 0.06%)
Nitrogen 11.10%11.05%N/AN/APass (Δ 0.05%)
Mass (m/z) 253.1339N/A253.1341 (0.8 ppm)N/APass (Identity)
Abs. Purity 100%>99% (inferred)N/A98.2%Pass (Quant)
Validation Workflow (Graphviz)

PurityValidation Start Crude C16H16N2O Derivative Purification Purification (Column/Recrystallization) Start->Purification Drying High Vac Drying (Remove Solvents) Purification->Drying HRMS HRMS Analysis (Confirm Identity) Drying->HRMS Decision Sample Quantity Available? HRMS->Decision Identity Confirmed CHN Combustion Analysis (CHN) (Requires >5mg) Decision->CHN High Qty qNMR Quantitative NMR (qNMR) (Precious Sample <5mg) Decision->qNMR Low Qty EvalCHN Within +/- 0.4%? CHN->EvalCHN EvalqNMR Purity > 95%? qNMR->EvalqNMR SolvateCheck Recalculate for Solvates (H2O/MeOH) EvalCHN->SolvateCheck No Pass VALIDATED Ready for Bio-Assay EvalCHN->Pass Yes EvalqNMR->Pass Yes Fail Repurify EvalqNMR->Fail No SolvateCheck->Pass Matches Solvate SolvateCheck->Fail Fails Solvate

Figure 1: Decision tree for validating small molecule scaffolds. Note the critical "Solvate Check" loop for Combustion Analysis.

References
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.[5][9][Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8][10] Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

Sources

Validation

Bridging In Silico and In Vitro: A Comparative Guide to Validating Molecular Docking Scores

Introduction: The "Scoring Problem" in Structure-Based Design In modern drug discovery, molecular docking is the standard for virtual screening. However, a critical disconnect often exists between the Predicted Binding E...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Scoring Problem" in Structure-Based Design

In modern drug discovery, molecular docking is the standard for virtual screening. However, a critical disconnect often exists between the Predicted Binding Energy (


)  generated by algorithms and the Biological Activity (

/

)
observed in the wet lab.

As researchers, we often face the "false positive paradox": a compound with a phenomenal docking score (e.g., -12.0 kcal/mol) shows no activity in vitro, while a mediocre scorer becomes a lead candidate. This guide objectively compares the leading computational scoring functions and details the experimental protocols required to validate them, bridging the gap between the server and the bench.

Computational Alternatives: The Scoring Landscape

Before validating, one must understand the source of the prediction. Not all docking scores are equal.[1][2][3][4] They generally fall into three categories: Empirical (counting interactions), Force-Field (physics-based), and Knowledge-Based (statistical potentials).

Comparative Analysis of Docking Engines
FeatureAutoDock Vina Schrödinger Glide (SP/XP) CCDC GOLD
Scoring Function Empirical/Hybrid: Weighted sum of steric, hydrophobic, and H-bonding terms.Empirical/Force-Field: OPLS force field with empirical corrections for solvation and entropy.Genetic Algorithm: GoldScore (Force-field based) or ChemPLP (Empirical).
Pose Prediction Accuracy High for rigid ligands; RMSD < 2Å in ~50-60% of benchmarks.Industry Standard: RMSD < 2Å in >85% of cases (Cross-Docking).Excellent for flexible ligand handling and metalloproteins.
False Positive Rate Moderate. Often biases towards larger, hydrophobic molecules (molecular weight bias).Lower. The "Extra Precision" (XP) mode penalizes desolvation penalties rigorously.Moderate to Low. Dependent on the specific fitness function selected.
Best Use Case High-throughput virtual screening (HTVS) on open-source budgets.Lead optimization and high-fidelity pose prediction.Complex active sites (e.g., waters, metals) and flexible side chains.

Expert Insight: Do not rely on the absolute score (kcal/mol) from Vina or Gold as a thermodynamic truth. These scores are optimized for ranking (Enrichment Factors), not for predicting exact binding affinity. Glide XP attempts to approximate


 more closely but still requires experimental calibration.

Experimental Validation Protocols

To validate a docking score, you must generate "Ground Truth" data. We employ a two-tiered validation system: Enzymatic Inhibition (TR-FRET) for functional activity and Surface Plasmon Resonance (SPR) for physical binding affinity.

Protocol A: Primary Validation via TR-FRET (Functional )

Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence because it eliminates background noise from autofluorescent compounds (a common source of false positives in docking hits).

Target: Generic Kinase/Enzyme (Example workflow)

Step-by-Step Methodology:
  • Reagent Prep:

    • Enzyme Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.

    • Tracer: Biotinylated substrate + Europium-labeled antibody (Donor) + Streptavidin-APC (Acceptor).

  • Compound Plating:

    • Dispense 100 nL of docking hits (in DMSO) into 384-well low-volume plates using an acoustic dispenser (e.g., Echo).

    • Include Positive Control (Known inhibitor) and Negative Control (DMSO only).

  • Reaction Assembly:

    • Add 5

      
      L Enzyme solution (at 
      
      
      
      concentration). Incubate 15 min.
    • Add 5

      
      L Substrate/ATP mix.
      
    • Incubate for 60 min at Room Temp (RT).

  • Detection:

    • Add 10

      
      L Detection Mix (EDTA to stop reaction + TR-FRET fluorophores).
      
    • Equilibrate 1 hour.

  • Readout:

    • Measure Fluorescence Ratio:

      
      .
      
  • Data Processing:

    • Calculate % Inhibition.

    • Fit dose-response curves to the Hill equation to derive

      
      .
      
    • QC Metric: Ensure Z-Factor > 0.5 for assay validity.

Protocol B: Orthogonal Validation via SPR (Physical )

Why this method? A compound might inhibit an enzyme by aggregating (promiscuous inhibitor) rather than binding the pocket. SPR confirms 1:1 binding kinetics, validating the pose prediction.

Step-by-Step Methodology:

  • Immobilization: Immobilize target protein on a CM5 sensor chip via amine coupling (Target RU: ~2000).

  • Solvent Correction: Run DMSO calibration curves (critical for small molecules).

  • Single Cycle Kinetics: Inject compound at 5 concentrations (e.g., 0.1

    
    M to 10 
    
    
    
    M) without regeneration between injections.
  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and
    
    
    .

Comparative Data Analysis: Correlating Scores to Reality

Once experimental data is gathered, we must mathematically correlate it with the docking scores.

The Conversion Logic (Crucial Step)

Docking scores are proxies for Free Energy of Binding (


). Assay results are concentrations (

). To compare them, you must convert

to

.
  • Convert

    
     to 
    
    
    
    (Cheng-Prusoff Equation):
    
    
    (Where [S] is substrate concentration and
    
    
    is the Michaelis constant).[5]
  • Convert

    
     to 
    
    
    
    :
    
    
    (R = 1.987 cal/K·mol, T = 298 K).
Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors

Data adapted from comparative studies (e.g., comparison of triterpenes).[6]

Compound IDDocking Score (Vina) [kcal/mol]Experimental

[

M]
Experimental

[

M]
Experimental

[kcal/mol]
Correlation Status
Pristimerin -11.50.420.21-9.1High Concordance
Euphol -10.71.850.92-8.2Moderate Concordance

-Amyrin
-8.812.46.20-7.1High Concordance
False Positive A -12.1>100N/AN/AScoring Artifact

Analysis: In this dataset, Vina correctly ranked the active compounds (Pristimerin > Euphol >


-Amyrin). However, the absolute values differ (-11.5 predicted vs -9.1 observed). This confirms that docking is a qualitative ranking tool , not a quantitative calculator.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow from computation to validation and the decision matrix for handling discrepancies.

Diagram 1: The Integrated Validation Pipeline

ValidationWorkflow LigandLib Ligand Library (ZINC/ChemDiv) Docking Molecular Docking (Vina/Glide/GOLD) LigandLib->Docking Selection Hit Selection (Top 1-5% + Visual Inspection) Docking->Selection Score Ranking AssayPrimary Primary Assay (TR-FRET IC50) Selection->AssayPrimary Purchase Compounds AssayOrtho Orthogonal Assay (SPR Binding Kinetics) AssayPrimary->AssayOrtho Active Hits Only DataNorm Data Normalization (Cheng-Prusoff: IC50 -> Ki) AssayPrimary->DataNorm AssayOrtho->DataNorm Correlation Correlation Analysis (R-squared Calculation) DataNorm->Correlation Refinement Model Refinement (Rescoring/SAR) Correlation->Refinement Feedback Loop Refinement->Docking Optimize Parameters

Caption: A closed-loop workflow ensuring that experimental data feeds back into computational model refinement.

Diagram 2: The Hit Decision Matrix

DecisionMatrix Start Compound Evaluation HighScore High Docking Score (predicted < -9 kcal/mol) Start->HighScore LowScore Low Docking Score Start->LowScore HighActivity High Activity (IC50 < 1 uM) HighScore->HighActivity Matches LowActivity No Activity (IC50 > 50 uM) HighScore->LowActivity Mismatch LowScore->HighActivity Mismatch TruePos TRUE POSITIVE (Valid Hit) Proceed to Lead Opt HighActivity->TruePos FalseNeg FALSE NEGATIVE (Scoring Failure) Check: Sampling/Flexibility HighActivity->FalseNeg FalsePos FALSE POSITIVE (Scoring Artifact) Check: Aggregation/PAINS LowActivity->FalsePos

Caption: Decision logic for categorizing hits. False Negatives often reveal flaws in the docking grid or ligand flexibility settings.

References

  • Comparison of Docking Programs: Wang, Z., et al. (2016).[7] "Comprehensive Evaluation of Ten Docking Programs on a Diverse Set of Protein–Ligand Complexes." Journal of Chemical Information and Modeling. Link

  • Cheng-Prusoff Equation: Cheng, Y., Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • TR-FRET Protocol Standards: BellBrook Labs. "Transcreener® cGAMP cGAS TR-FRET Assay Technical Manual." Link

  • SPR Validation: Cytiva (formerly GE Healthcare). "Surface Plasmon Resonance (SPR) in Drug Discovery." Link

  • MAGL Inhibitor Data: Comparison data adapted from Molecules (2019) regarding triterpenoids inhibition of MAGL. Link

  • Activity Cliffs & Scoring: Stumpfe, D., & Bajorath, J. (2012). "Exploring Activity Cliffs in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

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Comparative

A Comparative Guide to the Reproducibility of Benzohydrazide Synthesis Methods

Introduction Benzohydrazide (benzoic acid hydrazide) is a cornerstone building block in modern medicinal chemistry and materials science. As a key precursor to a vast array of hydrazone-based compounds, its derivatives h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzohydrazide (benzoic acid hydrazide) is a cornerstone building block in modern medicinal chemistry and materials science. As a key precursor to a vast array of hydrazone-based compounds, its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficacy and novelty of these downstream applications are fundamentally reliant on the robust and reproducible synthesis of the parent benzohydrazide. Inconsistent synthesis can lead to variable yields, impure products, and ultimately, unreliable experimental outcomes in drug discovery and development pipelines.

This guide provides an in-depth comparison of common benzohydrazide synthesis methods, moving beyond simple protocols to dissect the causality behind experimental choices. We will analyze the reproducibility of each method, offering field-proven insights and troubleshooting strategies to ensure consistent, high-quality production of this vital intermediate. Every protocol is presented as a self-validating system, with integrated checkpoints for reaction monitoring and product verification.

Method 1: Hydrazinolysis of Benzoate Esters

The reaction of a benzoate ester, such as methyl benzoate or ethyl benzoate, with hydrazine hydrate is the most widely employed and generally most reproducible method for synthesizing benzohydrazide on a laboratory scale.

Principle and Mechanism

This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates an alcohol (methanol or ethanol), yielding the thermodynamically stable benzohydrazide.

Hydrazinolysis_of_Ester ester Methyl Benzoate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydrazine Hydrazine Hydrate hydrazine->intermediate product Benzohydrazide intermediate->product Elimination alcohol Methanol intermediate->alcohol

Caption: Reaction pathway for the synthesis of benzohydrazide via hydrazinolysis.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser, add methyl benzoate (1.0 eq., e.g., 11 g, 0.080 mol) and ethanol (e.g., 83 ml).[3]

  • Reagent Addition: Add hydrazine hydrate (64-80% solution, 1.2 to 1.5 eq., e.g., 40 ml of 64% solution) to the flask.[3][4] A slight excess of hydrazine hydrate is often used to drive the reaction to completion.[5]

  • Reaction: Heat the mixture to reflux (approximately 80-95 °C) with stirring.[3][4] The reaction time is a critical parameter for reproducibility. While some protocols suggest 2 hours, extending the reflux to 5-9 hours can significantly improve yields by ensuring the reaction goes to completion.[4][5]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent. Benzohydrazide has a significantly lower Rf value (e.g., 0.15) compared to the starting methyl benzoate (e.g., 0.73).[3]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, benzohydrazide, will often precipitate as a white solid.[4][5] If precipitation is slow, cooling in an ice bath can maximize crystal formation.[5]

  • Purification: Collect the crystals by filtration. Wash the precipitate thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[5] The crude product is then recrystallized from a minimal amount of hot ethanol to yield pure benzohydrazide as white needles.[3][5]

Discussion on Reproducibility

The hydrazinolysis of esters is highly reproducible if key parameters are controlled:

  • Incomplete Reaction: This is the most common cause of low yields. As noted, reflux times of at least 5-8 hours are recommended for consistent results.[5] For thermally sensitive substrates, microwave-assisted synthesis can be a time-efficient alternative.[5][6]

  • Purity of Reactants: The purity of the starting ester and hydrazine hydrate is crucial. Use of freshly distilled or high-purity reagents is recommended as impurities can interfere with the reaction.[5]

  • Stoichiometry: While a 1:1 ratio is theoretically sufficient, a slight excess (1.2 eq.) of hydrazine hydrate is a common and effective strategy to ensure the ester is fully consumed.[5]

  • Product Loss During Work-up: Benzohydrazide has some solubility in ethanol/water mixtures. Therefore, it is critical to cool the reaction mixture thoroughly before filtration and to wash the collected solid with a minimal amount of cold solvent to prevent significant product loss.[5]

Method 2: Acylation of Hydrazine with Benzoyl Chloride

An alternative, though often more challenging, route to benzohydrazide involves the reaction of the highly reactive benzoyl chloride with hydrazine.

Principle and Mechanism

This method also proceeds via nucleophilic acyl substitution. However, the high reactivity of the acyl chloride makes the reaction very fast but difficult to control. A major competing side reaction is the formation of the symmetrical N,N'-dibenzoylhydrazine, where a second molecule of benzoyl chloride reacts with the newly formed benzohydrazide.

Acylation_of_Hydrazine reactants Benzoyl Chloride + Hydrazine product Benzohydrazide (Desired) reactants->product Desired Pathway (1 eq. Benzoyl Chloride) control Critical Control Point: - Low Temperature (0°C) - Slow Addition - Stoichiometry byproduct N,N'-Dibenzoylhydrazine (Byproduct) product->byproduct Side Reaction (Excess Benzoyl Chloride)

Caption: Competing reaction pathways in the synthesis of benzohydrazide from benzoyl chloride.

Detailed Experimental Protocol
  • Setup: Dissolve hydrazine monohydrate (1.0 eq.) in a suitable solvent like dichloromethane in a flask equipped with a dropping funnel and magnetic stirrer. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Dissolve benzoyl chloride (1.0 eq.) in the same solvent and add it dropwise to the cooled hydrazine solution with vigorous stirring.[7] A base, such as pyridine or sodium hydroxide, is often required to neutralize the HCl gas generated during the reaction.[7][8]

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 2-4 hours.[7]

  • Work-up: Quench the reaction by adding water. If using an organic solvent, separate the organic layer. Wash the organic layer with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is then purified by recrystallization.

Discussion on Reproducibility

The reproducibility of this method is significantly lower than the ester hydrazinolysis route due to several factors:

  • Byproduct Formation: The primary challenge is preventing the formation of N,N'-dibenzoylhydrazine. This requires strict control over stoichiometry and reaction conditions. Even with careful control, some amount of the di-substituted product is often unavoidable, complicating purification and reducing the yield of the desired product.

  • Exothermic Reaction: The reaction is highly exothermic. Maintaining a low temperature (0°C or below) and ensuring slow, controlled addition of the benzoyl chloride is critical to favor the mono-acylation product.[8]

  • Reagent Purity: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not react with hydrazine under these conditions. Using freshly opened or distilled benzoyl chloride is essential.

Comparative Summary of Synthesis Methods

ParameterMethod 1: Hydrazinolysis of EsterMethod 2: Acylation of HydrazineMethod 3: Microwave-Assisted
Starting Materials Benzoate Ester, Hydrazine HydrateBenzoyl Chloride, HydrazineBenzoate Ester, Hydrazine Hydrate
Reaction Time 5 - 9 hours[4][5]2 - 4 hours[7]3 - 10 minutes[6]
Temperature Reflux (80-95°C)[4]0°C to Room Temperature[7]180-360 Watts[6]
Typical Yield Good to Excellent (78-84%)[3][4]Moderate to Good (Variable)Excellent (>90%)[6]
Key Reproducibility Challenge Ensuring complete reactionPreventing di-acylation byproductPrecise control of microwave parameters
Primary Purification Method Recrystallization from ethanol[5]Recrystallization, often requires chromatographyRecrystallization[6]

Experimental Workflow and Product Validation

A reproducible synthesis is a self-validating one. The following workflow ensures that the identity and purity of the synthesized benzohydrazide can be confirmed at each stage.

Experimental_Workflow setup 1. Reaction Setup (Ester + Hydrazine in Ethanol) reflux 2. Reflux (5-9 hours at 80-95°C) setup->reflux monitor 3. TLC Monitoring (Confirm disappearance of starting material) reflux->monitor monitor->reflux Incomplete cool 4. Cooling & Precipitation (Room Temp -> Ice Bath) monitor->cool Reaction Complete filter 5. Filtration & Washing (Wash with cold water) cool->filter purify 6. Recrystallization (From hot ethanol) filter->purify characterize 7. Characterization (FT-IR, NMR, Melting Point) purify->characterize

Caption: A self-validating workflow for the reproducible synthesis of benzohydrazide.

Trustworthiness Through Characterization
  • Thin Layer Chromatography (TLC): As mentioned, TLC is an invaluable tool for monitoring the reaction's progress in real-time.[5]

  • Melting Point: Pure benzohydrazide has a sharp melting point (literature: ~112-115°C).[1] A broad or depressed melting point indicates the presence of impurities.

  • FT-IR Spectroscopy: Successful synthesis is indicated by the disappearance of the ester C-O stretch (around 1270-1300 cm⁻¹) from the starting material and the appearance of characteristic N-H stretches (typically two bands around 3200-3300 cm⁻¹) and a C=O (amide) stretch around 1640-1680 cm⁻¹.[5]

  • NMR Spectroscopy: ¹H NMR will confirm the structure, showing characteristic peaks for the aromatic protons and the N-H protons (which are often broad and may exchange with D₂O).

Conclusion and Recommendations

For researchers and drug development professionals requiring a consistent and high-purity supply of benzohydrazide, the hydrazinolysis of a benzoate ester is the most recommended method due to its superior reproducibility and simpler purification process. The primary variable to control is the reaction time, and extending the reflux period is a simple and effective way to ensure high conversion rates.

The acylation of hydrazine with benzoyl chloride, while faster, presents significant reproducibility challenges due to the competitive formation of N,N'-dibenzoylhydrazine. This method should only be considered when the ester is unavailable or unreactive, and researchers must be prepared to invest significant effort in optimizing reaction conditions and purification.

Modern methods like microwave-assisted synthesis offer a compelling advantage in speed and yield but require specialized equipment.[6] They represent a powerful tool for high-throughput synthesis but may require method development to ensure consistent results across different scales. Ultimately, a successful and reproducible synthesis relies not just on following a protocol, but on understanding the chemical principles and potential pitfalls of the chosen method.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives. BenchChem. [URL: https://www.benchchem.
  • A, S. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 536-556. [URL: Not Available]
  • BenchChem. (2025). A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide. BenchChem. [URL: https://www.benchchem.com/comparative-guide/synthetic-pathways-of-n-benzoyl-n-benzylbenzohydrazide]
  • Shaikh, J., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6219. [URL: https://www.mdpi.com/1420-3049/26/20/6219]
  • Shaikh, J., et al. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. ResearchGate. [URL: https://www.researchgate.net/publication/370494024_Mini-Review_of_the_Importance_of_Hydrazides_and_Their_Derivatives-Synthesis_and_Biological_Activity]
  • Abbas, A. F., & Kadhim, D. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2326. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2022-15-5-81.html]
  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [URL: https://www.chemmethod.com/article_153725.html]
  • Al-Jibouri, M. N. A. (2019). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. Journal of Global Pharma Technology, 11(05), 450-461. [URL: https://www.jgpt.co.in/index.php/jgpt/article/view/1844]
  • Shawali, A. S., & Abdallah, M. A. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ARKIVOC, 2010(i), 275-332. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-journal/2010/i/275-332]
  • Gevorgyan, A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5220-5224. [URL: https://biointerfaceresearch.com/wp-content/uploads/2020/02/20695837.2020.10.2.52205224.pdf]
  • Alifu, Z., et al. (2019). Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. Monatshefte für Chemie - Chemical Monthly, 150, 1469-1475. [URL: https://www.researchgate.net/publication/333504100_Efficient_synthesis_of_N'-benzylidene-2-hydroxymethylbenzohydrazides_from_the_one-pot_reaction_of_phthalide_hydrazine_and_aldehydes]
  • RSC Advances. (Year not specified). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra08200a]
  • Nenitzescu, C. D., & Solomonica, E. (1941). Azibenzil. Organic Syntheses, Coll. Vol. 2, p.496. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0496]
  • Chigurupati, S., et al. (2016). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 9, S1131-S1139. [URL: https://www.sciencedirect.com/science/article/pii/S187853521300262X]
  • Manikandan, A., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(12), 94-104. [URL: https://www.derpharmachemica.
  • Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 6771-6780. [URL: https://www.pnrjournal.com/index.php/home/article/view/4211]
  • Jayanthi, E., & Vasanth, S. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of ChemTech Research, 8(4), 1803-1815. [URL: https://sphinxsai.com/2015/ch_vol8_no4/21(1803-1815)V8N4CT.pdf]
  • Kumari, D., & Bansal, H. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(8), 543-550. [URL: https://www.thepharmajournal.com/archives/2018/vol7issue8/PartI/7-8-36-749.pdf]
  • Wang, S., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273836/]
  • RSC Advances. (Year not specified). . [URL: https://www.rsc.org/advances]

  • Kakaei, S., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Jundishapur Journal of Microbiology, 14(3), e113187. [URL: https://sites.kowsarpub.com/jjm/articles/113187.html]
  • Haryadi, W., & Lim, C. K. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1868(1), 020003. [URL: https://www.researchgate.net/publication/319084620_Synthesis_and_characterization_of_novel_benzohydrazide_as_potential_antibacterial_agents_from_natural_product_vanillin_and_wintergreen_oil]
  • Wang, S., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1022. [URL: https://www.mdpi.com/1420-3049/21/8/1022]
  • Taylor & Francis. (Year not specified). Benzoyl chloride – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/02678292.2021.1923166]

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Validation

A Researcher's Guide to Standard Reference Data for Benzohydrazide IR Fingerprints

For researchers, scientists, and drug development professionals, the accurate identification and characterization of compounds are paramount. Benzohydrazide (C₇H₈N₂O), a versatile precursor in the synthesis of numerous b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate identification and characterization of compounds are paramount. Benzohydrazide (C₇H₈N₂O), a versatile precursor in the synthesis of numerous biologically active molecules, is no exception.[1][2][3] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific "fingerprint" for this compound. This guide offers an in-depth comparison of standard reference data for benzohydrazide's IR spectrum, detailing experimental considerations and providing the necessary context for confident spectral interpretation.

The Importance of Context in IR Spectroscopy

An IR spectrum is not an absolute constant but is influenced by the physical state of the sample and the method of analysis. Therefore, understanding the experimental conditions under which reference data were obtained is critical for accurate comparison with your own results. The most common methods for obtaining the IR spectrum of a solid compound like benzohydrazide are as a KBr pellet, a Nujol mull, or in the gas phase. Each of these techniques can introduce subtle shifts in the observed vibrational frequencies.

Comparative Analysis of Benzohydrazide IR Reference Spectra

Here, we compare the IR fingerprint of benzohydrazide from a primary standard source, the National Institute of Standards and Technology (NIST) database, with data reported in peer-reviewed literature. This comparison will highlight the key vibrational modes and provide a reliable foundation for your own analyses.

Key Vibrational Modes of Benzohydrazide

The structure of benzohydrazide, featuring a phenyl ring, an amide group, and a hydrazide moiety, gives rise to a characteristic IR spectrum. The principal absorption bands are associated with the stretching and bending vibrations of its functional groups.

Vibrational Mode NIST Gas-Phase IR Data (cm⁻¹)¹ [4][5]Typical Solid-Phase (KBr) Data (cm⁻¹)²,³ [1][2][6][7][8][9]Assignment
N-H StretchNot clearly resolved3432-3227Asymmetric and symmetric stretching of the -NH₂ and N-H groups. Often appears as multiple bands.
Aromatic C-H Stretch~30603078-3055Stretching vibrations of the C-H bonds on the phenyl ring.
C=O Stretch (Amide I)~17001659-1635Carbonyl stretching, a strong and characteristic band for amides.
N-H Bend (Amide II)Not clearly resolved~1600Bending vibration of the N-H bond coupled with C-N stretching.
C=C StretchNot clearly resolved1607-1489Aromatic ring skeletal vibrations.
C-N StretchNot clearly resolved~1483Stretching of the carbon-nitrogen bond.

¹The NIST gas-phase spectrum can be viewed on the NIST Chemistry WebBook.[4][5][10][11] ²Solid-phase data is compiled from multiple literature sources where KBr pellets were used for sample preparation.[1][6][7][8] ³Slight variations in wavenumber are expected due to differences in instrumentation and sample preparation.

Experimental Protocols for Acquiring a High-Quality Benzohydrazide IR Spectrum

To ensure your experimental data is comparable to reference standards, meticulous sample preparation and instrument operation are essential. The following is a generalized, best-practice protocol for obtaining a Fourier Transform Infrared (FTIR) spectrum of benzohydrazide using the KBr pellet method, which is commonly cited in the literature.[1][7][8]

Workflow for KBr Pellet Preparation and FTIR Analysis

FTIR Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Grind Grind Benzohydrazide Mix Mix with KBr Grind->Mix ~1-2 mg sample Press Press into Pellet Mix->Press ~100-200 mg KBr Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process and Analyze Data Sample->Process

Caption: Workflow for obtaining an FTIR spectrum of benzohydrazide using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry both the benzohydrazide sample and spectroscopic grade potassium bromide (KBr) in an oven to remove any residual moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

    • Allow the materials to cool to room temperature in a desiccator.

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind a small amount of benzohydrazide (approximately 1-2 mg) to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix and grind the benzohydrazide and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion.

  • FTIR Spectrometer Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Place the empty pellet holder (or a pure KBr pellet) in the sample beam path.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric components.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the benzohydrazide sample in the sample holder.

    • Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the key absorption peaks and compare their positions and relative intensities to the reference spectra provided in this guide and in authoritative databases.

Alternative and Complementary Analytical Techniques

While IR spectroscopy is a powerful tool for identifying benzohydrazide, a comprehensive characterization often involves orthogonal techniques to confirm the structure and purity.

Analytical_Techniques Benzohydrazide Benzohydrazide IR IR Spectroscopy (Fingerprint Region) Benzohydrazide->IR NMR NMR Spectroscopy (¹H and ¹³C) Benzohydrazide->NMR MS Mass Spectrometry (Molecular Weight) Benzohydrazide->MS HPLC HPLC (Purity) Benzohydrazide->HPLC

Caption: Complementary analytical techniques for the characterization of benzohydrazide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the structure.[1][2]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering definitive confirmation of its identity.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the benzohydrazide sample.[12]

Trustworthiness of Reference Data

The data presented in this guide is sourced from the NIST Chemistry WebBook, a globally recognized and authoritative database, and from peer-reviewed scientific literature.[4][11] When comparing your own data, it is crucial to consider the experimental conditions under which the reference spectra were obtained. The Spectral Database for Organic Compounds (SDBS) is another valuable resource for cross-referencing IR spectra.[13][14][15]

Conclusion

A thorough understanding of the standard reference IR spectrum of benzohydrazide is essential for its confident identification and use in research and development. By carefully considering the experimental methodology and comparing experimental data to reliable sources such as the NIST database and peer-reviewed literature, researchers can ensure the quality and integrity of their work. The use of complementary analytical techniques further strengthens the characterization of this important chemical entity.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

  • Konovalova, S., Avdeenko, A., Lubenets, V., & Novikov, V. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5797-5802.
  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

  • Benita Sherine H, et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50.
  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid deriv
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  • Arjunan, V., et al. (2011). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide.
  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Academia.edu.
  • (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • CHM2211L. (2017, July 31). SDBS. Retrieved from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 3-methyl-N'-(2-methylbenzylidene)benzohydrazide

Executive Summary & Chemical Identity 3-methyl-N'-(2-methylbenzylidene)benzohydrazide is a specialized organic research compound belonging to the acylhydrazone class. It is formed via the condensation of 3-methylbenzohyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-methyl-N'-(2-methylbenzylidene)benzohydrazide is a specialized organic research compound belonging to the acylhydrazone class. It is formed via the condensation of 3-methylbenzohydrazide and 2-methylbenzaldehyde.

While specific Safety Data Sheets (SDS) for this exact derivative may be sparse in public indices, its chemical structure dictates its safety profile. As a hydrazide derivative , it possesses a nitrogen-nitrogen bond that warrants strict handling protocols. In the absence of compound-specific toxicity data, the Precautionary Principle mandates treating this substance as a potential carcinogen, mutagen, and aquatic toxin, similar to its parent benzohydrazide and hydrazine precursors.

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash. High-temperature incineration is the only validated disposal method.

Chemical Profile Table
ParameterDetail
Chemical Class N-Acylhydrazone / Benzohydrazide derivative
Functional Groups Amide, Imine (Schiff Base), Aromatic Rings
Physical State Solid (typically crystalline powder)
Solubility Low in water; Soluble in DMSO, DMF, Methanol
Primary Hazard Potential Mutagen/Carcinogen (Class extrapolated); Aquatic Toxicity
Disposal Method Thermal Destruction (Incineration)

Hazard Profiling & Causality

To ensure safety, we must understand why we handle this chemical with care. The disposal protocols are driven by the following mechanistic hazards:

  • Hydrolytic Instability: In acidic aqueous environments, acylhydrazones can hydrolyze back into their parent hydrazine/hydrazide and aldehyde components. Hydrazine derivatives are well-documented alkylating agents with genotoxic potential.

  • Aquatic Toxicity: Benzohydrazide derivatives are classified as harmful to aquatic life with long-lasting effects (GHS H410/H412). Release into water systems disrupts local ecosystems.

  • Chelation Potential: The acylhydrazone moiety can chelate metal ions, potentially interfering with biological metalloenzymes if ingested or absorbed.

Waste Segregation & Packaging Protocol

Proper disposal begins at the bench. You must segregate this waste stream to prevent dangerous cross-reactivity and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

The "Zero-Drain" Policy

Never pour solutions containing this compound down the drain. Even trace amounts contribute to cumulative environmental loading.

Segregation Logic Diagram

The following decision matrix outlines the segregation workflow for 3-methyl-N'-(2-methylbenzylidene)benzohydrazide waste.

WasteSegregation Start Waste Generation: 3-methyl-N'-(2-methylbenzylidene)benzohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid BinA Container A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinA Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Methanol, DMSO, Ethanol) SolventCheck->NonHalo BinB Container B: Halogenated Organic Waste Halo->BinB BinC Container C: Non-Halogenated Organic Waste NonHalo->BinC

Figure 1: Decision matrix for segregating acylhydrazone waste streams based on physical state and solvent compatibility.

Packaging Steps
  • Solid Waste:

    • Collect pure solids, contaminated weighing boats, and gloves in a wide-mouth HDPE jar or a double-lined hazardous waste bag.

    • Labeling: Must read "Hazardous Waste - Solid - Toxic." List the full chemical name. Do not use abbreviations.

  • Liquid Waste:

    • Ensure the waste container material (Glass or HDPE) is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene).

    • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

    • Incompatibility Check: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids. Hydrazones can react vigorously with oxidizers.

Operational Disposal Methodology

The ultimate fate of this chemical must be Incineration .

Validated Disposal Routes
MethodSuitabilityRationale
High-Temp Incineration Recommended Complete thermal destruction of the hydrazine backbone prevents environmental leaching.
Chemical Oxidation Not RecommendedAttempting to oxidize hydrazones with bleach (hypochlorite) can generate toxic chloramines or nitrogen gas unpredictably.
Landfill ProhibitedLeaching risk.[1] The compound is organic and potentially mobile in groundwater.
Sewer/Drain ProhibitedViolation of Clean Water Act; toxic to aquatic microorganisms.
Protocol for Lab Personnel
  • Accumulation: Store waste containers in a Satellite Accumulation Area (SAA) near the point of generation.

  • Secondary Containment: All liquid waste bottles must sit in a secondary tray capable of holding 110% of the volume of the largest container.

  • Pickup Request: When the container is 90% full, seal it with a screw cap (ensure the gasket is intact) and request a pickup from your Environmental Health & Safety (EHS) department.

  • Manifesting: Declare the primary constituent (Solvent) and the contaminant (3-methyl-N'-(2-methylbenzylidene)benzohydrazide < 1%). Mark the hazard codes for Toxic and Irritant .

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent exposure and migration.

PPE Requirements[3][4]
  • Gloves: Nitrile (double-gloved recommended).

  • Respiratory: N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in volatile solvent).

  • Eye Protection: Chemical splash goggles.

Spill Workflow Diagram

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If aerosolized) Spill->Evacuate PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment (Dyke with absorbent pillows) PPE->Contain Absorb 4. Absorption (Vermiculite or Chem-Sorb) Contain->Absorb Clean 5. Decontamination (Soap/Water Wash) Absorb->Clean Dispose 6. Disposal (Label as Haz Waste) Clean->Dispose

Figure 2: Step-by-step workflow for managing a laboratory spill of 3-methyl-N'-(2-methylbenzylidene)benzohydrazide.

Cleanup Procedure:

  • Isolate: Mark the area.

  • Absorb: For solutions, cover with vermiculite or a commercial organic spill pad. For solids, cover with a wet paper towel to prevent dust generation, then wipe up.

  • Decontaminate: Wipe the surface with a mild detergent solution. Avoid using bleach, as it may react with the hydrazone linkage.

  • Disposal: Place all cleanup materials (absorbents, gloves, towels) into the Solid Hazardous Waste container (Bin A).

Regulatory Compliance (RCRA & EPA)

While 3-methyl-N'-(2-methylbenzylidene)benzohydrazide is not explicitly listed on the RCRA P-list or U-list (unlike parent hydrazine, U133), it must be characterized based on its properties.

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste is hazardous.

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.

  • Toxicity: Due to the lack of specific TCLP limits for this compound, it is classified as hazardous based on knowledge of process (presence of hydrazine derivative).

Final Recommendation: To maintain the highest tier of safety and compliance, manage this waste as if it were a U-listed toxic waste , ensuring incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzohydrazide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-methyl-N'-(2-methylbenzylidene)benzohydrazide
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3-methyl-N'-(2-methylbenzylidene)benzohydrazide
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